Product packaging for Tetraethylene Glycol(Cat. No.:CAS No. 157299-02-0)

Tetraethylene Glycol

Cat. No.: B117214
CAS No.: 157299-02-0
M. Wt: 194.23 g/mol
InChI Key: UWHCKJMYHZGTIT-UHFFFAOYSA-N
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Description

Tetraethylene glycol (TEG) is a versatile, clear, and odorless chemical compound valued in research and industry for its high boiling point, excellent thermal stability, and hygroscopicity . Its primary application is as a dehydrating agent in natural gas and petrochemical processing, where it efficiently absorbs water to prevent pipeline corrosion and ensure product purity . In polymer science, TEG acts as a plasticizer, enhancing the flexibility and durability of plastics like PVC and rubber, and serves as a key intermediate in producing resins and coatings for the automotive and aerospace sectors . Furthermore, its stability makes it an essential component in high-performance antifreeze, coolant formulations, and advanced heat transfer fluids for industrial cooling and HVAC systems . In personal care and pharmaceutical research, TEG functions as a non-irritating humectant, helping to retain moisture in skincare and haircare products . It is also a critical component in electrolytes for lithium-based batteries and other energy storage systems . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O5 B117214 Tetraethylene Glycol CAS No. 157299-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2
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InChI Key

UWHCKJMYHZGTIT-UHFFFAOYSA-N
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Canonical SMILES

C(COCCOCCOCCO)O
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Molecular Formula

C8H18O5
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DSSTOX Substance ID

DTXSID9026922
Record name Tetraethylene glycol
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Molecular Weight

194.23 g/mol
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Physical Description

Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB]
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Boiling Point

621 °F at 760 mmHg (USCG, 1999), 327.3 °C
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Flash Point

360 °F (USCG, 1999), 360 °F (182 °C) (Open cup)
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Solubility

Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol
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Density

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C
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Vapor Pressure

4.65X10-5 mm Hg at 26 °C
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Color/Form

Liquid, Colorless liquid, Colorless to straw-colored liquid

CAS No.

112-60-7, 157299-02-0, 127821-00-5
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Melting Point

24.8 °F (USCG, 1999), -9.4 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetraethylene Glycol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetraethylene glycol (TEG) is a high-boiling, stable, and hygroscopic liquid belonging to the polyethylene glycol family.[1] Its unique combination of properties, including its excellent solvency for a wide range of substances and its low volatility, makes it a valuable component in numerous applications within the research, pharmaceutical, and drug development sectors.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a critical resource for scientists and professionals in drug formulation and development.

Physicochemical Properties

This compound is a transparent, colorless, and practically odorless liquid.[4] It is completely miscible with water and many organic solvents, a characteristic that is central to its utility.[5]

Core Physical and Chemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These values represent a synthesis of data from various reputable sources and provide a reliable foundation for experimental and formulation design.

PropertyValueUnitsReference(s)
Molecular Formula C8H18O5
Molecular Weight 194.23 g/mol
Appearance Transparent, colorless, viscous liquid
Boiling Point ~314 - 329.7°C
Melting/Freezing Point -4 to -9.4°C
Density ~1.12 - 1.13g/cm³ at 20-25°C
Viscosity ~58.3 - 61.9mPa·s at 20°C
Refractive Index ~1.4598at 20°C
Vapor Pressure <0.01 - 4.65 x 10⁻⁵mmHg at 20-26°C
Flash Point ~176 - 204°C
Autoignition Temperature ~358°C
Solubility in Water Completely miscible
logP (Octanol/Water) -1.6 to -2.3

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to the successful application of this compound in research and development. Below are generalized methodologies for measuring key parameters.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • A sample of this compound is placed in the distillation flask.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

    • The sample is heated gently.

    • The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses.

2. Measurement of Density

Density, the mass per unit volume, can be determined using a pycnometer or a digital density meter.

  • Apparatus: Pycnometer (a flask with a specific volume), analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with this compound and weighed again.

    • The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

    • The density of the this compound is calculated by comparing its mass to the mass of the reference substance.

3. Viscosity Measurement

Viscosity, a measure of a fluid's resistance to flow, can be measured using various types of viscometers, such as a capillary viscometer or a rotational viscometer.

  • Apparatus: Ubbelohde or Cannon-Fenske capillary viscometer, constant temperature bath.

  • Procedure:

    • The viscometer is filled with a known volume of this compound.

    • It is then placed in a constant temperature bath until it reaches thermal equilibrium.

    • The time taken for the liquid to flow between two marked points on the capillary is measured.

    • The kinematic viscosity is calculated from this time and the viscometer constant. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Applications in Research and Drug Development

The physicochemical properties of this compound directly influence its applications in the pharmaceutical industry. Its high solvency makes it an effective solvent for a variety of active pharmaceutical ingredients (APIs), enhancing solubility and aiding in formulation. Its low volatility is advantageous in maintaining the stability of formulations.

Logical relationship of TEG's properties to its applications.

A general workflow for characterizing a physicochemical property of a substance like this compound is crucial for ensuring data accuracy and reproducibility.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis & Reporting A Sample Acquisition & Purity Check B Instrument Calibration A->B C Controlled Environment (Temp, Pressure) B->C D Experimental Run C->D E Data Acquisition D->E F Data Processing & Statistical Analysis E->F G Result Validation F->G H Documentation G->H

General workflow for physicochemical property characterization.

The well-defined physicochemical properties of this compound make it a highly versatile and predictable excipient and solvent for research and drug development. Its miscibility with water and a broad range of organic solvents, coupled with its low volatility and high boiling point, provides formulators with a valuable tool for creating stable and effective pharmaceutical products. A thorough understanding of the data and experimental protocols presented in this guide is essential for leveraging the full potential of this compound in scientific applications.

References

An In-depth Technical Guide to the Synthesis and Molecular Structure of Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and molecular structure of tetraethylene glycol (TEG). The information presented is intended to support research and development activities where TEG is utilized as a solvent, chemical intermediate, or component in various formulations.

Molecular Structure of this compound

This compound, with the systematic IUPAC name 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol, is a member of the polyethylene glycol (PEG) family of oligomers.[1] Its structure consists of four repeating ethylene oxide units terminated by hydroxyl groups. This composition imparts properties such as high water solubility, hygroscopicity, and a high boiling point.[1]

The molecular formula of this compound is C8H18O5, and it has a molecular weight of approximately 194.23 g/mol .[2] The presence of ether linkages and terminal hydroxyl groups allows for a high degree of conformational flexibility. The gauche conformation is generally favored around the C-C bonds, similar to what is observed in ethylene glycol, due to stabilizing intramolecular hydrogen bonding interactions.[3][4]

Table 1: Molecular Properties of this compound

PropertyValue
IUPAC Name2-[2-[2-(2-hydroxyethoxy)ethoxy]ethanol
CAS Number112-60-7
Molecular FormulaC8H18O5
Molecular Weight194.23 g/mol
AppearanceColorless, odorless, viscous liquid
Boiling Point327-328 °C
Melting Point-4 °C
Density1.125 g/mL at 25 °C

Table 2: Computed Geometrical Parameters of this compound

BondAverage Bond Length (Å)Bond AngleAverage Bond Angle (°)
C-C1.52O-C-C109.5
C-O (ether)1.43C-O-C112.0
C-O (alcohol)1.43C-C-O (alcohol)109.5
O-H0.96C-O-H109.0

Note: The bond lengths and angles are typical values for similar structures and may vary based on the specific conformation and computational method used for their determination.

Synthesis of this compound

The industrial production of this compound is primarily achieved as a co-product during the hydrolysis of ethylene oxide. This process yields a mixture of mono-, di-, tri-, and tetraethylene glycols, which are then separated by distillation. For laboratory-scale synthesis, a common approach is the Williamson ether synthesis, which provides a more controlled route to specific PEG oligomers.

This protocol describes a two-step synthesis of this compound starting from diethylene glycol and 2-(2-chloroethoxy)ethanol.

Step 1: Synthesis of 2-(2-(2-hydroxyethoxy)ethoxy)ethanol (Triethylene Glycol Monochloride)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1 mole of diethylene glycol and 1.1 moles of sodium hydride (60% dispersion in mineral oil) to anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1 hour, or until the evolution of hydrogen gas ceases.

  • Etherification: Cool the resulting sodium salt of diethylene glycol in an ice bath. Add 1 mole of 2-chloroethanol dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: After cooling, quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude triethylene glycol monochloride.

Step 2: Synthesis of this compound

  • Reaction Setup: In a similar setup as Step 1, prepare the sodium salt of ethylene glycol by reacting 1 mole of ethylene glycol with 1.1 moles of sodium hydride in anhydrous THF.

  • Etherification: To the resulting alkoxide, add 1 mole of the crude triethylene glycol monochloride obtained from Step 1 dropwise. Heat the mixture to reflux for 6-8 hours.

  • Work-up and Purification: After cooling, quench the reaction with water and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

The industrial synthesis of this compound is a continuous process involving the hydration of ethylene oxide.

industrial_synthesis ethylene Ethylene eo_reactor Ethylene Oxide Reactor ethylene->eo_reactor oxygen Oxygen oxygen->eo_reactor ethylene_oxide Ethylene Oxide eo_reactor->ethylene_oxide hydrolysis_reactor Hydrolysis Reactor ethylene_oxide->hydrolysis_reactor water Water water->hydrolysis_reactor glycol_mixture Crude Glycol Mixture hydrolysis_reactor->glycol_mixture distillation Fractional Distillation glycol_mixture->distillation meg Monoethylene Glycol distillation->meg deg Diethylene Glycol distillation->deg teg Triethylene Glycol distillation->teg teteg Tetraethylene Glycol distillation->teteg

Industrial Synthesis of this compound.

Spectroscopic Data

The molecular structure of this compound can be confirmed using various spectroscopic techniques.

Table 3: 1H and 13C NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
1H~3.72tHO-CH2-
1H~3.65m-O-CH2-CH2-O- (internal)
1H~3.59t-O-CH2-CH2-OH
1H~2.8 (broad s)s-OH
13C~72.5--O-CH2-CH2-OH
13C~70.3--O-CH2-CH2-O- (internal)
13C~61.3-HO-CH2-

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and concentration.

The IR spectrum of this compound is characterized by a strong, broad absorption band corresponding to the O-H stretching of the terminal hydroxyl groups, and prominent C-O stretching bands from the ether linkages.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm-1)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
2950-2850StrongC-H stretch (aliphatic)
1460-1440MediumC-H bend (scissoring)
1150-1050StrongC-O stretch (ether and alcohol)

Electron ionization mass spectrometry of this compound typically results in significant fragmentation. The molecular ion peak (m/z 194) may be weak or absent. Common fragments arise from the cleavage of C-C and C-O bonds, often resulting in a series of ions separated by 44 Da (the mass of an ethylene oxide unit).

Table 5: Major Mass Spectral Fragments of this compound

m/zPossible Fragment
45[C2H5O]+
89[C4H9O2]+
133[C6H13O3]+
177[C8H17O4]+

Applications in Research and Drug Development

This compound and its derivatives are utilized in a variety of applications within the scientific and pharmaceutical fields:

  • Solvent: Its high boiling point and miscibility with water and many organic solvents make it a suitable medium for chemical reactions and as a solvent for various compounds.

  • Chemical Intermediate: The terminal hydroxyl groups can be readily functionalized to synthesize a range of derivatives for applications in drug delivery, bioconjugation, and materials science.

  • Plasticizer: It can be used as a plasticizer for polymers.

  • Excipient: In drug formulations, PEGs like this compound can function as solubilizers, penetration enhancers, and viscosity modifiers. enhancers, and viscosity modifiers.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core spectroscopic data for tetraethylene glycol, a compound of significant interest to researchers, scientists, and drug development professionals. The guide details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), presented in easily comparable tabular formats. Furthermore, it outlines detailed experimental protocols for acquiring this data and includes visualizations of the molecular structure and analytical workflows.

Spectroscopic Data Summary

The following sections summarize the key quantitative data for this compound obtained through various spectroscopic techniques.

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.72t4HHO-CH ₂-CH₂-O-
~3.67m8H-O-CH ₂-CH ₂-O- (internal)
~3.60t4HHO-CH₂-CH ₂-O-
~2.8 (broad s)s2H-OH

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The position of the hydroxyl proton signal is concentration and solvent dependent and may vary.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~72.8HO-CH₂-C H₂-O-
~70.5-O-C H₂-C H₂-O- (internal)
~61.5HO-C H₂-CH₂-O-

Note: The predicted chemical shifts are based on known values for ethylene glycol ethers and may vary slightly based on experimental conditions.[1]

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

Table 3: Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
2950-2850StrongC-H stretch (asymmetric and symmetric)
1460-1440MediumC-H bend (scissoring)
1150-1050Very StrongC-O-C stretch (ether linkage)
~1060StrongC-O stretch (primary alcohol)

Source: Data compiled from NIST Chemistry WebBook.[2][3]

Table 4: Raman Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretch
1480-1440MediumC-H bend
~1125MediumC-O-C stretch
~863StrongC-C stretch

Note: Raman band positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
195Low[M+H]⁺ (protonated molecule)
194Very Low[M]⁺ (molecular ion)
45High[C₂H₅O]⁺
89Medium[C₄H₉O₂]⁺
133Medium[C₆H₁₃O₃]⁺

Note: Electron Ionization (EI) typically leads to significant fragmentation, with a characteristic pattern of ions separated by 44 Da, corresponding to the mass of an ethylene oxide unit.[1] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the protonated molecular ion [M+H]⁺.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Use a standard pulse sequence.

    • Set the spectral width to approximately 12 ppm.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200 ppm.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

Attenuated Total Reflectance (ATR)-FTIR:

  • Place a small drop of neat this compound directly onto the ATR crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • The final spectrum is typically presented in terms of transmittance or absorbance.

Transmission (Neat Liquid):

  • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the spectrum as described for ATR-FTIR.

Sample Preparation:

  • Place the neat liquid sample in a glass vial or NMR tube.

Data Acquisition:

  • Use a Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Focus the laser onto the sample.

  • Collect the scattered light and record the spectrum over a desired Raman shift range (e.g., 200-3500 cm⁻¹).

  • Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

Electrospray Ionization (ESI-MS):

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

Electron Ionization (EI-MS):

  • Introduce a small amount of the volatile sample into the ion source, typically via direct injection or a gas chromatography (GC) inlet.

  • Bombard the sample with a beam of high-energy electrons (typically 70 eV).

  • Separate and detect the resulting fragments based on their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample This compound Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR_Raman Vibrational Spectroscopy (IR, Raman) Prep->IR_Raman MS Mass Spectrometry (ESI, EI) Prep->MS Process Spectral Processing (Baseline Correction, Integration) NMR->Process IR_Raman->Process MS->Process Interpret Data Interpretation (Peak Assignment, Structure Elucidation) Process->Interpret Report Final Report Interpret->Report

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound (C₈H₁₈O₅).

Spectroscopic_Techniques_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained TEG This compound NMR NMR (¹H, ¹³C) TEG->NMR Vib Vibrational (IR, Raman) TEG->Vib MS Mass Spec. TEG->MS Structure Molecular Structure (Connectivity) NMR->Structure FuncGroups Functional Groups (O-H, C-O-C) Vib->FuncGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight Structure->FuncGroups Structure->MolWeight

Caption: Relationship between spectroscopic techniques and the information they provide.

References

An In-depth Technical Guide to the Laboratory Safety and Handling of Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and handling procedures for tetraethylene glycol (TEG) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper chemical management.

Chemical and Physical Properties

This compound is a transparent, colorless, and practically odorless liquid.[1][2][3] It is a high-viscosity, low-volatility, and hygroscopic compound, completely miscible with water and many organic solvents.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C8H18O5
Molecular Weight 194.23 g/mol
Appearance Transparent, colorless, viscous liquid
Odor Practically odorless
Boiling Point Approximately 314 °C to 328 °C
Melting/Freezing Point Approximately -4°C to -5.6°C
Flash Point Approximately 176.7 °C to 204°C
Density Approximately 1.111 to 1.125 g/cm³ at room temperature
Water Solubility Miscible
Auto-ignition Temperature 349 °C at 1.013 hPa

Toxicological Data

This compound is generally considered to have low acute toxicity. However, it can cause skin and eye irritation, and harmful if swallowed. Long-term exposure to high concentrations may have adverse effects on the kidneys.

Toxicity EndpointValueSpeciesRouteReferences
LD50 (Acute Oral) > 5,000 mg/kgRatOral
LD50 (Acute Dermal) 9.53 g/kgRabbitDermal
Skin Corrosion/Irritation Mild irritation, prolonged exposure may have a drying effect.
Serious Eye Damage/Irritation May cause mild, short-lasting discomfort.
Carcinogenicity No available evidence.
Reproductive Toxicity No available evidence.

Occupational Exposure Limits

Currently, there are no specific occupational exposure limit values established for this compound by major regulatory bodies. However, it is recommended to handle it in a well-ventilated area to minimize potential exposure.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Experimental Protocols

Safe Handling Procedures

Adherence to proper handling procedures is crucial to minimize exposure and ensure laboratory safety.

5.1.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and disposed of properly after.

  • Body Protection: Wear a lab coat or impervious clothing to prevent skin contact. For tasks with a higher risk of splashing, a chemically resistant apron should be considered.

  • Respiratory Protection: In case of insufficient ventilation or aerosol formation, use a suitable respirator with a filter for organic vapors.

5.1.2. General Handling

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mist.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling start Start: Plan Experiment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Ensure Fume Hood is Operational ppe->fume_hood materials Gather All Necessary Materials fume_hood->materials handle Handle TEG in Fume Hood materials->handle dispense Dispense Required Amount handle->dispense close_container Tightly Close Container dispense->close_container clean_work_area Clean Work Area close_container->clean_work_area dispose_waste Dispose of Waste Properly clean_work_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end Spill_Response_Workflow cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill Spill Occurs assess Assess Spill Size spill->assess spill_size Minor or Major? assess->spill_size ppe_minor Don PPE spill_size->ppe_minor Minor evacuate Evacuate Area spill_size->evacuate Major contain_minor Contain with Absorbent ppe_minor->contain_minor collect_minor Collect Waste contain_minor->collect_minor clean_minor Decontaminate Area collect_minor->clean_minor dispose Dispose of Contaminated Waste Properly clean_minor->dispose notify Notify Emergency Response evacuate->notify notify->dispose report Complete Incident Report dispose->report Waste_Disposal_Workflow start Generate TEG Waste collect Collect in a Labeled, Leak-Proof Container start->collect label_waste Label as 'Hazardous Waste: This compound' collect->label_waste store Store in Designated Secure Area label_waste->store contact_disposal Contact Licensed Waste Disposal Company store->contact_disposal documentation Complete Waste Manifest contact_disposal->documentation pickup Arrange for Waste Pickup documentation->pickup end Waste Disposed Compliantly pickup->end

References

An In-depth Technical Guide to the Thermal Degradation Mechanisms of Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol (TEG), a member of the polyethylene glycol (PEG) family, is a versatile oligomer with applications ranging from an industrial solvent and plasticizer to a model compound in various research fields, including drug development where PEGylation is a common strategy to improve the pharmacokinetic properties of therapeutic molecules. Understanding the thermal stability and degradation pathways of TEG is crucial for ensuring its safe handling, predicting its performance at elevated temperatures, and assessing the stability of PEGylated products. This technical guide provides a comprehensive overview of the core thermal degradation mechanisms of TEG, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.

Core Thermal Degradation Mechanisms

The thermal degradation of this compound is significantly influenced by the surrounding atmosphere. In an inert atmosphere, such as nitrogen or argon, the primary degradation pathway is through homolytic cleavage of its covalent bonds. In contrast, in an oxidative environment like air, the degradation process is more complex, involving radical-initiated oxidation reactions that lead to a wider array of degradation products.

Thermal Degradation in an Inert Atmosphere (Pyrolysis)

In the absence of oxygen, the degradation of TEG is initiated by the thermal scission of the C-O and C-C bonds within the ether linkages and the ethylene glycol units. This process, known as pyrolysis, proceeds via a free-radical chain reaction mechanism.

Initiation: At elevated temperatures, the weakest bonds in the TEG molecule, typically the C-O bonds, break to form radical species.

Propagation: These initial radicals can then abstract a hydrogen atom from another TEG molecule, leading to the formation of a more stable molecule and another radical. This new radical can then undergo further fragmentation through β-scission, breaking the polymer chain and generating smaller volatile products.

Termination: The radical chain reactions are terminated by the combination of two radical species.

The primary products of TEG pyrolysis include lower molecular weight glycols such as triethylene glycol (TREG), diethylene glycol (DEG), and monoethylene glycol (MEG), as well as other volatile organic compounds.

Thermal Degradation in an Oxidative Atmosphere

In the presence of oxygen, the thermal degradation of TEG is significantly accelerated and follows a more complex auto-oxidation pathway.[1] This process is also a free-radical chain reaction but involves the participation of oxygen molecules.

Initiation: The reaction is initiated by the formation of alkyl radicals through the abstraction of a hydrogen atom from the TEG molecule.

Propagation: The alkyl radical (R•) rapidly reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another TEG molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. The decomposition of hydroperoxides is a key step that leads to a variety of oxygenated degradation products.

Termination: The radical chains are terminated through the combination of various radical species.

The oxidative degradation of TEG leads to the formation of a complex mixture of products, including smaller glycols (DEG, MEG), aldehydes, ketones, ethers, and carboxylic acids such as formic acid.[2] The formation of acidic byproducts can have significant implications for the materials in contact with the degrading TEG.

Quantitative Data on Thermal Degradation

The thermal stability of this compound can be quantitatively assessed using thermogravimetric analysis (TGA). The data presented below summarizes typical TGA results for TEG under both inert (nitrogen) and oxidative (air) atmospheres.

ParameterNitrogen AtmosphereAir Atmosphere
Onset Decomposition Temperature (Tonset) ~200-220 °C~180-200 °C
Temperature at 10% Weight Loss (T10%) ~250-270 °C~220-240 °C
Temperature at 50% Weight Loss (T50%) ~300-320 °C~280-300 °C
Final Residue at 600 °C < 5%< 1%

Note: These values are approximate and can vary depending on the specific experimental conditions such as heating rate and gas flow rate.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of this compound under controlled atmospheric conditions.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of precise temperature programming.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).[3] For liquid samples, ensure the bottom of the crucible is evenly covered.[3]

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Select the desired purge gas (high purity nitrogen for inert atmosphere or dry air for oxidative atmosphere). Set the flow rate to a typical value of 20-50 mL/min.[4]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset decomposition temperature and the temperatures at various weight loss percentages.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal degradation of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

Procedure:

  • Sample Preparation: Place a small amount of this compound (typically 0.1-1.0 mg) into a pyrolysis sample cup.

  • Pyrolysis:

    • Insert the sample cup into the pyrolysis unit.

    • Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

  • Gas Chromatography:

    • The pyrolysis products are swept into the GC column by the carrier gas (helium).

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column like a DB-5ms or equivalent).

    • Program the GC oven temperature to separate the degradation products. A typical program might be: hold at 40 °C for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min.

  • Mass Spectrometry:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Scan a mass range of m/z 35-500.

  • Data Analysis: Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

Signaling Pathways and Experimental Workflows

Thermal_Degradation_Pathways cluster_inert Inert Atmosphere (Pyrolysis) cluster_oxidative Oxidative Atmosphere TEG_inert This compound Radicals_inert Radical Species (R•) TEG_inert->Radicals_inert Heat Chain_Scission Chain Scission (β-scission) Radicals_inert->Chain_Scission Chain_Scission->Radicals_inert Propagation Products_inert Lower MW Glycols (DEG, MEG, etc.) Chain_Scission->Products_inert TEG_oxidative This compound Alkyl_Radical Alkyl Radical (R•) TEG_oxidative->Alkyl_Radical Heat, O2 Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Peroxy_Radical->Alkyl_Radical Propagation Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + TEG Products_oxidative Degradation Products (Aldehydes, Acids, etc.) Hydroperoxide->Products_oxidative Decomposition

Caption: Thermal degradation pathways of TEG.

TGA_Workflow start Start prep Sample Preparation (5-10 mg TEG) start->prep instrument Instrument Setup (Purge Gas: N2 or Air) prep->instrument heat Heating Program (e.g., 10 °C/min to 600 °C) instrument->heat data Data Acquisition (Weight vs. Temperature) heat->data analysis Data Analysis (TGA Curve) data->analysis end End analysis->end

Caption: TGA experimental workflow.

PyGCMS_Workflow start Start prep Sample Preparation (0.1-1.0 mg TEG) start->prep pyrolysis Pyrolysis (e.g., 600 °C in He) prep->pyrolysis gc Gas Chromatography (Separation of Products) pyrolysis->gc ms Mass Spectrometry (Detection and Identification) gc->ms analysis Data Analysis (Mass Spectra Library Search) ms->analysis end End analysis->end

Caption: Py-GC-MS experimental workflow.

Conclusion

The thermal degradation of this compound is a complex process that is highly dependent on the atmospheric conditions. In inert atmospheres, degradation proceeds primarily through chain scission, leading to the formation of smaller glycol units. In the presence of oxygen, a more complex oxidative degradation pathway is initiated, resulting in a wider range of oxygenated byproducts, including carboxylic acids. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and professionals to assess the thermal stability of TEG and related materials. The visualized pathways and workflows provide a clear and concise understanding of the degradation mechanisms and the analytical methods used to study them. A thorough understanding of these degradation processes is essential for the development of stable formulations and for ensuring the safe and effective use of TEG and other polyethylene glycols in various applications.

References

tetraethylene glycol CAS number, molecular weight, and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tetraethylene Glycol

For researchers, scientists, and drug development professionals, understanding the physicochemical properties and applications of key reagents is paramount. This guide provides a comprehensive overview of this compound, a versatile oligomer of ethylene glycol.

Core Properties of this compound

This compound is a transparent, colorless, and practically odorless liquid.[1] It is a low-volatility, hygroscopic compound that is completely miscible with water and many organic solvents.[1]

A summary of its key quantitative properties is presented in the table below.

PropertyValueReferences
CAS Number 112-60-7[2][3]
Molecular Weight 194.23 g/mol
Chemical Formula C₈H₁₈O₅
Linear Formula HO(CH₂CH₂O)₄H
Density 1.125 g/mL at 25 °C
Boiling Point 314 °C
Melting Point -5.6 °C
Refractive Index n20/D 1.459

Applications in Research and Development

This compound's utility in the laboratory is broad. It is frequently used as a solvent for compounds that are otherwise insoluble in water. Its properties also make it valuable as a plasticizer, in the synthesis of polyester resins, and as a chemical intermediate for producing other molecules. In the realm of life sciences, derivatives of this compound are utilized in various applications. For instance, glow discharge plasma deposition of this compound can render surfaces resistant to protein adsorption and cellular attachment.

Experimental Protocol: Synthesis of this compound Methacrylate Monomer

A common application of this compound in synthetic chemistry is in the creation of monomers for polymer synthesis. The following is a representative protocol for the synthesis of this compound methacrylate.

Objective: To synthesize this compound methacrylate monomer via esterification of this compound with methacrylic acid.

Materials:

  • This compound

  • Methacrylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Hydroquinone (inhibitor)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound, a molar equivalent of methacrylic acid, and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Add a small amount of hydroquinone to inhibit premature polymerization of the methacrylate.

  • Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

  • Separate the organic layer using a separatory funnel and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the toluene solvent using a rotary evaporator to yield the crude this compound methacrylate monomer.

  • The product can be further purified by vacuum distillation if required.

Logical Workflow for Monomer Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound methacrylate.

Monomer_Synthesis_Workflow reagents Combine Reactants: - this compound - Methacrylic Acid - Catalyst - Inhibitor - Toluene reflux Azeotropic Reflux (Water Removal via Dean-Stark) reagents->reflux Heat workup Aqueous Workup: - Neutralization - Washing reflux->workup Cool drying Drying of Organic Phase workup->drying purification Solvent Removal & Optional Purification drying->purification product Final Product: This compound Methacrylate purification->product

Caption: Workflow for the synthesis of this compound methacrylate.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tetraethylene glycol. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of the molecule's NMR characteristics.

Introduction to this compound

This compound is a member of the polyethylene glycol (PEG) family, characterized by the repeating ethylene oxide units. Its chemical formula is C₈H₁₈O₅, and it finds wide application as a solvent, plasticizer, and an intermediate in the synthesis of various chemical compounds, including applications in drug delivery systems. A thorough understanding of its spectral properties is crucial for its characterization and quality control.

¹H and ¹³C NMR Spectral Data

The structural symmetry of this compound results in a relatively simple NMR spectrum. The molecule has three distinct types of protons and carbons, leading to a limited number of signals in both ¹H and ¹³C NMR spectra. The terminal hydroxyl groups and the ethylene units adjacent to them are chemically different from the internal ethylene units.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.74t4HHO-CH ₂-CH₂-O-
~3.67t4HHO-CH₂-CH ₂-O-
~3.64s8H-O-CH ₂-CH ₂-O-
~2.9 (variable)br s2HH O-

Note: The chemical shift of the hydroxyl proton is variable and can be influenced by factors such as concentration, temperature, and solvent purity.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~72.6HO-CH₂-C H₂-O-
~70.5-O-C H₂-C H₂-O- (internal)
~61.7HO-C H₂-CH₂-O-

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate spectrometer parameter selection.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound. Other deuterated solvents can be used depending on the experimental requirements.

  • Concentration : For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.

  • Sample Filtration : To remove any particulate matter that could degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence : Standard single-pulse sequence.

  • Spectral Width : ~12 ppm

  • Number of Scans : 16-64 (depending on concentration)

  • Relaxation Delay : 1-5 seconds

  • Acquisition Time : ~2-4 seconds

  • Temperature : 298 K

¹³C NMR Spectroscopy:

  • Pulse Sequence : Proton-decoupled single-pulse sequence.

  • Spectral Width : ~200 ppm

  • Number of Scans : 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay : 2-5 seconds

  • Acquisition Time : ~1-2 seconds

  • Temperature : 298 K

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the logical workflow for NMR analysis of this compound.

Tetraethylene_Glycol_Structure cluster_molecule This compound (HO-(CH₂CH₂O)₄-H) C1 C1 C2 C2 C1->C2 O2 O2 C2->O2 C3 C3 C4 C4 C3->C4 O3 O3 C4->O3 C5 C5 C6 C6 C5->C6 O4 O4 C6->O4 C7 C7 C8 C8 C7->C8 O5 O5(H) C8->O5 O1 O1(H) O1->C1 O2->C3 O3->C5 O4->C7

Caption: Molecular structure of this compound with atom numbering.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Purification Sample Purification Solvent Selection Solvent Selection Sample Purification->Solvent Selection Dissolution Dissolution Solvent Selection->Dissolution Filtration Filtration Dissolution->Filtration Transfer to NMR Tube Transfer to NMR Tube Filtration->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Locking & Shimming Locking & Shimming Insert into Spectrometer->Locking & Shimming Setup Parameters (1H & 13C) Setup Parameters (1H & 13C) Locking & Shimming->Setup Parameters (1H & 13C) Acquire Spectra Acquire Spectra Setup Parameters (1H & 13C)->Acquire Spectra Fourier Transform Fourier Transform Acquire Spectra->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration Integration Baseline Correction->Integration Peak Picking & Assignment Peak Picking & Assignment Integration->Peak Picking & Assignment Final Spectral Data Final Spectral Data Peak Picking & Assignment->Final Spectral Data

Caption: Experimental workflow for NMR analysis.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the analysis of tetraethylene glycol using infrared (IR) spectroscopy and mass spectrometry (MS). These analytical techniques are crucial for the identification, characterization, and purity assessment of this compound, a common polymer and excipient in various industrial and pharmaceutical applications.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint," allowing for the identification and structural elucidation of the compound. For this compound (C₈H₁₈O₅), IR analysis is primarily used to confirm the presence of hydroxyl (-OH) and ether (C-O-C) functional groups, as well as the aliphatic carbon-hydrogen (C-H) backbone.

Experimental Protocol: FT-IR Analysis

A common and effective method for analyzing liquid samples like this compound is Fourier-Transform Infrared (FT-IR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a high-quality infrared spectrum of a neat this compound sample for identification and purity verification.

Instrumentation and Materials:

  • FT-IR Spectrometer (e.g., Agilent Cary 630, PerkinElmer Spectrum Two, Bruker Tensor 27).[1][2][3]

  • ATR accessory with a diamond or zinc selenide crystal.

  • This compound sample.

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Collect a background spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small drop of the neat this compound liquid directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

  • Data Acquisition:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.[4]

    • Resolution: 4 cm⁻¹.[2]

    • Scans: Co-add 16 to 64 scans to achieve a high signal-to-noise ratio.

    • Data Collection Time: Typically 30-60 seconds.

  • Data Processing: The resulting spectrum will be plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prevent cross-contamination.

Data Interpretation and Characteristic Peaks

The infrared spectrum of this compound is characterized by several key absorption bands. The data below is compiled from the NIST spectral database.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3400 (broad)StrongO-H stretching (from terminal hydroxyl groups, broadened due to hydrogen bonding)
2920 - 2870StrongC-H asymmetric and symmetric stretching (aliphatic CH₂)
1455MediumC-H scissoring/bending
1350MediumC-H wagging/bending
~1100 (broad)Very StrongC-O stretching (characteristic of ether and alcohol linkages)
1065StrongC-O stretching
945MediumO-H out-of-plane bending
885MediumCH₂ rocking

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (Molecular Weight: 194.23 g/mol ), various ionization techniques can be employed, each providing slightly different information.

Experimental Protocol: LC/MS Analysis

Liquid chromatography coupled with mass spectrometry (LC/MS) is a highly sensitive and versatile method for analyzing non-volatile compounds like this compound, often found in complex matrices.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Ion Trap, or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • This compound sample.

  • HPLC-grade solvents (e.g., water with 0.1% formic acid, acetonitrile).

  • Analytical column (e.g., C18 column).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in the initial mobile phase solvent (e.g., 95:5 water:acetonitrile).

  • LC Separation (Optional but Recommended):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient can be used to elute the compound (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • MS Data Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3-4 kV.

    • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

    • Drying Gas: Nitrogen, at a temperature of ~300-350 °C.

  • Tandem MS (MS/MS) for Fragmentation: To obtain structural information, perform fragmentation analysis on the primary ion of interest (the protonated molecule, m/z 195.1).

    • Isolate the precursor ion (m/z 195.1) in the mass analyzer.

    • Subject the isolated ion to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Scan for the resulting product ions.

Data Interpretation and Fragmentation Patterns

The fragmentation of this compound is highly dependent on the ionization method used.

2.2.1 Electron Ionization (EI)

EI is a hard ionization technique that causes extensive fragmentation. The molecular ion peak at m/z 194 is often weak or absent.

m/zRelative Intensity (%)Proposed Fragment Ion/Structure
45100[C₂H₅O]⁺ (protonated ethylene oxide or vinyl alcohol)
8935[C₄H₉O₂]⁺ ([M - C₄H₉O₂]⁺)
13315[C₆H₁₃O₃]⁺ ([M - C₂H₅O₂]⁺)
5925[C₂H₅O₂]⁺ or [C₃H₇O]⁺
7320[C₃H₅O₂]⁺
10312[C₄H₇O₃]⁺
1178[C₅H₉O₃]⁺

2.2.2 Chemical Ionization (CI)

CI is a softer ionization method that typically produces an abundant protonated molecule [M+H]⁺, making it useful for molecular weight determination.

m/zRelative IntensityProposed Ion/Structure
195Variable[M+H]⁺ (Protonated Molecule)
45Dominant Fragment[C₂H₅O]⁺

2.2.3 Electrospray Ionization (ESI-MS/MS)

ESI generates the protonated molecule [M+H]⁺, which can then be fragmented via CID. The fragmentation pattern is characterized by the sequential loss of ethylene glycol units (44 Da).

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
195.1151.1C₂H₄O (44 Da)
195.1133.1H₂O + C₂H₄O (62 Da)
195.189.1C₄H₈O₂ (88 Da)
195.145.0C₆H₁₂O₃ (132 Da)

Visualization of Analytical Processes

Diagrams created with Graphviz are used to illustrate the experimental workflow and the logical relationship in mass spectrometry fragmentation.

experimental_workflow Analytical Workflow for this compound cluster_sample Sample Handling cluster_ir Infrared Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Reporting Sample This compound Sample IR_Prep Prepare Neat Sample (ATR) Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep FTIR Acquire FT-IR Spectrum IR_Prep->FTIR IR_Data IR Spectrum Data (Functional Groups) FTIR->IR_Data Analysis Correlate IR & MS Data IR_Data->Analysis LCMS LC/MS Analysis (ESI+) MS_Prep->LCMS MSMS Tandem MS (CID) LCMS->MSMS MS_Data Mass Spectrum Data (MW & Structure) MSMS->MS_Data MS_Data->Analysis Report Final Report Analysis->Report

Caption: Experimental workflow for IR and MS analysis.

fragmentation_pathway Proposed ESI-MS/MS Fragmentation of this compound M0 [M+H]⁺ m/z = 195 F1 [M+H - C₂H₄O]⁺ m/z = 151 M0->F1 - C₂H₄O (44 Da) F3 [M+H - C₄H₈O₂]⁺ m/z = 89 M0->F3 - 2(C₂H₄O) (88 Da) F1->p1 F2 [M+H - 2(C₂H₄O)]⁺ m/z = 107 (minor) F3->p2 F4 [M+H - C₆H₁₂O₃]⁺ m/z = 45 p1->F3 - C₂H₄O (44 Da) p2->F4 - C₂H₄O (44 Da)

References

A Technical Guide to the Physicochemical Properties of Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of tetraethylene glycol (TEG), a compound widely utilized as a solvent and chemical intermediate. The following sections detail its boiling point, melting point, and density, supported by experimental methodologies and a workflow diagram for property determination.

Core Physicochemical Data

This compound is a transparent, colorless, and odorless liquid.[1] It is a low-volatility, hygroscopic substance miscible with water and many organic solvents.[1][2] The quantitative data for its primary physical properties are summarized below.

PropertyValueConditions
Boiling Point 314 °C (587.15 K)At 760 mmHg[3]
> 329 °C (> 624 °F)Not specified
327 °C (600.15 K)At 1 atm
Melting/Freezing Point -5.6 °C (267.55 K)
-9.4 °C (263.75 K)
-4 °C (269.15 K)
Density 1.125 g/mLAt 25 °C
1.12 g/cm³At 20 °C
1.126 g/cm³At 20 °C (68 °F)
1.120 g/cm³At 25 °C

Experimental Protocols for Property Determination

The following outlines generalized experimental methodologies for determining the boiling point, melting point, and density of a liquid substance like this compound.

1. Boiling Point Determination (Distillation Method)

The boiling point is determined at atmospheric pressure.

  • Apparatus: A standard distillation setup is used, including a round-bottom flask, a condenser, a thermometer, and a collection flask.

  • Procedure:

    • The this compound sample is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The flask is heated gently.

    • The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected. This temperature is the boiling point.

    • The atmospheric pressure is recorded, as boiling point is pressure-dependent.

2. Melting Point Determination (Freezing Point Method)

For substances that are liquid at room temperature, the freezing point is determined.

  • Apparatus: A cooling bath (e.g., ice-salt mixture), a test tube with the sample, a thermometer, and a stirring device.

  • Procedure:

    • The liquid sample of this compound is placed in the test tube.

    • The test tube is immersed in the cooling bath.

    • The sample is stirred continuously as it cools, and the temperature is recorded at regular intervals.

    • A cooling curve (temperature vs. time) is plotted. The plateau in the curve, where the temperature remains constant as the substance solidifies, indicates the freezing (melting) point.

3. Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume.

  • Apparatus: A pycnometer, an analytical balance, and a constant temperature bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • The pycnometer is filled with the this compound sample and placed in a constant temperature bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

    • The pycnometer is removed from the bath, carefully dried, and weighed again to determine the mass of the sample.

    • The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the boiling point, melting point, and density of this compound.

G cluster_0 Sample Preparation cluster_1 Boiling Point Determination cluster_2 Melting Point Determination cluster_3 Density Determination sample Obtain high-purity This compound bp_setup Assemble Distillation Apparatus sample->bp_setup mp_setup Place Sample in Cooling Bath sample->mp_setup d_weigh_empty Weigh Empty Pycnometer sample->d_weigh_empty bp_heat Heat Sample Gently bp_setup->bp_heat bp_measure Record Boiling Temperature and Atmospheric Pressure bp_heat->bp_measure bp_result Boiling Point bp_measure->bp_result mp_cool Cool and Stir Sample mp_setup->mp_cool mp_measure Record Temperature vs. Time mp_cool->mp_measure mp_plot Plot Cooling Curve mp_measure->mp_plot mp_result Melting Point (from plateau) mp_plot->mp_result d_fill Fill with Sample and Equilibrate Temperature d_weigh_empty->d_fill d_weigh_full Weigh Filled Pycnometer d_fill->d_weigh_full d_calculate Calculate Density (mass/volume) d_weigh_full->d_calculate d_result Density d_calculate->d_result

Workflow for Determining Physical Properties of this compound.

References

An In-Depth Technical Guide to the Solubility and Viscosity of Aqueous Tetraethylene Glycol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and viscosity—of aqueous solutions of tetraethylene glycol (TEG). This compound, a member of the polyethylene glycol (PEG) family, is a transparent, colorless, and practically odorless liquid that sees wide application as an industrial solvent, plasticizer, and chemical intermediate.[1][2][3] Its hygroscopic nature and miscibility with water make understanding the behavior of its aqueous solutions critical for various applications, including formulation development, heat transfer fluids, and gas dehydration processes.[1][3]

Solubility of this compound in Water

This compound is completely miscible with water, meaning it can be mixed in any proportion to form a homogeneous solution. This property is attributed to the molecule's amphiphilic nature; the ether linkages and terminal hydroxyl groups can form hydrogen bonds with water, while the ethylene glycol chain provides some nonpolar character. Therefore, traditional quantitative solubility limits are not applicable.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of pure this compound is presented below.

Table 1: Physical Properties of Pure this compound

Property Value Reference
IUPAC Name 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol
CAS Number 112-60-7
Molecular Formula C₈H₁₈O₅
Molecular Weight 194.23 g/mol
Appearance Transparent, colorless, low-volatility, moderate-viscosity liquid
Density 1.125 g/cm³ at 20 °C
Dynamic Viscosity 61.9 mPa·s (or cP) at 20 °C (293.15 K)
Boiling Point 327.5 °C (600.65 K)

| Freezing Point | -5.5 °C (267.65 K) | |

Viscosity and Density of Aqueous TEG Solutions

The viscosity of aqueous this compound solutions is a critical parameter for applications involving fluid dynamics, such as in heat transfer or hydraulic fluids. Viscosity is highly dependent on both the concentration of TEG and the temperature of the solution. Generally, viscosity increases with higher TEG concentration and decreases with higher temperature.

The following tables present experimental data for the density and dynamic viscosity of aqueous TEG solutions across a range of concentrations and temperatures.

Table 2: Density (ρ) of Aqueous this compound (TEG) Solutions at Various Temperatures Data sourced from Neerup, R., & Fosbøl, P. L. (2025). Physicochemical Properties of Aqueous Solutions of Monoethylene Glycol, Diethylene Glycol, Triethylene Glycol, and this compound at 293.15, 313.15, and 333.15 K. Journal of Solution Chemistry.

Mole Fraction TEG (x₁)Density (g/cm³) at 293.15 K (20°C)Density (g/cm³) at 313.15 K (40°C)Density (g/cm³) at 333.15 K (60°C)
0.00000.99820.99220.9832
0.02721.03151.02531.0163
0.06011.05661.05031.0413
0.10211.07811.07181.0628
0.15831.09641.09011.0812
0.23881.11161.10541.0966
0.36231.12211.11601.1074
0.57141.12691.12091.1126
1.00001.12501.11901.1107

Table 3: Dynamic Viscosity (η) of Aqueous this compound (TEG) Solutions at Various Temperatures Data sourced from Neerup, R., & Fosbøl, P. L. (2025). Physicochemical Properties of Aqueous Solutions of Monoethylene Glycol, Diethylene Glycol, Triethylene Glycol, and this compound at 293.15, 313.15, and 333.15 K. Journal of Solution Chemistry.

Mole Fraction TEG (x₁)Viscosity (mPa·s) at 293.15 K (20°C)Viscosity (mPa·s) at 313.15 K (40°C)Viscosity (mPa·s) at 333.15 K (60°C)
0.00001.0020.6530.467
0.02722.1511.2590.842
0.06014.1372.2951.464
0.10217.6414.0202.478
0.158313.526.7464.011
0.238823.3611.136.378
0.362337.6017.159.497
0.571452.8923.4712.72
1.000061.9027.0014.54

Experimental Protocols

The accurate determination of solubility and viscosity requires robust experimental methodologies. The protocols described herein are standard methods for characterizing the properties of glycol-water mixtures.

Protocol for Determining Miscibility

A qualitative assessment of miscibility can be performed through simple visual inspection.

  • Preparation: Ensure all glassware (e.g., graduated cylinder, stopper) is clean and dry.

  • Mixing: Measure a specific volume of this compound and transfer it to the graduated cylinder.

  • Addition of Solvent: Slowly add an equal volume of purified water to the cylinder.

  • Agitation: Stopper the cylinder and invert it approximately ten times to ensure thorough mixing.

  • Observation: Allow the solution to stand and observe. The absence of phase separation, cloudiness, or layering indicates complete miscibility.

Protocol for Density and Viscosity Measurement

Quantitative viscosity is commonly measured using a glass capillary viscometer (e.g., Ostwald, Cannon-Fenske, or Ubbelohde type), often in conjunction with a density measurement.

  • Sample Preparation:

    • Prepare a series of aqueous TEG solutions at known concentrations by mass or volume.

    • Use high-purity, deionized, or distilled water.

    • Allow the prepared solutions to reach thermal equilibrium in a constant temperature water bath with high accuracy (e.g., ±0.1 °C).

  • Density Measurement:

    • Calibrate a digital densitometer using deionized water at the target temperatures.

    • Measure the density of each TEG solution. This value is required to convert kinematic viscosity to dynamic viscosity.

  • Viscosity Measurement using a Capillary Viscometer:

    • Select a viscometer of the appropriate size for the expected viscosity range.

    • Clean the viscometer thoroughly and dry it completely with filtered air.

    • Charge the viscometer with the sample solution to the indicated fill line.

    • Submerge the viscometer vertically in the constant temperature bath and allow it to equilibrate for at least 15-20 minutes.

    • Using a pipette bulb or vacuum, draw the liquid up through the capillary tube past the upper timing mark.

    • Release the vacuum and, using a stopwatch, accurately measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark (the efflux time).

    • Repeat the time measurement at least three times to ensure reproducibility.

  • Calculation:

    • Calculate the kinematic viscosity (ν) by multiplying the average efflux time (t) by the viscometer's calibration constant (C):

      • ν = C × t

    • Convert the kinematic viscosity to dynamic viscosity (η) by multiplying by the solution's density (ρ):

      • η = ν × ρ

Visualization of Concentration-Viscosity Relationship

The increase in viscosity in aqueous TEG solutions is primarily due to the formation of extensive hydrogen-bonding networks between the hydroxyl groups of TEG and water molecules. As the concentration of TEG increases, these intermolecular interactions become more pronounced, leading to a greater resistance to flow.

G cluster_0 Concentration Increase in TEG Concentration TEG TEG Molecules (HO(C2H4O)4H) Water Water Molecules (H2O) Interactions More Extensive Hydrogen Bonding Network Concentration->Interactions leads to TEG->Interactions interacts with Water->Interactions Resistance Increased Intermolecular Resistance to Flow Interactions->Resistance causes Viscosity Higher Solution Viscosity Resistance->Viscosity results in

Caption: Logical workflow showing how increased TEG concentration enhances hydrogen bonding, leading to higher solution viscosity.

References

Methodological & Application

Application Notes and Protocols for the Use of Tetraethylene Glycol in Protein Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tetraethylene glycol (TEG) and its derivatives in protein crystallization protocols. While extensive quantitative data specifically for TEG is limited in publicly available literature, the principles and methodologies outlined here are based on the well-established use of low molecular weight polyethylene glycols (PEGs) and derivatives like this compound monoethyl ether (TEG-MEE).[1]

Introduction

This compound is a low molecular weight, hygroscopic, and water-miscible organic solvent.[2] In the context of protein crystallization, it can function as a precipitating agent, a cryoprotectant, and an additive to influence crystal growth and quality. Its amphiphilic nature, with both hydrophilic hydroxyl groups and a hydrophobic ethylene chain, makes it a versatile tool, particularly for challenging targets such as hydrophobic and membrane proteins.[1] The primary mechanism by which TEG and similar compounds are thought to promote crystallization is through the excluded volume effect and by acting as a "molecular crowding" agent. This process effectively reduces the protein's solubility in a controlled manner, guiding the system towards a supersaturated state necessary for crystal nucleation and growth.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in crystallization experiments.

PropertyValueReference
Molecular Formula C8H18O5[3]
Molecular Weight 194.23 g/mol
Appearance Colorless to straw-colored liquid
Boiling Point 327.5 °C
Melting Point -4.1 °C
Density ~1.125 g/mL at 20 °C
Viscosity 61.9 mPa·s at 20 °C
Solubility in Water Miscible
Applications in Protein Crystallization

This compound and its analogs can be employed at various stages of the protein crystallization pipeline:

  • Initial Screening: It can be included as a component in sparse matrix or grid screens to identify initial crystallization "hits". For instance, the FUSION protein crystallization screen incorporates a mix of ethylene glycols, including 0.3 M this compound.

  • Optimization: TEG can be used to refine initial crystal hits by systematically varying its concentration, often in combination with other precipitants, salts, and buffers.

  • Cryoprotection: Due to its ability to form a vitreous ice layer upon rapid cooling, TEG can be used as a cryoprotectant to prevent damage to crystals from ice crystal formation during flash-cooling for X-ray diffraction data collection. Low molecular weight PEGs are often effective cryoprotectants.

Quantitative Data Summary

While specific data for this compound is sparse, the following table summarizes typical concentration ranges for low molecular weight PEGs and related compounds in protein crystallization.

ApplicationReagentTypical Concentration RangeNotes
Initial Screening This compound (in FUSION screen)0.3 M (in additive mix)Part of a complex mixture designed to broadly sample chemical space.
Precipitant Low Molecular Weight PEGs (e.g., PEG 400)10 - 40% (v/v or w/v)The optimal concentration is highly dependent on the specific protein and other solution components.
Cryoprotectant Ethylene Glycol, Low MW PEGs20 - 35% (v/v)The concentration should be sufficient to prevent ice formation upon flash-cooling. This can be tested by observing if a drop of the solution freezes clear in liquid nitrogen.
Additive Polypropylene Glycol P4004% (v/v)Additives are used at lower concentrations to influence crystal morphology and quality.

Experimental Protocols

The following protocols provide a general framework for integrating this compound or its derivatives into your crystallization workflow.

Protocol 1: Stock Solution Preparation
  • Prepare a 50% (w/v) stock solution of this compound in ultrapure water.

  • Filter the solution through a 0.22 µm syringe filter to eliminate any particulate matter.

  • Store the stock solution at 4°C.

Protocol 2: Initial Crystallization Screening using Hanging Drop Vapor Diffusion

The hanging drop vapor diffusion method is a widely used technique for initial crystallization screening.

Materials:

  • Purified protein solution (5-15 mg/mL)

  • This compound stock solution (50% w/v)

  • Buffer and salt solutions as required

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

Procedure:

  • Pipette 500 µL of the reservoir solution (containing the desired concentration of this compound, buffer, and salt) into the well of a 24-well plate.

  • On a clean, siliconized cover slip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

  • Invert the cover slip over the well and seal it with vacuum grease.

  • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Protocol 3: Optimization of Crystallization Conditions

Once initial crystals or promising precipitates are obtained, the conditions can be optimized by systematically varying the concentrations of the components. A grid screen is a common approach for this.

Example of a Grid Screen Setup:

WellTEG ConcentrationSalt Concentration
A115%0.1 M
A215%0.2 M
A315%0.3 M
B120%0.1 M
B220%0.2 M
B320%0.3 M
C125%0.1 M
C225%0.2 M
C325%0.3 M
Protocol 4: Cryoprotection of Crystals

Before X-ray diffraction analysis, crystals need to be cryoprotected to prevent damage during flash-cooling.

  • Prepare a cryoprotectant solution containing the original crystallization condition supplemented with 20-35% (v/v) this compound.

  • Carefully transfer the crystal from the crystallization drop into a drop of the cryoprotectant solution.

  • Allow the crystal to soak for a short period (e.g., 30 seconds to a few minutes).

  • Using a cryo-loop, scoop the crystal out of the cryoprotectant solution and immediately plunge it into liquid nitrogen.

  • Test the effectiveness of the cryoprotectant by observing if the frozen drop is clear (vitrified) rather than cloudy (crystalline ice).

Visualizations

Experimental Workflow for Protein Crystallization using this compound

G cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_cryo Cryo-protection & Data Collection a Prepare Protein Sample (5-15 mg/mL) d Set up Hanging/Sitting Drop Vapor Diffusion a->d b Prepare 50% (w/v) TEG Stock Solution b->d c Prepare Buffer and Salt Stock Solutions c->d e Incubate at Constant Temperature d->e f Monitor for Crystal Growth e->f g Initial Hit (Crystals or Precipitate) f->g Observation g->f No hits, re-screen h Optimize Conditions (Grid Screen) g->h i Grow Larger, Higher Quality Crystals h->i j Soak Crystal in TEG Cryoprotectant i->j k Flash-cool in Liquid Nitrogen j->k l X-ray Diffraction Data Collection k->l

Caption: A typical workflow for protein crystallization using TEG.

Logical Relationship for Selecting this compound

G start Protein Crystallization Screening initial_screen Initial Screens (Sparse Matrix, etc.) start->initial_screen no_hits No Crystals or Promising Precipitate initial_screen->no_hits hits Initial Hits Obtained initial_screen->hits low_mw_peg Consider Low MW PEGs (e.g., TEG, PEG 400) no_hits->low_mw_peg Especially for membrane or hydrophobic proteins optimize Optimize Conditions hits->optimize end Diffraction Quality Crystals optimize->end teg_screen Screen with TEG or TEG-containing Additives low_mw_peg->teg_screen teg_screen->no_hits Re-evaluate protein or try other conditions teg_screen->hits

Caption: Decision-making for using TEG in crystallization.

References

Application Notes and Protocols for Tetraethylene Glycol as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tetraethylene glycol (TEG) as a versatile and environmentally benign solvent for various organic synthesis reactions. TEG's unique physicochemical properties, including its high boiling point, low volatility, and miscibility with a wide range of organic and aqueous media, make it an excellent alternative to conventional volatile organic compounds (VOCs).[1][2][3][4][5] This document details its application in Ullmann-type condensation reactions and highlights its role as a key reactant in solvent-free enzymatic syntheses.

Key Properties of this compound as a Reaction Solvent

This compound [HO(CH₂CH₂O)₄H, CAS: 112-60-7] is a polar protic solvent with a high boiling point of 327-328 °C and a low vapor pressure, which minimizes solvent loss and workplace exposure. Its ability to dissolve both organic substrates and inorganic reagents, coupled with its thermal stability, makes it particularly suitable for reactions requiring elevated temperatures. Furthermore, its biodegradability and low toxicity profile align with the principles of green chemistry.

Application 1: Ullmann-Type Condensation Reactions

Synthesis of N-Aryl-Heterocycles

This compound serves as an excellent high-boiling polar solvent for copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation. Its ability to dissolve heterocyclic substrates, aryl halides, and the inorganic base creates a homogenous reaction environment, facilitating efficient catalysis. The high reaction temperatures often required for Ullmann-type reactions are easily and safely achieved in TEG. While specific protocols often utilize ethylene glycol or polyethylene glycol (PEG), the fundamental principles and reaction conditions are readily adaptable to TEG, which shares similar beneficial properties.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole

This protocol is adapted from established procedures for Ullmann-type reactions in glycol solvents.

Materials:

  • Imidazole

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • Sodium hydroxide (NaOH)

  • This compound (TEG)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (2.0 mmol), the aryl halide (1.0 mmol), CuI (0.05 mmol for aryl iodides; 0.20 mmol for aryl bromides), and NaOH (2.0 mmol).

  • Add this compound (2.0 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for the time required to reach completion (typically monitored by TLC or GC, often 4-12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 30 mL of water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Imidazole, Aryl Halide, CuI, and NaOH in Flask add_solvent Add this compound (TEG) reagents->add_solvent Step 1 heat Heat to 120°C with Stirring add_solvent->heat Step 2 monitor Monitor by TLC/GC heat->monitor Step 3 cool Cool to Room Temperature monitor->cool Step 4 quench Add Water cool->quench Step 5 extract Extract with Ethyl Acetate quench->extract Step 6 dry Dry Organic Layer (Na₂SO₄) extract->dry Step 7 concentrate Concentrate under Vacuum dry->concentrate Step 8 purify Purify by Column Chromatography concentrate->purify Step 9

Workflow for the Ullmann-Type N-Arylation of Imidazole.

Application 2: Enzymatic Thiol-Functionalization of this compound

In this application, this compound is not the solvent but a primary reactant in a solvent-free synthesis. This "green" method utilizes an enzyme catalyst to produce valuable thiol-functionalized TEG derivatives, which are important in bioconjugation and materials science. The reaction proceeds in a stepwise manner, allowing for the selective synthesis of either the monothiol or dithiol product by controlling the reaction time.

Experimental Protocol: CALB-Catalyzed Synthesis of TEG-Monothiol and TEG-Dithiol

This protocol is based on the work of Mulay, Shrikhande, and Puskas.

Materials:

  • This compound (TEG), dried under vacuum

  • Methyl 3-mercaptopropionate (MP-SH)

  • Immobilized Candida antarctica Lipase B (CALB)

  • Tetrahydrofuran (THF), dried

Procedure:

  • In a reaction vessel, combine dried this compound (1.0 equiv) and methyl 3-mercaptopropionate (2.2 equiv).

  • Add immobilized CALB (10 wt% of the total reactants).

  • Heat the solvent-free mixture to 50 °C under a partial vacuum (approx. 420 Torr) with vigorous stirring.

  • For TEG-Monothiol: Stop the reaction after 15 minutes.

  • For TEG-Dithiol: Continue the reaction for 8 hours.

  • To stop the reaction, dilute the mixture with 3 mL of dried THF and filter to remove the CALB enzyme.

  • Remove the THF and excess MP-SH under vacuum at 50 °C to yield the final product.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation mix Combine Dried TEG, MP-SH, and CALB Enzyme heat Heat to 50°C under Vacuum with Stirring mix->heat select_product Desired Product? heat->select_product monothiol Stop after 15 min select_product->monothiol Monothiol dithiol Continue for 8 hours select_product->dithiol Dithiol dilute Dilute with Dried THF monothiol->dilute dithiol->dilute filter_enzyme Filter to Remove CALB dilute->filter_enzyme remove_volatiles Remove THF and Excess MP-SH under Vacuum filter_enzyme->remove_volatiles product Final Product remove_volatiles->product

Workflow for the Enzymatic Synthesis of Thiol-Functionalized TEG.

Quantitative Data Summary

The following table summarizes the quantitative data for the reactions described in these application notes.

Reaction TypeReactantsSolvent/ConditionCatalystTemp. (°C)TimeProductYield (%)
Ullmann-Type Condensation (N-Arylation)Imidazole, Aryl HalideTEGCuI1204-12 hN-Aryl ImidazoleGood-Exc.
Enzymatic TransesterificationThis compound, Methyl 3-mercaptopropionateSolvent-FreeCandida antarctica Lipase B5015 minThis compound Monothiol>95%
Enzymatic TransesterificationThis compound, Methyl 3-mercaptopropionateSolvent-FreeCandida antarctica Lipase B508 hThis compound Dithiol>90%

Potential Application: Palladium-Catalyzed Cross-Coupling Reactions

While specific literature protocols detailing this compound as the primary solvent for reactions like Suzuki-Miyaura or Heck couplings are not as common as those for higher molecular weight PEGs (e.g., PEG-400), its properties strongly suggest its suitability. PEGs are recognized as effective, recyclable media for such transformations. TEG offers the same advantages of high thermal stability, low volatility, and the ability to dissolve both organic substrates and inorganic bases. Researchers are encouraged to explore TEG as a green solvent for these reactions, with the understanding that optimization of catalyst, base, and reaction time may be necessary.

References

Applications of Tetraethylene Glycol in Advanced Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tetraethylene glycol (T4) and its derivatives as a versatile component in the design and fabrication of advanced drug delivery systems. The following sections detail its application as a linker in antibody-drug conjugates (ADCs), a constituent of hydrogels for controlled release, and as a surface modification agent for nanoparticles. Detailed experimental protocols and characterization data are provided to facilitate practical implementation in a research setting.

Introduction to this compound in Drug Delivery

This compound (T4) is a discrete, monodisperse oligo(ethylene glycol) (OEG) that offers a unique combination of hydrophilicity, biocompatibility, and chemical functionality, making it a highly attractive building block for drug delivery system design.[1] Its defined chain length allows for precise control over the physicochemical properties of the resulting drug carriers, a critical advantage over polydisperse polyethylene glycols (PEGs).[2] Key applications include its use as a flexible and hydrophilic linker to conjugate targeting ligands to potent cytotoxic payloads in ADCs, as a cross-linking agent in the formation of biodegradable hydrogels, and as a coating for nanoparticles to enhance their pharmacokinetic profiles.[2][3][4]

Key Applications and Physicochemical Data

The primary roles of this compound in advanced drug delivery are as a linker molecule, a component of hydrogel networks, and a surface modifier for nanoparticles. Below are tables summarizing key physicochemical properties of this compound and representative data for drug delivery systems incorporating T4 and similar short OEG derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C8H18O5
Molecular Weight 194.23 g/mol
Appearance Transparent, colorless, practically odorless, low-volatility, moderate-viscosity, hygroscopic liquid
Boiling Point > 329 °C (> 624 °F)
Freezing Point -4 °C (25 °F)
Solubility in Water Completely miscible
Purity >96% (typical for research grade)

Table 2: Comparative Pharmacokinetic Data of ADCs with OEG Linkers

ADCOEG Linker LengthHalf-life (t1/2)Clearance (mL/h)Reference
Trastuzumab-DM1 (Pendant)2 x 12 units108 h0.28
Trastuzumab-DM1 (Linear)24 units84 h0.35
Kadcyla® (Reference ADC)N/A77 h0.38

Note: Data in Table 2 is representative of systems using OEG derivatives and is provided for comparative purposes to illustrate the impact of linker length and configuration on ADC pharmacokinetics.

Experimental Protocols

Protocol 1: Enzyme-Catalyzed Synthesis of Thiol-Functionalized this compound

This protocol describes the environmentally friendly, enzyme-catalyzed synthesis of this compound-monothiol, a versatile intermediate for drug conjugation via thiol-ene "click" chemistry or disulfide bond formation.

Materials:

  • This compound (T4)

  • Methyl 3-mercaptopropionate (MP-SH)

  • Immobilized Candida antarctica Lipase B (CALB)

  • Round bottom flask

  • Nitrogen source

  • Heating mantle with stirrer

  • NMR spectrometer and deuterated chloroform (CDCl₃) for analysis

Procedure:

  • To a clean, dry round bottom flask, add this compound and methyl 3-mercaptopropionate in a 1:1 molar ratio.

  • Add immobilized Candida antarctica Lipase B to the mixture (typically 10% w/w of the total reactants).

  • Place the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 50-65°C with continuous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes initially) and analyzing by ¹H-NMR spectroscopy in CDCl₃. Selective formation of the monothiol is expected within a short timeframe (e.g., 15 minutes), while the dithiol product will form over a longer period (e.g., 7.5 hours).

Diagram of Synthesis Workflow:

G cluster_workflow Enzymatic Synthesis of Thiol-Functionalized T4 reactants T4 + MP-SH (1:1 molar ratio) reaction_conditions Nitrogen Atmosphere 50-65°C, Stirring reactants->reaction_conditions enzyme Immobilized CALB (10% w/w) enzyme->reaction_conditions monitoring ¹H-NMR Analysis reaction_conditions->monitoring product_mono T4-Monothiol (Selective, ~15 min) monitoring->product_mono product_di T4-Dithiol (Longer reaction, ~7.5 h) monitoring->product_di

Caption: Workflow for the enzyme-catalyzed synthesis of thiol-functionalized this compound.

Protocol 2: Preparation of Tetra-PEG Hydrogel Microspheres via Cross-Flow Membrane Emulsification

This protocol outlines a method for the large-scale production of tetra-PEG hydrogel microspheres, which can be used for the controlled delivery of therapeutic agents.

Materials:

  • Prepolymer A: 4-arm PEG with amine and azido-linker end groups

  • Prepolymer B: 4-arm PEG with cyclooctyne end groups

  • Aqueous buffer

  • Continuous phase: Decane and surfactant

  • Cross-flow membrane emulsification system with a microporous tube

  • Pulse-dampened pump

  • Pressurized tank

  • Sieves for particle sizing

Procedure:

  • Preparation of the Dispersed Phase: Dissolve equimolar amounts of Prepolymer A and Prepolymer B in an appropriate aqueous buffer.

  • Preparation of the Continuous Phase: Prepare a solution of the surfactant in decane.

  • Emulsification:

    • Pump the continuous phase through the bore of the microporous tube of the emulsification system.

    • Pump the dispersed phase into the outer jacket of the assembly, forcing it through the pores of the membrane into the flowing continuous phase. This will detach uniform droplets.

  • Polymerization: Collect the resulting emulsion and allow the droplets to self-polymerize via strain-promoted alkyne-azide cycloaddition (SPAAC). The reaction time will depend on the specific prepolymer chemistry.

  • Purification:

    • Sieve the polymerized microspheres to remove any aberrantly sized particles.

    • Wash the microspheres multiple times with a suitable solvent (e.g., hexane followed by ethanol and then water) to remove residual oil, surfactant, and unreacted prepolymers.

  • Drug Loading (Post-polymerization): The resulting amine-derivatized microspheres can be subsequently conjugated with a drug of interest.

Diagram of Hydrogel Microsphere Preparation:

G cluster_workflow Tetra-PEG Hydrogel Microsphere Production start Prepare Dispersed Phase (Prepolymers in Buffer) emulsification Cross-Flow Membrane Emulsification start->emulsification continuous Prepare Continuous Phase (Decane + Surfactant) continuous->emulsification polymerization Self-Polymerization (SPAAC) emulsification->polymerization purification Sieving and Washing polymerization->purification final_product Amine-Derivatized Hydrogel Microspheres purification->final_product

Caption: Workflow for the preparation of tetra-PEG hydrogel microspheres.

Protocol 3: Synthesis of Gold Nanoparticles Coated with this compound

This protocol describes the synthesis of monodisperse, this compound-coated gold nanoparticles with a small hydrodynamic size, suitable for in vivo applications.

Materials:

  • Gold chloride (HAuCl₄)

  • Sodium borohydride (NaBH₄)

  • Thiol-terminated this compound (TEG-SH)

  • Alkaline solution (e.g., NaOH)

  • Reaction vessel

  • Stirring apparatus

  • Characterization instruments: Gel electrophoresis, column chromatography, transmission electron microscopy (TEM)

Procedure:

  • Under alkaline conditions, in the presence of TEG-SH, reduce gold chloride with NaBH₄. The TEG-SH will concurrently coat the forming gold nanoparticles.

  • The reaction should be performed with vigorous stirring to ensure the formation of monodisperse nanoparticles.

  • Characterization:

    • Confirm the size and monodispersity of the TEG-coated gold nanoparticles using transmission electron microscopy (TEM).

    • Analyze the particles by gel electrophoresis and column chromatography to assess their purity and hydrodynamic size.

Diagram of Nanoparticle Synthesis and Functionalization:

G cluster_workflow Synthesis of T4-Coated Gold Nanoparticles reactants HAuCl₄ + TEG-SH reduction Reduction with NaBH₄ (Alkaline conditions) reactants->reduction nanoparticle T4-Coated AuNP reduction->nanoparticle characterization TEM, Gel Electrophoresis, Column Chromatography nanoparticle->characterization

Caption: Synthesis and characterization of this compound-coated gold nanoparticles.

Signaling Pathways and Logical Relationships

The use of this compound in drug delivery systems often involves logical relationships between its properties and the desired therapeutic outcome. For instance, in antibody-drug conjugates, the linker's properties directly influence the stability and efficacy of the entire construct.

Logical Relationship in ADC Design:

G cluster_adc_logic Influence of T4 Linker on ADC Performance linker_props T4 Linker Properties (Hydrophilic, Flexible, Defined Length) solubility Improved Solubility and Stability linker_props->solubility pharmacokinetics Enhanced Pharmacokinetics (Longer Half-life) linker_props->pharmacokinetics dar Controlled Drug-to-Antibody Ratio (DAR) linker_props->dar efficacy Optimized Therapeutic Efficacy solubility->efficacy pharmacokinetics->efficacy dar->efficacy

Caption: Logical relationship between this compound linker properties and ADC performance.

Conclusion

This compound and its derivatives are valuable tools in the development of sophisticated drug delivery systems. Their well-defined structure, biocompatibility, and versatile chemistry allow for the precise engineering of drug carriers with improved therapeutic profiles. The protocols and data presented herein provide a foundation for researchers to explore and harness the potential of this compound in their own drug delivery research and development endeavors.

References

Application Notes and Protocols for Tetraethylene Glycol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals working with tetraethylene glycol (TEG) derivatives. The information covers enzymatic synthesis, purification, and applications in bioconjugation and protein precipitation.

Enzymatic Synthesis of Thiol-Functionalized this compound

The functionalization of this compound with thiol groups is crucial for developing biocompatible materials, drug delivery systems, and biosensors.[1] An environmentally friendly, enzyme-catalyzed approach offers a milder and more selective alternative to traditional chemical methods that often involve harsh reagents.[1][2] This protocol details the solvent-free, enzyme-catalyzed transesterification of methyl 3-mercaptopropionate (MP-SH) with this compound (TEG) using Candida antarctica Lipase B (CALB).[1][2]

Reaction Data

The enzymatic synthesis allows for the selective formation of monothiol or dithiol products by controlling the reaction time.

ProductReaction TimeYield
This compound-Monothiol15 minutes>95%
This compound-Dithiol8 hours>90%
Experimental Workflow

The overall workflow for the synthesis and analysis of thiol-functionalized this compound is outlined below.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis A Mix TEG and MP-SH B Add CALB A->B C Incubate at controlled temperature B->C D Filter to remove enzyme C->D Reaction complete E Vacuum to remove methanol byproduct D->E F 1H-NMR Spectroscopy E->F G MALDI-ToF Mass Spectrometry E->G G cluster_0 Desymmetrization cluster_1 Functionalization A This compound B Reaction with MsCl A->B C Alkyne-OEG-OMs B->C D Reaction with NaI C->D F Reaction with NaN3 C->F E Iodo-terminated OEG linker D->E G Azide-terminated OEG linker F->G G cluster_0 Protein Solution cluster_1 Addition of TEG cluster_2 Precipitation P1 Protein PP Protein Precipitate P1->PP P2 Protein P2->PP W1 W2 W3 W4 W5 W6 T1 TEG T1->PP T2 TEG T2->PP

References

Enzymatic Synthesis of Thiol-Functionalized Tetraethylene Glycol: A Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiol-functionalized polyethylene glycols (PEGs) and their oligomers, such as tetraethylene glycol (TEG), are of significant interest in biomedical research and drug development.[1][2] The terminal thiol groups serve as versatile handles for "click" chemistry and Michael addition reactions, enabling the conjugation of drugs, targeting ligands, and other biomolecules to create more effective therapeutic agents.[1] Thiolated PEGs are also crucial for developing self-assembling monolayers on gold surfaces for biosensor applications.[1]

Traditional chemical methods for synthesizing thiol-functionalized PEGs often rely on harsh reagents and are not environmentally friendly.[1] In contrast, enzymatic catalysis offers a milder, more selective, and "greener" alternative. This document details a solvent-free, enzyme-catalyzed protocol for the synthesis of mono- and dithiol-functionalized this compound (TEG-monothiol and TEG-dithiol) using Candida antarctica Lipase B (CALB).

Principle and Workflow

The synthesis involves the transesterification of methyl 3-mercaptopropionate (MP-SH) with this compound (TEG), catalyzed by immobilized CALB. The reaction proceeds in a stepwise manner, allowing for the selective synthesis of either the monothiol or dithiol product by controlling the reaction time. The workflow for this enzymatic synthesis is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactant Mixing Reactant Mixing Enzymatic Reaction Enzymatic Reaction Reactant Mixing->Enzymatic Reaction Add CALB Monitoring Monitoring Enzymatic Reaction->Monitoring Take Aliquots Product Isolation Product Isolation Enzymatic Reaction->Product Isolation Reaction Complete Monitoring->Enzymatic Reaction Continue Reaction Characterization Characterization Product Isolation->Characterization

Caption: Experimental workflow for the enzymatic synthesis of thiol-functionalized this compound.

Quantitative Data Summary

The enzymatic synthesis demonstrates high efficiency and selectivity under solvent-free conditions. The reaction progress can be monitored to yield either the monothiol or dithiol product with high purity.

ProductReaction TimeYieldConversion of -OH Groups
This compound-Monothiol15 minutes93%~50%
This compound-Dithiol7.5 hours88%100%

Table 1: Summary of reaction times, yields, and conversions for the enzymatic synthesis of thiol-functionalized this compound. Data sourced from Mulay et al., 2019.

Experimental Protocols

Materials
  • This compound (TEG)

  • Methyl 3-mercaptopropionate (MP-SH)

  • Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym® 435)

  • Solvents for analysis (e.g., deuterated chloroform for NMR)

Equipment
  • Reaction vessel (e.g., round bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Vacuum pump

  • NMR spectrometer for reaction monitoring and product characterization

Protocol for Synthesis of this compound-Monothiol
  • To a clean, dry reaction vessel, add this compound and methyl 3-mercaptopropionate.

  • Add immobilized Candida antarctica Lipase B (CALB) to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 50-65°C) under vacuum.

  • Monitor the reaction progress closely using ¹H-NMR spectroscopy.

  • After approximately 15 minutes, the formation of TEG-monothiol will be maximized.

  • Stop the reaction by removing the enzyme via filtration.

  • The resulting product can be used directly or purified further if necessary. The solvent-free nature of the reaction often results in a product of high purity.

Protocol for Synthesis of this compound-Dithiol
  • Follow steps 1-3 of the monothiol synthesis protocol.

  • Allow the reaction to proceed for approximately 7.5 to 8 hours to ensure the conversion of both hydroxyl groups.

  • For complete conversion to the dithiol, it may be necessary to add fresh CALB and additional MP-SH during the reaction.

  • Monitor the disappearance of the monothiol peak and the appearance of the dithiol peak in the ¹H-NMR spectrum.

  • Once the reaction is complete, as confirmed by NMR, stop the reaction by filtering off the enzyme.

  • The final product, TEG-dithiol, can be characterized using ¹H-NMR and ¹³C-NMR spectroscopy.

Reaction Mechanism

The enzymatic transesterification proceeds through a two-cycle, stepwise mechanism. This allows for the isolation of the monothiol intermediate.

G TEG This compound (HO-TEG-OH) Monothiol TEG-Monothiol (HS-TEG-OH) TEG->Monothiol + MP-SH (Cycle 1) MPSH Methyl 3-mercaptopropionate (MP-SH) MPSH->Monothiol Dithiol TEG-Dithiol (HS-TEG-SH) MPSH->Dithiol CALB CALB CALB->Monothiol CALB->Dithiol Monothiol->Dithiol + MP-SH (Cycle 2)

Caption: Stepwise reaction mechanism for the enzymatic synthesis of TEG-dithiol.

Characterization

The structure and purity of the synthesized thiol-functionalized this compound can be confirmed by ¹H-NMR and ¹³C-NMR spectroscopy. The absence of dithiol in the monothiol product can be verified by MALDI-ToF mass spectrometry.

Applications in Drug Development

Thiol-functionalized TEG is a valuable building block in drug delivery systems. The thiol groups can be used to:

  • Conjugate drugs: Covalently attach therapeutic molecules to the PEG linker, potentially improving their solubility and pharmacokinetic profile.

  • Targeting: Attach targeting ligands (e.g., antibodies, peptides) to direct the drug conjugate to specific cells or tissues.

  • Form hydrogels: Crosslink with other polymers to form hydrogels for controlled drug release.

  • Surface modification: Functionalize nanoparticles or other drug carriers to enhance their stability and biocompatibility.

Conclusion

The enzymatic synthesis of thiol-functionalized this compound using CALB is a highly efficient, selective, and environmentally friendly method. This protocol provides a straightforward approach for researchers and drug development professionals to produce high-purity TEG-monothiol and TEG-dithiol for a wide range of biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: High-Purity Purification of Tetraethylene Glycol (TEG)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the high-purity purification of tetraethylene glycol (TEG). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the experimental purification of TEG.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial-grade this compound?

A1: Commercial TEG can contain several impurities that may affect high-purity applications. These include:

  • Water: TEG is hygroscopic and readily absorbs moisture from the atmosphere.[1]

  • Other Polyethylene Glycol (PEG) Homologs: Shorter and longer chain PEGs, such as triethylene glycol and pentaethylene glycol, are common byproducts of the manufacturing process.[1][2]

  • Oxidation Products: Exposure to air and light can lead to the formation of aldehydes and peroxides.[1][3] Peroxides, in particular, pose a significant safety risk as they can be explosive, especially when heated during distillation.

  • Residual Reactants: Ethylene glycol may be present as a residual starting material.

  • Thermal Degradation Products: Prolonged exposure to high temperatures can cause TEG to degrade, forming byproducts like monoethylene glycol (MEG) and diethylene glycol (DEG).

Q2: How can I test for the presence of peroxides in my TEG sample before purification?

A2: It is critical to test for peroxides before any purification step that involves heating, such as distillation, to mitigate the risk of explosion. Two common methods are:

  • Peroxide Test Strips: These offer a quick and straightforward way to get a semi-quantitative reading of the peroxide concentration.

  • Potassium Iodide (KI) Test: Add 1 mL of your TEG sample to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.

Q3: What is the most effective method for achieving high-purity TEG?

A3: For obtaining high-purity TEG, fractional vacuum distillation is a widely used and effective technique. For achieving the highest possible purity (e.g., >99.9%), a combination of methods, such as distillation followed by preparative column chromatography, can be employed to remove different classes of impurities.

Q4: What are the recommended storage conditions for high-purity this compound?

A4: To maintain its purity, TEG should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. To prevent moisture absorption and oxidation, storing under an inert atmosphere, such as nitrogen, is recommended, especially for long-term storage or when maintaining very low water content is critical.

Q5: What materials should be used for the storage and handling of TEG?

A5: For storing TEG, it is advisable to use tanks made of stainless steel, aluminum, or those lined with baked-phenolic or epoxy-phenolic resin, especially if trace iron contamination or color development is a concern. While mild steel can be used for general storage, it may lead to iron pickup, which is enhanced by increased acidity from oxidation. It is recommended to avoid using zinc, galvanized iron, copper, or copper alloys, as they can cause product discoloration.

Troubleshooting Guides

Issue 1: Failure to Achieve Target Purity after Vacuum Distillation
Possible Cause Recommended Solution
System Leaks Check all joints, seals, and tubing for leaks. Ensure ground glass joints are properly greased. Verify that the vacuum pump is functioning correctly.
Inefficient Fractionating Column Use a longer or more efficient fractionating column to improve the separation of components with close boiling points. Insulate the column and distillation head to minimize heat loss.
Distillation Rate Too High Perform the distillation at a slower rate to allow for better separation of fractions.
Contamination from Bumping Ensure the distillation flask is not more than two-thirds full. Use a stir bar for smooth boiling, as boiling stones are ineffective under vacuum.
Presence of Non-Volatile Impurities If high purity is still not achieved, consider using preparative column chromatography as a subsequent purification step to remove non-volatile impurities.
Issue 2: Discoloration of TEG During Purification or Storage
Possible Cause Recommended Solution
Thermal Degradation Avoid excessive heating during distillation. The reboiler temperature should be carefully controlled to prevent thermal decomposition. TEG is stable in a nitrogen atmosphere but can decompose in the presence of air at elevated temperatures.
Oxidation Store purified TEG under an inert atmosphere like nitrogen to prevent oxidation. Ensure storage containers are sealed tightly to minimize contact with air.
Material Incompatibility Use storage containers made of appropriate materials such as stainless steel or lined vessels. Avoid copper and its alloys, which can cause discoloration.
Issue 3: Foaming During Distillation
Possible Cause Recommended Solution
Presence of Surfactants or Other Contaminants If the source material is contaminated (e.g., used coolant), pre-treatment steps may be necessary to remove surfactants.
High Gas Flow Rate If using a stripping gas, ensure the flow rate is not excessively high.
System Pressure Fluctuations Ensure a stable vacuum is maintained throughout the distillation process.

Data Presentation

Table 1: Comparison of High-Purity Purification Methods for TEG
Purification Method Achievable Purity Advantages Limitations
Fractional Vacuum Distillation >99.0%Effective for removing volatile impurities and water. Scalable for larger quantities.Requires careful control of vacuum and temperature. Peroxides must be removed beforehand to avoid explosion risk.
Preparative Column Chromatography >99.5%Offers very high selectivity for removing impurities with similar boiling points.Can be time-consuming and requires large volumes of solvent.
Combined Methods (Distillation + Chromatography) >99.9%Achieves the highest level of purity by removing a broad spectrum of impurities.More complex and resource-intensive process.
Table 2: Analytical Techniques for Purity Assessment of TEG
Analytical Technique Principle Impurities Detected Typical Purity Results Advantages Limitations
Gas Chromatography - Flame Ionization Detection (GC-FID) Separation of volatile compounds based on boiling point and interaction with a stationary phase.Ethylene glycol, Diethylene glycol, Triethylene glycol, residual solvents.>99.0%High resolution for volatile impurities, robust, and widely available.May require derivatization for non-volatile impurities; risk of thermal degradation of labile compounds.
High-Performance Liquid Chromatography - Evaporative Light Scattering Detector (HPLC-ELSD) Separation based on polarity.Non-volatile impurities, higher molecular weight PEG homologs.-Suitable for non-volatile and thermally sensitive compounds.May have lower resolution for small, volatile impurities compared to GC.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the integrated intensity of NMR signals relative to a certified internal standard.A wide range of impurities.Highly accurate.Provides a direct measure of purity without the need for identical standards for impurities.Requires a high-field NMR spectrometer and a suitable internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the detection capabilities of mass spectrometry.Identification of unknown impurities.-Excellent for identifying unknown volatile and semi-volatile impurities.Can be more complex to operate and interpret than GC-FID.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

Objective: To purify TEG by separating it from volatile and non-volatile impurities under reduced pressure.

Materials:

  • Commercial-grade this compound

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head with thermometer, condenser, receiving flask)

  • Heating mantle

  • Vacuum pump and trap

Procedure:

  • Pre-treatment:

    • Test the TEG for peroxides. If present, they must be removed before distillation.

    • Dry the TEG using a suitable drying agent like anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Apparatus Setup:

    • Assemble the fractional vacuum distillation apparatus. Ensure all glassware is free of cracks or defects.

    • Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.

    • Place the dried TEG and a few boiling chips or a magnetic stir bar into the distillation flask. The flask should not be more than two-thirds full.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Once a stable vacuum is achieved, begin to gradually heat the distillation flask with the heating mantle.

    • Collect and discard the initial fraction (forerun), which will contain any residual volatile impurities.

    • Collect the main fraction of pure TEG at a constant temperature and pressure.

  • Shutdown:

    • Remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum before turning off the vacuum pump.

    • Transfer the purified TEG to a clean, dry storage container.

Protocol 2: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of the purified TEG by quantifying the main component and any residual volatile impurities.

Materials:

  • Purified this compound sample

  • High-purity solvent (e.g., methanol or acetone)

  • Internal standard (if quantitative analysis is required)

  • GC-FID instrument

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the purified TEG and dissolve it in a known volume of the solvent. If using an internal standard, add a known amount to the solution.

  • Instrument Setup (Typical Conditions):

    • Column: A suitable capillary column for glycol analysis (e.g., a polar phase like WAX).

    • Oven Temperature Program: 70 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Nitrogen at a flow rate of 1-2 mL/min.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to TEG and any impurities based on their retention times.

    • Integrate the peak areas.

    • Calculate the purity by dividing the peak area of TEG by the total area of all peaks (area percent method). For more accurate quantification, use the internal standard method and a calibration curve.

Mandatory Visualization

TEG_Purification_Workflow start Start: Commercial TEG peroxide_test Peroxide Test start->peroxide_test pretreatment Pre-treatment: - Peroxide Removal (if needed) - Drying (e.g., MgSO4) peroxide_test->pretreatment Peroxides Present or Untested distillation Fractional Vacuum Distillation peroxide_test->distillation Peroxides Absent pretreatment->distillation purity_analysis Purity Analysis (e.g., GC-FID) distillation->purity_analysis end_high_purity End: High-Purity TEG purity_analysis->end_high_purity Purity > 99% fail Impure TEG: Re-purify or use other methods purity_analysis->fail Purity < 99% storage Storage: Under Inert Gas end_high_purity->storage

Caption: Experimental workflow for high-purity purification of this compound.

TEG_Troubleshooting_Logic start Problem: Low Purity after Distillation check_leaks Check for System Leaks? start->check_leaks fix_leaks Solution: Seal all joints, check pump check_leaks->fix_leaks Yes check_column Is Fractionating Column Efficient? check_leaks->check_column No improve_column Solution: Use a better/longer column, insulate apparatus check_column->improve_column No check_rate Was Distillation Rate Too High? check_column->check_rate Yes reduce_rate Solution: Distill more slowly check_rate->reduce_rate Yes consider_chromatography Consider Preparative Chromatography for non-volatile impurities check_rate->consider_chromatography No

Caption: Troubleshooting logic for low purity TEG after vacuum distillation.

References

Technical Support Center: Identifying and Removing Common Impurities in Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification and handling of tetraethylene glycol (TEG).

Troubleshooting Guide

Q1: My this compound (TEG) sample has a yellow tint. What is the likely cause and how can I purify it?

A yellow discoloration in TEG can be indicative of oxidation or the presence of impurities. Aldehydes, formed from the oxidation of the terminal alcohol groups, are a common cause.[1] To address this, fractional vacuum distillation is the recommended purification method. It is crucial to first test for and remove any peroxides before heating the TEG.

Q2: I've detected peroxides in my TEG. What is a safe and effective removal method?

Peroxide formation is a significant safety concern, as they can be explosive upon heating.[1][2] It is imperative to remove peroxides before any distillation or heating steps.[1] Two common methods for peroxide removal are:

  • Activated Alumina Column: Pass the TEG through a column packed with activated alumina.[1]

  • Ferrous Sulfate Wash: Wash the TEG with a ferrous sulfate solution.

After treatment, it is essential to re-test for the presence of peroxides to ensure their complete removal.

Q3: My reaction is highly sensitive to moisture. How can I be certain my TEG is dry?

TEG is hygroscopic, readily absorbing moisture from the atmosphere. To ensure your TEG is sufficiently dry for moisture-sensitive applications, you can use the following methods:

  • Drying Agents: Dry the TEG over anhydrous magnesium sulfate or sodium sulfate.

  • Vacuum Distillation: Fractional vacuum distillation is also an effective method for removing water.

For extremely low water content, storing the purified TEG under an inert gas like nitrogen can prevent moisture reabsorption.

Q4: My GC analysis indicates the presence of other polyethylene glycol (PEG) homologs. How can I remove them?

The presence of other PEG homologs, such as triethylene glycol and pentaethylene glycol, is a common issue arising from the synthesis process. Fractional vacuum distillation is the most effective method to separate these homologs based on their different boiling points. For achieving very high purity, preparative column chromatography can be employed, or a combination of distillation followed by chromatography.

Q5: I am experiencing streaking and poor separation during the column chromatography of my TEG-containing compound. What could be the issue?

Poor separation and streaking on a silica column with PEG-containing compounds can be due to several factors:

  • Inappropriate Solvent System: The high polarity of these compounds requires a carefully selected solvent system. If you are observing streaking, the current solvent system may not be optimal.

  • Column Overload: Loading too much sample onto the column can lead to poor separation.

  • Acidic Impurities: The presence of acidic impurities can also cause streaking. A pre-distillation wash with a dilute sodium bicarbonate solution can help neutralize any acids.

Consider adjusting the solvent gradient or reducing the amount of sample loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities found in commercial grades of this compound?

Commercial TEG can contain several impurities, including:

  • Peroxides: Formed upon exposure to air and light.

  • Water: Due to its hygroscopic nature.

  • Other Polyethylene Glycol (PEG) Homologs: Such as triethylene glycol and pentaethylene glycol.

  • Ethylene Glycol: A potential starting material or byproduct.

  • Aldehydes: Resulting from the oxidation of the alcohol groups.

  • Thermal Degradation Products: High temperatures can cause TEG to degrade, potentially forming higher molecular weight products and organic acids.

Q2: How can I test for the presence of peroxides in my TEG sample?

Testing for peroxides before any purification step involving heat is a critical safety measure. Common methods include:

  • Peroxide Test Strips: These offer a quick and straightforward qualitative or semi-quantitative measurement of peroxide concentration.

  • Potassium Iodide (KI) Test: Add 1 mL of the TEG sample to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. The formation of a yellow to brown color indicates the presence of peroxides.

Q3: What are the degradation products of this compound?

Thermal degradation of TEG, especially in the presence of air, can lead to the formation of higher molecular weight products. Oxidation can also lead to the formation of aldehydes and carboxylic acids. In the presence of oxygen, TEG can break down into smaller ethylene glycol units like monoethylene glycol (MEG) and diethylene glycol (DEG), as well as organic acids.

Q4: What are the best storage practices for TEG to minimize the formation of impurities?

To maintain the purity of TEG, it is recommended to store it in a tightly sealed container, protected from light and air to prevent peroxide and aldehyde formation. For applications requiring very low water content, storage under an inert gas atmosphere, such as nitrogen, is advisable to prevent moisture absorption.

Data Presentation

Table 1: Common Impurities in this compound and Their Removal Methods

ImpurityCommon CauseRecommended Removal Method
PeroxidesExposure to air and lightActivated alumina column or ferrous sulfate wash
WaterHygroscopic natureDrying over anhydrous salts or vacuum distillation
Other PEG HomologsSynthesis processFractional vacuum distillation or preparative chromatography
AldehydesOxidationFractional vacuum distillation
Acidic ImpuritiesDegradationNeutralization wash (e.g., sodium bicarbonate) followed by distillation

Table 2: Comparison of Purification Techniques for this compound

Purification MethodPurity AchievableImpurities RemovedNotes
Fractional Vacuum Distillation>99.0%Water, other glycols, aldehydes, some degradation productsEssential to remove peroxides beforehand.
Preparative Column Chromatography>99.5%Specific polar impurities, isomersCan be time-consuming and require large solvent volumes.
Activated Alumina Column-PeroxidesA pre-treatment step before heating.
Combined Methods (e.g., Distillation then Chromatography)>99.9%A broad range of impuritiesAchieves the highest purity by targeting different impurity types in sequential steps.

Experimental Protocols

Protocol 1: Peroxide Testing (Potassium Iodide Method)

  • Prepare a fresh solution of 100 mg potassium iodide in 1 mL of glacial acetic acid.

  • Add 1 mL of the this compound sample to this solution.

  • Observe the color. A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.

Protocol 2: Peroxide Removal Using an Activated Alumina Column

  • Pack a chromatography column with activated alumina (a general guideline is to use approximately 100 g of alumina per 100 mL of TEG).

  • Pass the TEG through the column.

  • Test the collected eluate for the presence of peroxides using one of the methods described above.

  • If peroxides are still present, pass the TEG through a fresh column of activated alumina.

Protocol 3: Peroxide Removal via Ferrous Sulfate Wash

  • Prepare a solution of ferrous sulfate.

  • Wash the TEG with the ferrous sulfate solution in a separatory funnel.

  • Separate the layers and repeat the wash two to three times.

  • Wash the TEG with water to remove any residual acid and iron salts.

  • Dry the TEG over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Visualization

TEG_Purification_Workflow cluster_start Start: Commercial TEG cluster_testing Impurity Identification cluster_removal Purification Steps cluster_end Final Product start Commercial TEG Sample test_peroxides Test for Peroxides start->test_peroxides Initial Assessment gc_analysis GC Analysis for Water, Homologs, etc. test_peroxides->gc_analysis Peroxides Absent remove_peroxides Remove Peroxides (Alumina Column or FeSO4 Wash) test_peroxides->remove_peroxides Peroxides Present dry_teg Dry TEG (Anhydrous Salts) gc_analysis->dry_teg distillation Fractional Vacuum Distillation gc_analysis->distillation Homologs or Other Impurities Detected remove_peroxides->test_peroxides Re-test dry_teg->distillation end_product High-Purity TEG distillation->end_product

References

Technical Support Center: Troubleshooting Streaking of PEG Compounds in Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of compound streaking during the column chromatography of polyethylene glycol (PEG) and PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my PEG compound streaking on the silica gel column?

Streaking of PEG compounds on a silica gel column is a common issue primarily due to their high polarity and the nature of their interaction with the stationary phase. The main causes include:

  • Strong Secondary Interactions: The ether oxygens in the PEG backbone can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to slow, uneven elution, resulting in tailed or streaked peaks.

  • Poor Solubility in Mobile Phase: The sample may have poor solubility in the eluent, especially at the point of injection. If the compound precipitates and then slowly redissolves as the mobile phase passes, it will cause significant streaking.

  • Column Overload: Applying too much sample for the amount of silica gel can saturate the stationary phase, leading to broad and asymmetric peaks.[1] To quickly check for overloading, you can dilute your sample and reinject it. If the peak shape improves, the column was likely overloaded.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the highly polar PEG compound will move very slowly or not at all, leading to broad bands. Conversely, a mobile phase that is too polar can cause the compound to elute too quickly, resulting in poor separation from impurities.

  • Compound Instability: In some cases, the compound itself may be degrading on the acidic surface of the silica gel, which can appear as streaking.

Q2: How can I modify my mobile phase to reduce the streaking of a PEG compound?

Modifying the mobile phase is one of the most effective ways to combat streaking. The goal is to disrupt the strong interactions between the PEG compound and the silica gel.

  • Increase Polarity Gradually: Employing a gradient elution, where the polarity of the mobile phase is increased gradually over time, can significantly improve peak shape.[2] Start with a solvent system where the compound has a low Rf (around 0.1-0.2) and slowly increase the percentage of the more polar solvent.

  • Use More Polar Solvent Systems: For highly polar PEG compounds, standard solvent systems like ethyl acetate/hexanes may not be sufficient. Consider using more polar mixtures, such as methanol/dichloromethane or ethanol/chloroform.[3][4]

  • Add a Competitive Modifier: Adding a small amount of a polar additive can compete with your compound for the active sites on the silica gel, thus reducing strong adsorption and peak tailing.

    • For neutral or acidic PEGs: Adding a small amount of an alcohol (like methanol or isopropanol) or even water to the mobile phase can help.

    • For basic PEGylated compounds: Adding a small percentage (0.1-2%) of a base like triethylamine (TEA) or ammonia in methanol can neutralize the acidic silanol groups and improve peak shape.[5]

Q3: What are the best practices for sample loading to prevent streaking?

Proper sample loading is critical for achieving sharp, well-resolved peaks. The aim is to apply the sample as a narrow, concentrated band at the top of the column.

  • Wet Loading: Dissolve the sample in a minimal amount of a solvent that is as non-polar as possible while still ensuring full solubility. Dichloromethane is a common choice. Carefully apply this solution to the top of the column. Avoid using a solvent that is much stronger than your mobile phase, as this will cause the band to spread.

  • Dry Loading: This method is highly recommended for compounds with poor solubility in the starting mobile phase. It involves pre-adsorbing the sample onto a small amount of silica gel (or an inert support like Celite) and then loading the resulting dry, free-flowing powder onto the top of the column. This ensures that the compound is introduced to the column in a solid, concentrated band.

Q4: When should I consider using an alternative stationary phase?

If streaking persists after optimizing the mobile phase and loading technique, the issue may be the stationary phase itself. For PEG compounds, several alternatives to standard silica gel exist:

  • Reversed-Phase Chromatography (C18): This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). It can be effective for some PEGylated compounds, particularly if they possess a significant hydrophobic component.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase (such as bare silica, or columns bonded with amine or diol groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. In HILIC, water acts as the strong, eluting solvent.

  • Deactivated Silica Gel: If your compound is sensitive to the acidity of standard silica gel, you can use a deactivated (neutralized) silica. This can be done by pre-washing the column with a solvent mixture containing a small amount of a base like triethylamine.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Polar/PEG Compounds

Solvent System ComponentsTypical Ratio/GradientNotes
Methanol (MeOH) / Dichloromethane (DCM)1-10% MeOH in DCMA common choice for polar compounds. More than 10% MeOH can risk dissolving the silica gel.
Ethanol (EtOH) & Isopropanol (IPA) / Chloroform (CHCl₃)1-10% gradient of 1:1 EtOH/IPA in CHCl₃Reported to provide better separation for some PEG-containing compounds compared to MeOH gradients.
Ethyl Acetate (EtOAc)100% EtOAcCan be a starting point for moderately polar compounds.
Ammonia in Methanol / Dichloromethane (DCM)1-10% of (10% NH₃ in MeOH) in DCMUseful for very polar or basic compounds that show strong tailing on silica.

Table 2: Mobile Phase Additives to Reduce Streaking

AdditiveTypical ConcentrationPurpose
Triethylamine (TEA)0.1 - 2.0% (v/v)Neutralizes acidic silanol groups, ideal for basic compounds.
Acetic or Formic Acid0.1 - 2.0% (v/v)Can improve peak shape for acidic compounds by suppressing ionization.
Ammonium Acetate4 mM - 400 mMUsed in reversed-phase HPLC; higher concentrations can decrease retention time of DSPE-PEG.

Experimental Protocols

Protocol 1: Dry Loading of a PEG Compound

  • Dissolve the Sample: Dissolve your crude PEG compound completely in a suitable volatile solvent (e.g., dichloromethane, methanol, or acetone).

  • Add Adsorbent: In a round-bottom flask, add silica gel (or Celite for acid-sensitive compounds) to the solution. A general rule is to use 2-3 times the mass of silica relative to your crude compound weight.

  • Mix Thoroughly: Swirl or gently stir the mixture until the adsorbent is evenly suspended.

  • Evaporate the Solvent: Remove the solvent using a rotary evaporator until the silica/compound mixture is a completely dry, free-flowing powder. If the mixture remains oily, add more silica and repeat the evaporation.

  • Load the Column: Carefully pour the dry powder onto the top of your pre-packed chromatography column.

  • Add a Protective Layer: Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.

  • Elute: Begin eluting the column with your chosen mobile phase.

Protocol 2: Using HILIC for PEG Compound Purification (General Guide)

  • Column Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or diol-bonded).

  • Mobile Phase Preparation: Prepare a mobile phase with a high organic content. A typical starting point is 95% acetonitrile and 5% aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Column Equilibration: This is a critical step in HILIC. Equilibrate the column with a minimum of 10-20 column volumes of the initial mobile phase. Inadequate equilibration is a common cause of retention time drift.

  • Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase conditions as closely as possible. Injecting a sample dissolved in a high-water content solvent will lead to poor peak shape.

  • Elution Gradient: Start the elution with the high organic mobile phase. To elute the compound, run a gradient by gradually increasing the percentage of the aqueous component (the strong solvent).

  • Post-Run Equilibration: Ensure the column is thoroughly re-equilibrated with the starting mobile phase conditions between injections to ensure reproducibility.

Visualizations

G start Streaking of PEG Compound Observed q1 Is the column overloaded? start->q1 s1 Dilute sample and reinject. If peak shape improves, reduce sample load. q1->s1 Yes q2 Is the mobile phase polarity optimal? q1->q2 No end_node Improved Separation s1->end_node s2 Modify Mobile Phase: - Increase polarity (gradient) - Add modifiers (MeOH, TEA) - Use different solvents (DCM/MeOH) q2->s2 No q3 Is the sample loading technique appropriate? q2->q3 Yes s2->end_node s3 Use Dry Loading: Pre-adsorb sample onto silica or Celite. q3->s3 No q4 Persistent Streaking? q3->q4 Yes s3->end_node s4 Change Stationary Phase: - Reversed-Phase (C18) - HILIC (Amide, Diol) - Deactivated Silica q4->s4 Yes q4->end_node No / Resolved s4->end_node

Caption: A troubleshooting workflow for addressing streaking of PEG compounds.

Caption: Interactions at the stationary phase causing and preventing streaking.

References

Technical Support Center: Optimizing Reactions in Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions using tetraethylene glycol (TEG) as a solvent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

1. Why should I consider using this compound (TEG) as a reaction solvent?

This compound is a versatile solvent with several properties that make it advantageous for a range of chemical syntheses.[1] Its high boiling point is beneficial for reactions requiring elevated temperatures.[1] TEG is a polar, hygroscopic liquid that is completely miscible with water and many organic liquids.[1] Its hydroxyl groups can undergo standard alcohol chemistry, allowing for a wide variety of potential derivatives.[1]

2. What are the key physical properties of TEG I should be aware of?

Understanding the physical properties of TEG is crucial for proper experimental design. Key parameters are summarized in the table below.

PropertyValue
Molecular FormulaC8H18O5
Molecular Weight194.23 g/mol
Boiling Point327-330 °C
Melting Point-4.1 °C
Density1.124 g/cm³ at 20 °C
Viscosity58.3 mPa·s at 20 °C
Flash Point202 °C
Water SolubilityMiscible

3. How does the viscosity of TEG affect my reaction?

TEG has a moderate viscosity which can impact mass transfer and stirring efficiency, especially at lower temperatures. As the temperature increases, the viscosity of TEG and its aqueous solutions decreases, which can improve reaction kinetics. Inadequate stirring can lead to localized overheating and side product formation. It's essential to ensure your stirring mechanism is robust enough to handle the viscosity of the reaction mixture at the chosen temperature.

4. Is TEG hygroscopic, and how does water content affect my reactions?

Yes, TEG is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] For moisture-sensitive reactions, it is critical to use dry TEG and maintain an inert atmosphere (e.g., nitrogen or argon). Water can act as a competing nucleophile or a poison for certain catalysts. However, in some cases, the presence of a controlled amount of water can be beneficial. For example, in certain nanoparticle syntheses, the ratio of ethylene glycol to water is a key parameter for controlling particle size and distribution. Similarly, in some Suzuki-Miyaura coupling reactions, water is often added to the organic solvent to activate the boronic species and dissolve the inorganic base.

5. What are common impurities in TEG, and when should I purify it?

Commercial TEG may contain impurities such as water, peroxides, and other glycols. For sensitive applications, purification is recommended. Peroxides can be particularly problematic as they can initiate unwanted side reactions.

6. How can I effectively remove the high-boiling point TEG after my reaction is complete?

Removing a high-boiling point solvent like TEG can be challenging. Common methods include:

  • Liquid-Liquid Extraction: If your product is soluble in a volatile, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether), you can perform an aqueous work-up. Dilute the reaction mixture with water and extract your product with the organic solvent. Repeating the extraction several times will be necessary to efficiently remove the TEG, which will preferentially partition into the aqueous layer.

  • Vacuum Distillation: If your product is non-volatile and thermally stable, TEG can be removed under high vacuum at an elevated temperature.

  • Azeotropic Distillation: This technique involves adding a lower-boiling solvent that forms an azeotrope with TEG, allowing for its removal at a lower temperature.

  • Precipitation/Crystallization: If your product is a solid, you may be able to precipitate it by adding an anti-solvent to the reaction mixture.

  • Chromatography: Direct loading of the reaction mixture onto a chromatography column can sometimes be effective, with the highly polar TEG eluting much later than less polar products.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incorrect Reaction Temperature TEG's high boiling point allows for a wide temperature range. However, excessively high temperatures can lead to product or reagent decomposition. Conversely, if the temperature is too low, the reaction may not proceed at a reasonable rate. Optimize the temperature by running small-scale trials at different temperatures and monitoring the reaction progress by TLC or GC/LC-MS.
Presence of Water in a Moisture-Sensitive Reaction Ensure TEG is thoroughly dried before use, for example, by vacuum distillation or using molecular sieves. Run the reaction under an inert atmosphere (N2 or Ar).
Poor Stirring/Mixing Due to TEG's viscosity, ensure that the stirring is vigorous enough to create a homogeneous mixture. For viscous solutions, a mechanical stirrer may be more effective than a magnetic stir bar.
Catalyst Inactivity If using a catalyst, ensure it is compatible with TEG. Some catalysts may be deactivated by the solvent or impurities within it. Consider screening different catalysts or increasing the catalyst loading.
Incorrect Reagent Concentration The optimal concentration of reactants can be solvent-dependent. Experiment with different concentrations to find the ideal conditions for your specific reaction in TEG.
Problem 2: Formation of Side Products or Product Decomposition
Possible Cause Troubleshooting Step
Reaction Temperature is Too High As mentioned, high temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period.
Presence of Peroxides in TEG Test for and remove peroxides from TEG before use, especially if your reagents or products are sensitive to oxidation.
Reaction with Solvent The hydroxyl groups of TEG can potentially react with electrophilic reagents. If this is a concern, consider protecting the hydroxyl groups or choosing an alternative high-boiling point aprotic solvent.
Problem 3: Difficult Product Isolation and Purification
Possible Cause Troubleshooting Step
Product is Highly Soluble in TEG and Water This makes liquid-liquid extraction challenging. Consider salting out the product from the aqueous layer by adding a saturated salt solution (brine). Alternatively, explore other work-up methods like precipitation or direct chromatography.
Emulsion Formation During Extraction Emulsions are common when working with glycols. To break an emulsion, try adding brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite.
Product Co-distills with TEG If your product has a similar vapor pressure to TEG, vacuum distillation may not be effective. In this case, extraction, precipitation, or chromatography are better options.
Streaking on TLC/Column Chromatography The high polarity of residual TEG can cause streaking. Ensure most of the TEG is removed before attempting chromatography. If streaking persists, try a different solvent system for your chromatography. For polar compounds, solvent systems like chloroform/methanol or dichloromethane/methanol can be effective. A slow gradient elution can also improve separation.

Experimental Protocols

Protocol 1: General Procedure for a High-Temperature Reaction in TEG (e.g., Ullmann Condensation)

The Ullmann condensation is a classic example of a reaction that often requires a high-boiling polar solvent.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl halide, the alcohol or amine, a copper catalyst (e.g., CuI), a ligand (if necessary), and a base (e.g., K2CO3).

  • Solvent Addition: Add dry this compound via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 180-210 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC/LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of this compound by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a fractionating column (e.g., Vigreux). Ensure all glassware is dry.

  • Drying (Optional): If significant water is present, pre-dry the TEG with a suitable drying agent like anhydrous magnesium sulfate and filter.

  • Distillation:

    • Place the TEG in the distillation flask with a stir bar or boiling chips.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask.

    • Collect and discard the initial fraction (forerun), which will contain volatile impurities.

    • Collect the main fraction at a constant temperature and pressure.

  • Storage: Store the purified TEG over molecular sieves under an inert atmosphere.

Visualizations

experimental_workflow reagents Reagents & Catalyst reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup teg Dry this compound teg->reaction_setup heating Heating & Stirring (e.g., 180-210°C) reaction_setup->heating monitoring Reaction Monitoring (TLC, GC/LC-MS) heating->monitoring workup Aqueous Work-up (Water & Organic Solvent) monitoring->workup Reaction Complete extraction Liquid-Liquid Extraction workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Product purification->product

Caption: A general experimental workflow for conducting a chemical synthesis using this compound as the solvent.

troubleshooting_logic start Reaction Issue (e.g., Low Yield) check_temp Is Temperature Optimal? start->check_temp check_water Is Reaction Moisture-Sensitive? start->check_water check_stirring Is Stirring Adequate? start->check_stirring check_workup Is Product Isolation Efficient? start->check_workup solution_temp Adjust Temperature check_temp->solution_temp No solution_water Use Dry TEG & Inert Gas check_water->solution_water Yes solution_stirring Improve Mixing check_stirring->solution_stirring No solution_workup Optimize Extraction/Purification check_workup->solution_workup No

References

Technical Support Center: Optimizing Tetraethylene Glycol Functionalization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve the yield and purity of tetraethylene glycol (TEG) functionalization reactions.

Tosylation of this compound

Tosylation is a common method to activate the terminal hydroxyl groups of this compound, making them good leaving groups for subsequent nucleophilic substitution reactions.[1] However, achieving high yields of the desired mono- or di-tosylated product can be challenging.

Troubleshooting Guide & FAQs

Q1: Why is the yield of my mono-tosylated TEG low?

A1: Low yields in mono-tosylation reactions are often due to several factors:

  • Formation of Di-tosylated Byproduct: A common issue is the formation of the di-tosylated product, even when using a 1:1 molar ratio of TEG to tosyl chloride (TsCl). To favor mono-tosylation, a significant excess of TEG can be used.

  • Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome. Pyridine is often used as both a base and a solvent.[1] Alternatively, triethylamine (Et3N) in a solvent like dichloromethane (DCM) can be employed.[2]

  • Moisture: The presence of water can hydrolyze tosyl chloride, reducing its availability for the reaction and leading to lower yields. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen).[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

Q2: How can I minimize the formation of the di-tosylated byproduct?

A2: To minimize the formation of di-tosylated TEG:

  • Use Excess TEG: Employing a molar excess of this compound relative to tosyl chloride will statistically favor the formation of the mono-tosylated product.

  • Controlled Addition of Tosyl Chloride: Adding the tosyl chloride solution dropwise to the TEG solution at a low temperature (e.g., 0 °C) can help control the reaction and improve selectivity.

  • Protecting Group Strategy: For precise mono-functionalization, consider using a protecting group strategy. One hydroxyl group can be protected (e.g., with a trityl group), followed by tosylation of the other hydroxyl group, and subsequent deprotection.

Q3: What are the best methods for purifying tosylated TEG?

A3: Purification of tosylated TEG can be challenging due to the polarity of the molecule and the presence of unreacted starting materials and byproducts.

  • Extraction: An aqueous workup can be used to remove excess pyridine and other water-soluble impurities. Washing the organic layer with dilute acid (e.g., 0.5 M HCl) can help remove pyridine. However, longer chain tosylated PEGs can be water-soluble, making extraction difficult.

  • Column Chromatography: Flash chromatography on silica gel is a common method for separating mono- and di-tosylated products from unreacted TEG. A gradient elution system, for example, with methanol in dichloromethane, can be effective.

  • Precipitation/Recrystallization: In some cases, the product can be purified by precipitation or recrystallization from an appropriate solvent system.

Quantitative Data: Tosylation Reaction Conditions
Reactant Ratio (TEG:TsCl)Base/SolventTemperatureReaction TimeYieldProductReference
1:1 (approx.)PyridineRoom Temp.3 hoursNot specifiedMono-trityl-TEG
1:2.5 (approx.)KOH/CH2Cl20 °C to Room Temp.10 hoursNot specifiedDi-tosyl-TEG
Not specifiedEt3N/DCMRoom Temp.OvernightNot specifiedMono-tosyl-TEG derivative
Experimental Protocol: Mono-tosylation of this compound (Illustrative)

This protocol is a generalized procedure based on common laboratory practices.

  • Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 5 equivalents) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous pyridine to the cooled TEG solution with constant stirring over 1-2 hours.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram: Troubleshooting Low Yield in TEG Tosylation

Troubleshooting_Tosylation start Low Yield of Mono-tosylated TEG q1 Check for di-tosylated byproduct (TLC/NMR) start->q1 q2 Reaction conditions optimal? q1->q2 No ans1_yes Increase TEG:TsCl ratio Slow addition of TsCl at low temp q1->ans1_yes Yes q3 Moisture contamination? q2->q3 Yes ans2_yes Consider alternative base/solvent (e.g., Et3N in DCM) q2->ans2_yes No q4 Reaction incomplete? q3->q4 No ans3_yes Use oven-dried glassware Run under inert atmosphere q3->ans3_yes Yes ans4_yes Increase reaction time Monitor by TLC q4->ans4_yes Yes ans1_no Proceed to next check ans2_no Proceed to next check ans3_no Proceed to next check

Caption: A decision tree for troubleshooting low yields in TEG mono-tosylation.

Thiol-Functionalization of this compound

Introducing thiol groups to TEG is valuable for applications such as creating self-assembling monolayers on gold surfaces. Enzyme-catalyzed reactions offer a "green" alternative to traditional chemical methods.

Troubleshooting Guide & FAQs

Q1: My enzyme-catalyzed transesterification for thiol functionalization is slow or gives low yields. What are the common causes?

A1: Several factors can affect the efficiency of enzyme-catalyzed reactions:

  • Enzyme Activity: The activity of the enzyme, such as Candida antarctica Lipase B (CALB), is crucial. Ensure the enzyme is not denatured and is stored correctly.

  • Substrate Purity: Impurities in the TEG or the thiol-containing reagent (e.g., methyl 3-mercaptopropionate) can inhibit the enzyme.

  • Water Content: While some water is necessary for enzyme function, excess water can lead to hydrolysis of the ester, reducing the yield. The reaction is often performed under solvent-less conditions or in a non-aqueous solvent.

  • Reaction Temperature: Enzymes have an optimal temperature range. For CALB-catalyzed reactions, temperatures around 50-65 °C are often used.

  • Mass Transfer Limitations: In heterogeneous catalysis, ensuring good mixing is important for the substrates to access the active sites of the immobilized enzyme.

Q2: How can I control the degree of thiol functionalization (mono- vs. di-thiol)?

A2: The reaction proceeds in a stepwise manner, first forming the mono-thiol, followed by the di-thiol.

  • Reaction Time: The formation of the mono-thiol is significantly faster than the di-thiol. For example, in the CALB-catalyzed reaction of TEG with methyl 3-mercaptopropionate, the mono-thiol can be formed in as little as 15 minutes, while the di-thiol takes several hours. By carefully controlling the reaction time, you can favor the formation of the mono-thiol.

  • Stoichiometry: Using a molar excess of TEG can also favor the formation of the mono-thiol.

Quantitative Data: CALB-Catalyzed Thiol-Functionalization of TEG
ProductReaction TimeReaction YieldConversionReference
TEG-monothiol15 min93%Not specified
TEG-dithiol7.5 h88%100%
Experimental Protocol: CALB-Catalyzed Synthesis of TEG-Dithiol

This protocol is adapted from Sen et al., 2019.

  • Preparation: Dry this compound (TEG) under vacuum at 65 °C until bubble formation ceases.

  • Reaction: Mix the dried TEG (1 equivalent) with methyl 3-mercaptopropionate (MP-SH, approx. 3 equivalents) at 50 °C. Add Candida antarctica Lipase B (CALB) resin.

  • Incubation: Stir the mixture at 50 °C. The reaction can be monitored by 1H-NMR. For the di-thiol, a reaction time of around 7.5 hours is required.

  • Workup: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., dry THF), and filter to remove the enzyme.

  • Purification: Remove the solvent and excess MP-SH under vacuum to obtain the product. This method can yield a product with high purity without the need for column chromatography.

Diagram: Workflow for Enzyme-Catalyzed TEG Thiolation

Thiolation_Workflow start Start: TEG Thiol-Functionalization prep Prepare Reactants: - Dry TEG under vacuum - Obtain MP-SH and CALB start->prep react Reaction Setup: - Mix TEG and MP-SH at 50°C - Add CALB enzyme prep->react monitor Monitor Reaction Progress (e.g., by 1H-NMR) react->monitor workup Workup: - Dilute with THF - Filter to remove enzyme monitor->workup purify Purification: - Remove solvent and excess MP-SH under vacuum workup->purify end Final Product: Thiol-functionalized TEG purify->end

Caption: A general workflow for the enzyme-catalyzed thiol-functionalization of TEG.

Acylation and Carboxylation of this compound

Introducing ester or carboxylic acid functionalities to TEG can be achieved through various acylation reactions.

Troubleshooting Guide & FAQs

Q1: I am getting low yields in the reaction of TEG with chloroacetic acid to form a mono-substituted carboxylic acid. How can I improve this?

A1: This reaction is a Williamson ether synthesis followed by the formation of a carboxylic acid. Low yields could be due to:

  • Base Strength: A suitable base is required to deprotonate the hydroxyl group of TEG. Potassium carbonate (K2CO3) or potassium hydroxide (potash) can be used. Ensure the base is anhydrous.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Temperatures between 40-60 °C in a solvent like DMF have been suggested.

  • Catalyst: The addition of a catalyst like potassium iodide (KI) can improve the rate of the substitution reaction.

  • Side Reactions: Di-substitution is a likely side reaction. Using a large excess of TEG can help to minimize this.

Q2: What are the key considerations for esterification reactions with TEG?

A2: For esterification reactions:

  • Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are often used. For sensitive substrates, enzyme catalysis (e.g., with CALB) can be a milder alternative.

  • Water Removal: Esterification is a reversible reaction that produces water. To drive the reaction to completion, water should be removed, for example, by azeotropic distillation with a solvent like toluene.

  • Reaction Temperature: The reaction temperature can influence the outcome. For some reactions involving protecting groups, high temperatures can cause their dissociation.

Quantitative Data: Functionalization Yields
Functionalization TypeReagentsYieldReference
Mono-benzylated TEGBenzyl alcohol, NaH, Amberlyst-1584%
Mono-acetyl TEGAcetic anhydride, DMAP, Amberlyst-1585%
Mono-methoxy TEGMethyl iodide, NaH, Amberlyst-1587%
Experimental Protocol: Synthesis of Mono-acetyl-Tetraethylene Glycol

This protocol is adapted from Yang et al., 2023.

  • Preparation: To a solution of this compound macrocyclic sulfate in THF, add acetic anhydride and DMAP.

  • Reaction: Stir the mixture overnight, then remove the solvent under vacuum.

  • Hydrolysis: Dissolve the residue in THF, add water and Amberlyst-15 resin. Stir the mixture for 12 hours at room temperature.

  • Purification: Remove the Amberlyst-15 by filtration. Concentrate the filtrate under vacuum and purify the residue by flash chromatography on silica gel.

Diagram: Logical Relationship in TEG Functionalization

Functionalization_Logic TEG This compound (TEG) HO-(CH2CH2O)4-H Tosylation Tosylation (TsCl, Base) TEG->Tosylation Thiolation Thiolation (e.g., with MP-SH, CALB) TEG->Thiolation Acylation Acylation/Carboxylation (e.g., with Chloroacetic Acid, Base) TEG->Acylation Product_Tosyl Activated TEG (Good Leaving Group) Tosylation->Product_Tosyl Product_Thiol Thiol-Functionalized TEG Thiolation->Product_Thiol Product_Acyl Ester/Carboxylic Acid Functionalized TEG Acylation->Product_Acyl

Caption: Key functionalization pathways for this compound.

References

Technical Support Center: Analytical Methods for Monitoring Tetraethylene Glycol Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods used to monitor the degradation of tetraethylene glycol (TEG). Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quantitative data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound (TEG)?

A1: TEG can degrade through thermal and oxidative pathways. Common degradation products include smaller glycols like monoethylene glycol (MEG) and diethylene glycol (DEG).[1] Under oxidative conditions, acidic compounds such as formic acid, acetic acid, glycolic acid, glyoxylic acid, and oxalic acid can also be formed.[2][3] In some cases, higher molecular weight species may also be produced.[4][5]

Q2: Which analytical techniques are most suitable for monitoring TEG degradation?

A2: Several analytical techniques are effective for monitoring TEG degradation. Gas chromatography coupled with flame ionization detection (GC-FID) is highly accurate for quantifying smaller glycols like MEG and DEG. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is well-suited for quantifying acidic degradation products. Other valuable techniques include quantitative carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) for the identification of degradation compounds.

Q3: What are the typical conditions that lead to TEG degradation?

A3: TEG degradation is primarily caused by exposure to high temperatures and oxygen. Thermal degradation can occur at temperatures above 206°C (404°F). The presence of impurities, such as certain metal ions (e.g., nickel sulfate), can accelerate degradation, while others (e.g., copper acetate and ferric chloride) may inhibit it. The presence of water vapor in the air can reduce the rate of degradation.

Q4: Why is it important to monitor TEG degradation?

A4: Monitoring TEG degradation is crucial for several reasons. In industrial applications like natural gas dehydration, degradation products can lead to operational issues such as foaming, corrosion, and reduced system efficiency. In pharmaceutical and other high-purity applications, degradation products can affect the safety, potency, and stability of the final product. Stability-indicating methods are therefore essential to ensure product quality.

Q5: What is a forced degradation study and why is it performed for TEG?

A5: A forced degradation study, or stress testing, involves subjecting a substance to conditions more severe than normal storage, such as high heat, humidity, light, and exposure to acids, bases, and oxidizing agents. For TEG, these studies are performed to intentionally produce degradation products. This helps in identifying potential degradants, understanding degradation pathways, and developing and validating analytical methods that can effectively separate and quantify these degradation products from the parent molecule, ensuring the method is "stability-indicating".

Troubleshooting Guides

HPLC Analysis of Acidic Degradation Products

Q: I am not seeing any peaks for my acidic degradation products. What could be the issue?

A: This could be due to several factors:

  • Inappropriate Detector Wavelength: Ensure the UV detector is set to a wavelength where the acidic byproducts absorb. Many short-chain carboxylic acids have low UV absorbance.

  • Sample Degradation is Minimal: The degradation conditions may not have been severe enough to produce detectable quantities of acidic products.

  • Incorrect Mobile Phase pH: The pH of your mobile phase can affect the ionization and retention of acidic analytes. Ensure the pH is appropriate for the column and analytes.

  • Detector Malfunction: Check if the detector lamp is on and functioning correctly.

Q: My peak shapes are poor (tailing or fronting). How can I improve them?

A: Poor peak shape is a common issue in HPLC.

  • Column Overload: Try injecting a smaller volume or diluting your sample.

  • Secondary Interactions: Acidic analytes can interact with residual silanols on the column packing, causing tailing. Try adjusting the mobile phase pH or using a column with better end-capping.

  • Contaminated Column or Guard Column: Flush the column with a strong solvent or replace the guard column.

  • Mismatch Between Sample Solvent and Mobile Phase: Ideally, dissolve your sample in the mobile phase.

Q: My retention times are drifting. What is the cause?

A: Retention time drift can compromise the reliability of your results.

  • Inconsistent Mobile Phase Composition: If you are mixing solvents online, ensure the pump is working correctly. Hand-mixing the mobile phase can eliminate this as a variable.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature affects retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Leaks in the System: Check for any loose fittings, which can cause pressure and flow rate fluctuations.

GC-MS/FID Analysis of Glycol Degradation Products

Q: I am observing a high baseline or "column bleed" in my GC chromatogram. What should I do?

A: Column bleed is the natural degradation of the stationary phase at high temperatures and can obscure analyte peaks.

  • Oxygen in the Carrier Gas: Ensure high-purity carrier gas and check for leaks in the system, as oxygen accelerates column degradation.

  • Exceeding Column Temperature Limit: Operate the column within its specified temperature range.

  • Contaminated System: Contaminants in the injector or column can cause a high baseline. Bake out the column or clean the injector.

Q: My peaks are tailing or showing poor shape. What are the potential causes?

A: Peak tailing in GC can be caused by several factors:

  • Active Sites: The sample may be interacting with active sites in the inlet liner or on the column. Use a deactivated liner and a high-quality inert column.

  • Improper Column Installation: Ensure the column is installed correctly in the injector and detector.

  • Column Contamination: Contaminants at the head of the column can cause peak distortion. Trim a small section (e.g., 10-15 cm) from the front of the column.

Q: I am experiencing low sensitivity or no peaks for my target analytes.

A: Low sensitivity can be a frustrating problem with multiple potential sources:

  • Leaks: A leak in the system, especially at the injector, can lead to sample loss.

  • Injector Issues: Check for a plugged or dirty inlet liner.

  • MS Source Contamination: A dirty ion source in the mass spectrometer can significantly reduce sensitivity. The source may need to be cleaned.

  • Incorrect Flow Rate: Verify that the carrier gas flow rate is set correctly for your column and method.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the analysis of TEG and its degradation products.

Table 1: Common Analytical Methods and Their Applications

Analytical MethodTarget AnalytesTypical ApplicationReference
GC-FIDMonoethylene glycol (MEG), Diethylene glycol (DEG), TEGQuantification of neutral glycol degradation products
HPLC-UVFormic acid, Acetic acid, Glycolic acid, Oxalic acidQuantification of acidic degradation products
GC-MSVarious degradation productsIdentification of unknown degradation products
13C NMRTEG and its degradation productsQuantitative analysis and structural confirmation
Ion ChromatographyCarboxylic acids (formic, acetic, glycolic, oxalic)Quantification of ionic degradation products

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPurposeReference
Acid Hydrolysis0.1 M - 1 M HCl, Room Temperature or 50-60°CTo assess degradation in acidic conditions
Base Hydrolysis0.1 M - 1 M NaOH, Room Temperature or 50-60°CTo assess degradation in basic conditions
Oxidation3-30% H₂O₂, Room TemperatureTo assess oxidative degradation pathways
Thermal DegradationDry heat, typically above 70°CTo evaluate the effect of high temperature
PhotodegradationExposure to UV and visible light (ICH Q1B)To assess light sensitivity

Experimental Protocols

Protocol 1: GC-FID Analysis of Glycols
  • Sample Preparation: Dilute the TEG sample in a suitable solvent such as ethyl acetate to a final concentration within the calibration range (e.g., 0.25%).

  • Instrument Conditions:

    • Column: Agilent CP-Wax 57 CB (25 m x 0.53 mm, 0.5 µm film thickness) or equivalent polar capillary column.

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure (e.g., 10 mL/min).

    • Injector: Direct injection at 250°C.

    • Oven Program: 100°C, ramped to 200°C at 10°C/min.

    • Detector: FID at 250°C.

  • Calibration: Prepare a series of calibration standards for TEG, MEG, and DEG in the chosen solvent. Generate a calibration curve by plotting peak area against concentration.

  • Analysis: Inject the prepared sample and standards. Identify and quantify the peaks based on the retention times and calibration curves of the standards.

Protocol 2: HPLC-UV Analysis of Acidic Degradation Products
  • Sample Preparation: Dilute the TEG sample with the mobile phase. Filtration through a 0.45 µm filter is recommended to protect the column.

  • Instrument Conditions:

    • Column: A suitable reversed-phase column (e.g., C18) or an ion-exchange column like Dionex AS9-HC.

    • Mobile Phase: An aqueous buffer with an organic modifier (e.g., acetonitrile or methanol). For acidic analysis, a buffer like sodium carbonate (for ion exchange) or a phosphate buffer at low pH (for reversed-phase) is common.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 30°C or as optimized for the separation.

    • Detector: UV detector set at a low wavelength (e.g., 210 nm) for detecting carboxylic acids.

  • Calibration: Prepare calibration standards for the expected acidic degradation products (e.g., formic acid, acetic acid, glycolic acid).

  • Analysis: Inject the sample and standards. Identify and quantify the acidic products based on their retention times and the calibration data.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis TEG_Sample TEG Sample Forced_Deg Forced Degradation (Heat, Oxidation, etc.) TEG_Sample->Forced_Deg Dilution Dilution & Filtration Forced_Deg->Dilution HPLC_UV HPLC-UV Analysis (Acidic Products) Dilution->HPLC_UV GC_FID_MS GC-FID/MS Analysis (Glycol Products) Dilution->GC_FID_MS Identification Product Identification HPLC_UV->Identification Quantification Quantification HPLC_UV->Quantification GC_FID_MS->Identification GC_FID_MS->Quantification Pathway Degradation Pathway Elucidation Identification->Pathway Quantification->Pathway

Caption: General experimental workflow for TEG degradation analysis.

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Poor Peak Shape (Tailing/Fronting) check_overload Is sample concentration too high? start->check_overload check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No sol_dilute Dilute sample or reduce injection volume check_overload->sol_dilute Yes check_column Is the column old or contaminated? check_solvent->check_column No sol_dissolve Dissolve sample in mobile phase check_solvent->sol_dissolve Yes sol_flush Flush column or replace guard/column check_column->sol_flush Yes sol_ph Adjust mobile phase pH check_column->sol_ph No, consider secondary interactions

Caption: Troubleshooting workflow for poor peak shape in HPLC.

G cluster_checks System Integrity Checks cluster_solutions Corrective Actions start Low Sensitivity / No Peaks check_leak Perform leak check on GC system start->check_leak check_liner Inspect inlet liner check_leak->check_liner No Leak sol_fix_leak Tighten fittings, replace ferrules/septa check_leak->sol_fix_leak Leak Found check_source Check MS tune report for sensitivity check_liner->check_source Liner OK sol_replace_liner Clean or replace inlet liner check_liner->sol_replace_liner Dirty/Plugged check_flow Verify carrier gas flow rate check_source->check_flow Tune OK sol_clean_source Vent and clean MS ion source check_source->sol_clean_source Low Abundance sol_adjust_flow Correct flow rate check_flow->sol_adjust_flow Incorrect

Caption: Troubleshooting workflow for low sensitivity in GC-MS.

G cluster_conditions cluster_products Degradation Products TEG This compound (TEG) Glycols Smaller Glycols (DEG, MEG) TEG->Glycols Thermal Acids Carboxylic Acids (Formic, Acetic, etc.) TEG->Acids Oxidative Heat High Temperature Heat->Glycols Heat->Acids Oxygen Oxygen Oxygen->Acids

Caption: Simplified degradation pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of Tetraethylene Glycol and Other Ethylene Glycols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and scientific research, the selection of appropriate excipients and solvents is a critical factor influencing experimental outcomes and the efficacy of drug delivery systems. Among the various classes of chemical compounds utilized, ethylene glycols are notable for their versatile properties. This guide provides a comprehensive comparative analysis of tetraethylene glycol (TEG) against its shorter-chain counterparts, diethylene glycol (DEG) and triethylene glycol (TrEG), with a focus on their physicochemical properties, performance in relevant applications, and toxicological profiles. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The progressive addition of ethylene oxide units in the glycol chain from DEG to TEG results in predictable trends in their physical and chemical characteristics. Key properties such as molecular weight, boiling point, viscosity, and density all increase with chain length, while vapor pressure and hygroscopicity at a given temperature tend to decrease. These differences are crucial in determining the most suitable glycol for a particular application. For instance, the lower volatility and higher viscosity of TEG make it a preferred candidate for applications requiring stable, long-term performance at elevated temperatures.

PropertyDiethylene Glycol (DEG)Triethylene Glycol (TrEG)This compound (TEG)
Chemical Formula C₄H₁₀O₃C₆H₁₄O₄C₈H₁₈O₅
Molecular Weight ( g/mol ) 106.12150.17194.23
Boiling Point (°C at 1 atm) 244.3285327
Freezing Point (°C) -8-7.2-5.6
Density at 20°C (g/cm³) 1.1181.1221.125
Viscosity at 20°C (mPa·s) 35.747.858.3[1]
Vapor Pressure at 20°C (mmHg) < 0.01< 0.01< 0.01
Flash Point (°C, Closed Cup) 138166174[2]
Hygroscopicity HighHighModerate

Toxicological Profile: A Comparative Overview

A critical consideration in the selection of any chemical for research and pharmaceutical applications is its toxicological profile. Generally, the acute toxicity of ethylene glycols decreases as the molecular weight increases.[3][4] This trend is attributed to differences in metabolism; for instance, the formation of toxic metabolites like glycolic acid and oxalates is more significant with lower molecular weight glycols such as ethylene glycol and, to a lesser extent, diethylene glycol. Higher ethylene glycols, including TEG, do not form these toxic oxalate metabolites to a significant degree. None of the ethylene glycols in this comparison are considered genotoxic or carcinogenic.

Toxicological EndpointDiethylene Glycol (DEG)Triethylene Glycol (TrEG)This compound (TEG)
Acute Oral Toxicity (LD50, rat) 12,565 mg/kg17,000 mg/kg17,600 mg/kg
Primary Toxic Metabolites Diglycolic acid--
Nephrotoxicity Associated with formation of toxic metabolitesLower potentialLower potential
Developmental Toxicity Can be embryotoxic in rats at high dosesNot considered a developmental toxicantNot considered a developmental toxicant

Performance in Pharmaceutical Applications

The choice between DEG, TrEG, and TEG in drug development often hinges on their performance as solvents, plasticizers, and humectants. Their ability to dissolve a wide range of active pharmaceutical ingredients (APIs) is a key advantage. While direct, comprehensive comparative studies are limited, the general principle is that the polarity and hydrogen bonding capabilities of these glycols make them effective solvents for many polar compounds.

TEG, with its larger molecular structure, can offer advantages in specific formulations. Its lower hygroscopicity compared to DEG and TrEG can be beneficial for moisture-sensitive APIs. Furthermore, its higher viscosity can be leveraged to modify the rheological properties of semi-solid and liquid formulations.

Experimental Protocols

To facilitate a direct comparison of these ethylene glycols in a laboratory setting, the following detailed experimental protocols are provided.

Experimental Workflow for Comparative Drug Solubility Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh API add_api Add excess API to each glycol solvent prep_api->add_api prep_solvents Prepare Glycol Solvents (DEG, TrEG, TEG) prep_solvents->add_api equilibrate Equilibrate at constant temperature with stirring add_api->equilibrate sample Collect supernatant equilibrate->sample filter Filter to remove undissolved API sample->filter quantify Quantify API concentration (e.g., by HPLC) filter->quantify compare Compare solubility values quantify->compare

Caption: Workflow for comparative analysis of drug solubility in different ethylene glycols.

Protocol for Comparative Drug Solubility Analysis

This protocol outlines a method to determine the equilibrium solubility of a poorly water-soluble drug in DEG, TrEG, and TEG.

Materials:

  • Active Pharmaceutical Ingredient (API) of interest

  • Diethylene Glycol (DEG), Triethylene Glycol (TrEG), and this compound (TEG)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with hotplate

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analysis method

Procedure:

  • Preparation of Saturated Solutions:

    • Add a pre-weighed excess amount of the API to separate vials containing a known volume (e.g., 5 mL) of DEG, TrEG, and TEG. The amount of API should be sufficient to ensure that a solid phase remains after equilibration.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a constant temperature shaker or on a magnetic stirrer set to a specific temperature (e.g., 25°C or 37°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved API particles.

  • Quantification:

    • Dilute the filtered samples with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of the dissolved API in each sample using a validated HPLC method or another appropriate quantitative technique.

  • Data Analysis:

    • Calculate the solubility of the API in each glycol in units of mg/mL or mol/L.

    • Compare the solubility values obtained for DEG, TrEG, and TEG.

Protocol for Viscosity Measurement

This protocol describes the measurement of the dynamic viscosity of the ethylene glycols using a rotational viscometer.

Materials:

  • Diethylene Glycol (DEG), Triethylene Glycol (TrEG), and this compound (TEG)

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or sample chamber

  • Calibrated thermometer

Procedure:

  • Instrument Setup and Calibration:

    • Set up the rotational viscometer according to the manufacturer's instructions.

    • Ensure the instrument is level.

    • Calibrate the viscometer using a certified viscosity standard.

  • Sample Preparation and Temperature Control:

    • Place a sufficient volume of the glycol sample into the sample cup.

    • Bring the sample to the desired measurement temperature (e.g., 25°C) using the temperature-controlled bath or chamber. Allow sufficient time for the sample temperature to stabilize.

  • Measurement:

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the glycol. The torque reading should ideally be between 10% and 95% of the instrument's range.

    • Immerse the spindle into the sample to the marked immersion depth.

    • Start the spindle rotation and allow the reading to stabilize.

    • Record the viscosity reading in mPa·s.

  • Data Comparison:

    • Repeat the measurement for each glycol (DEG, TrEG, and TEG) under the same temperature conditions.

    • Compare the viscosity values.

Protocol for Comparative Cytotoxicity Assessment (MTT Assay)

This protocol provides a method for assessing the in vitro cytotoxicity of DEG, TrEG, and TEG on a selected cell line.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • Diethylene Glycol (DEG), Triethylene Glycol (TrEG), and this compound (TEG)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Prepare a series of dilutions of DEG, TrEG, and TEG in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the glycols. Include a vehicle control (medium only) and a positive control for cytotoxicity. . Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the glycols relative to the vehicle control.

    • Plot the cell viability against the glycol concentration to generate dose-response curves and determine the IC50 values.

    • Compare the cytotoxicity of DEG, TrEG, and TEG.

Protocol for Comparative Hygroscopicity Assessment (Gravimetric Method)

This protocol outlines a gravimetric method to compare the hygroscopicity of DEG, TrEG, and TEG.

Materials:

  • Diethylene Glycol (DEG), Triethylene Glycol (TrEG), and this compound (TEG)

  • Analytical balance

  • Desiccator containing a saturated salt solution to maintain a constant high relative humidity (e.g., potassium chloride for ~84% RH at 25°C)

  • Shallow weighing dishes

Procedure:

  • Sample Preparation:

    • Place a known mass (e.g., 1-2 g) of each glycol into a pre-weighed shallow weighing dish.

  • Exposure to Humidity:

    • Place the weighing dishes containing the samples into the desiccator with the saturated salt solution.

    • Store the desiccator at a constant temperature (e.g., 25°C).

  • Mass Measurement:

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the weighing dishes from the desiccator and quickly weigh them on the analytical balance.

  • Data Analysis:

    • Calculate the percentage of weight gain for each glycol at each time point.

    • Plot the percentage of weight gain versus time for each glycol.

    • Compare the rate and extent of moisture absorption to determine the relative hygroscopicity.

Conclusion

The selection of an appropriate ethylene glycol for a specific research or drug development application requires a thorough understanding of their comparative properties. This compound, with its higher molecular weight, presents a distinct profile characterized by a higher boiling point, increased viscosity, and lower hygroscopicity compared to diethylene and triethylene glycol. These attributes can be advantageous in formulations where low volatility and reduced moisture sensitivity are desired. Furthermore, the trend of decreasing acute toxicity with increasing chain length positions TEG as a potentially safer alternative in certain applications. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal glycol for their specific needs, thereby facilitating more informed and effective formulation and experimental design.

References

Tetraethylene Glycol: A Superior Alternative for Nanoparticle Stealth Coatings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of tetraethylene glycol (TEG) with traditional polyethylene glycol (PEG) coatings for nanoparticles reveals significant advantages in stability, biocompatibility, and in vivo performance. Experimental data demonstrates that TEG offers a compelling alternative for drug delivery and nanomedicine applications.

In the quest for effective drug delivery systems, the surface coating of nanoparticles is paramount to their success. For years, polyethylene glycol (PEG) has been the gold standard for creating "stealth" nanoparticles that can evade the immune system and prolong circulation time. However, emerging research highlights this compound (TEG) as a highly effective alternative, offering comparable or even superior performance with additional benefits. This guide provides a detailed comparison of TEG and other nanoparticle coatings, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Performance Comparison: TEG vs. Alternatives

Experimental studies directly comparing TEG-coated nanoparticles with those coated with PEG and other materials have demonstrated TEG's potential. A key study using gold nanoparticles revealed that a TEG coating provides a long in vivo plasma half-life of approximately 400 minutes, resistance to nonspecific protein adsorption, and minimal toxicity[1][2][3]. These benefits are achieved with a smaller molecular size compared to traditional PEG, which can be advantageous in certain applications[1].

Performance MetricThis compound (TEG)Polyethylene Glycol (PEG)Glutathione (GSH)
In Vivo Half-Life ~400 minutes[1]Hours (variable depending on MW)~10 minutes
Resistance to Protein Adsorption HighHighLow
In Vivo Stability Largely unaggregated in serumGenerally stable, but can induce anti-PEG antibodiesReadily filtered by the kidney
Toxicity Minimally toxic; induced some apoptosis in spleen red pulpGenerally considered biocompatible, but concerns about immunogenicity existGenerally considered non-toxic
Impact on Nanoparticle Size Minimal increaseSignificant increase depending on MWMinimal increase

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of key experimental protocols used to evaluate the performance of nanoparticle coatings.

Synthesis of TEG-Coated Gold Nanoparticles

This protocol describes the synthesis of monodisperse TEG-coated gold nanoparticles.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound thiol (TEG-SH)

  • Sodium borohydride (NaBH₄)

  • Borax buffer (Na₂B₄O⁷)

  • Deionized water

Procedure:

  • Prepare a solution of HAuCl₄ in deionized water.

  • In a separate container, dissolve TEG-SH in a borax buffer solution.

  • Add the HAuCl₄ solution to the TEG-SH solution with vigorous stirring.

  • Rapidly inject a freshly prepared, ice-cold NaBH₄ solution into the mixture.

  • The color of the solution will change, indicating the formation of gold nanoparticles.

  • Continue stirring for a specified period to ensure the reaction is complete.

  • Purify the TEG-coated nanoparticles by centrifugation and resuspend in the desired buffer.

In Vivo Circulation Half-Life Determination

This protocol outlines the procedure for measuring the circulation time of coated nanoparticles in a mouse model.

Procedure:

  • Administer a defined dose of the nanoparticle suspension intravenously to mice.

  • At predetermined time points, collect blood samples via a suitable method (e.g., tail vein sampling).

  • Process the blood samples to separate the plasma.

  • Quantify the concentration of the nanoparticles in the plasma samples using an appropriate analytical technique (e.g., photometric analysis for gold nanoparticles).

  • Plot the nanoparticle concentration in plasma versus time and fit the data to a pharmacokinetic model to determine the circulation half-life.

Protein Adsorption Assay

This assay evaluates the ability of the nanoparticle coating to resist protein binding.

Procedure:

  • Incubate the coated nanoparticles with plasma or a specific protein solution for a set period.

  • Separate the nanoparticles from the unbound proteins using centrifugation or column chromatography.

  • Wash the nanoparticles to remove any loosely bound proteins.

  • Elute the proteins that remain bound to the nanoparticle surface.

  • Quantify the amount of eluted protein using a standard protein assay (e.g., BCA assay or gel electrophoresis).

Biocompatibility Assessment (In Vivo Toxicity)

This protocol provides a general framework for assessing the in vivo toxicity of coated nanoparticles.

Procedure:

  • Administer different doses of the coated nanoparticles to animal models (e.g., mice or rats) via the intended route of administration.

  • Monitor the animals for any signs of toxicity, including changes in weight, behavior, and overall health, over a specified period.

  • At the end of the study, collect blood for hematology and serum chemistry analysis to assess organ function.

  • Perform histopathological examination of major organs (e.g., liver, spleen, kidneys) to identify any tissue damage or inflammation.

Signaling Pathways and Experimental Workflows

Understanding the interaction of nanoparticles with biological systems at a molecular level is crucial. The following diagrams illustrate key pathways and workflows relevant to the evaluation of nanoparticle coatings.

Complement_Activation_Pathway cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway Antibody-Antigen Complex Antibody-Antigen Complex C1 C1 Antibody-Antigen Complex->C1 C4, C2 C4, C2 C1->C4, C2 Cleavage C3 Convertase (Classical) C3 Convertase (Classical) C4, C2->C3 Convertase (Classical) C3 C3 C3 Convertase (Classical)->C3 Mannose-binding Lectin Mannose-binding Lectin MASPs MASPs Mannose-binding Lectin->MASPs C4, C2_Lectin C4, C2 MASPs->C4, C2_Lectin Cleavage C3 Convertase (Lectin) C3 Convertase (Lectin) C4, C2_Lectin->C3 Convertase (Lectin) C3 Convertase (Lectin)->C3 Pathogen Surface Pathogen Surface C3b C3b Pathogen Surface->C3b Spontaneous hydrolysis Factor B, D Factor B, D C3b->Factor B, D C3 Convertase (Alternative) C3 Convertase (Alternative) Factor B, D->C3 Convertase (Alternative) C3 Convertase (Alternative)->C3 C3a C3a C3->C3a Inflammation C3b_Opsonization C3b (Opsonization) C3->C3b_Opsonization Phagocytosis Nanoparticle Nanoparticle Nanoparticle->Antibody-Antigen Complex Activation Nanoparticle->Mannose-binding Lectin Activation Nanoparticle->Pathogen Surface Activation

Caption: Complement activation pathways initiated by nanoparticles.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis & Coating cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Core NP Synthesis Core NP Synthesis Surface Coating Surface Coating Core NP Synthesis->Surface Coating Characterization Characterization Surface Coating->Characterization Stability Assay Stability Assay Characterization->Stability Assay Protein Adsorption Protein Adsorption Characterization->Protein Adsorption Drug Release Kinetics Drug Release Kinetics Characterization->Drug Release Kinetics Biocompatibility (Cell Lines) Biocompatibility (Cell Lines) Characterization->Biocompatibility (Cell Lines) Pharmacokinetics Pharmacokinetics Biocompatibility (Cell Lines)->Pharmacokinetics Biodistribution Biodistribution Pharmacokinetics->Biodistribution Toxicity Assessment Toxicity Assessment Biodistribution->Toxicity Assessment Efficacy Studies Efficacy Studies Toxicity Assessment->Efficacy Studies

Caption: Workflow for validating nanoparticle coatings.

Conclusion

The selection of an appropriate nanoparticle coating is a critical determinant of its therapeutic efficacy. While PEG has long been the industry standard, the data presented here strongly supports the consideration of this compound (TEG) as a powerful alternative. Its ability to confer a long circulation half-life, resist protein adsorption, and maintain a low toxicity profile, all while having a minimal impact on nanoparticle size, makes it an attractive candidate for a wide range of nanomedical applications. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to further validate and compare TEG and other novel coatings in their specific nanoparticle systems. As the field of nanomedicine continues to advance, the exploration of superior coating materials like TEG will be instrumental in developing safer and more effective targeted therapies.

References

A Researcher's Guide to Alternatives for Tetraethylene Glycol in Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of scientific research and drug development, the precise selection of chemical reagents is fundamental to ensuring experimental success, reliability, and reproducibility. Tetraethylene glycol (TEG), an oligomer of ethylene glycol, is a versatile compound widely utilized as a high-boiling point solvent, a chemical intermediate, a plasticizer, and, through its derivatives, a crucial component in drug delivery systems.[1] However, specific experimental needs, toxicity concerns, or the search for improved performance often necessitate the exploration of alternatives.[2]

This guide offers an objective comparison of potential alternatives to this compound across its primary research applications. The performance of these alternatives is evaluated with supporting experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Alternatives as High-Boiling Point Solvents in Organic Synthesis

This compound is valued as a solvent for its high boiling point (314 °C), low volatility, and its ability to dissolve a broad range of substances.[3] These properties make it suitable for high-temperature reactions. Alternatives are typically selected based on polarity, boiling point, and toxicity profiles.

Comparative Performance Data

The following table summarizes the key physicochemical properties of TEG and common alternative high-boiling point solvents.

SolventBoiling Point (°C)Dielectric Constant (ε)Key Characteristics & Considerations
This compound (TEG) 314~8High boiling point, low volatility, good for high-temperature reactions.
Dimethyl Sulfoxide (DMSO) 18947.2Highly polar aprotic solvent, dissolves a wide range of polar and nonpolar compounds.
N,N-Dimethylformamide (DMF) 15336.7Common polar aprotic solvent in organic synthesis.
Propylene Glycol (PG) 18832.0Lower toxicity profile compared to ethylene glycols.
Cyclopentyl methyl ether (CPME) 1064.7Greener alternative to THF and other ethers; resists peroxide formation.
Tetraglyme (TEGDME) 2757.7Aprotic, high-boiling point ether with excellent chemical and thermal stability.
Experimental Protocol: Comparing Solvent Efficacy in an SN2 Reaction

This protocol provides a general method for comparing the efficacy of different solvents in a model nucleophilic substitution reaction.

Model Reaction: Benzyl bromide reacts with sodium azide to form benzyl azide.

Materials:

  • Benzyl bromide

  • Sodium azide

  • This compound

  • Alternative solvents (e.g., DMSO, DMF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up parallel reactions in separate vials, each containing 1 mmol of sodium azide and 5 mL of the solvent to be tested (TEG, DMSO, DMF, etc.).

  • Add 0.5 mmol of the internal standard to each vial.

  • Initiate the reactions by adding 1 mmol of benzyl bromide to each vial.

  • Stir the reactions at a constant temperature (e.g., 60 °C).

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot with water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the extracted sample by GC-MS to determine the concentration of the benzyl azide product relative to the internal standard.

  • Plot the product concentration versus time for each solvent to compare reaction rates and overall yield.

Visualization: Solvent Comparison Workflow

G prep Prepare Reaction Vials (1 mmol NaN3 in 5 mL Solvent) add_std Add Internal Standard (0.5 mmol Dodecane) prep->add_std start_rxn Initiate Reaction (Add 1 mmol Benzyl Bromide) add_std->start_rxn run_rxn Stir at Constant Temp (e.g., 60°C) start_rxn->run_rxn sampling Withdraw Aliquots at Time Intervals run_rxn->sampling sampling->run_rxn Continue reaction quench Quench and Extract sampling->quench analyze GC-MS Analysis quench->analyze compare Compare Reaction Rates and Yields analyze->compare

Caption: Workflow for comparing solvent performance in an SN2 reaction.

Alternatives in Bioconjugation and Drug Delivery

This compound is the shortest discrete structure of polyethylene glycol (PEG), a polymer widely used in drug delivery and bioconjugation to improve the solubility and pharmacokinetic profile of therapeutic agents. However, the repeated administration of PEGylated drugs can lead to the production of anti-PEG antibodies, which can cause accelerated blood clearance and reduced efficacy. This has prompted a search for alternative hydrophilic polymers.

Comparative Performance of PEG Alternatives
Polymer ClassExamplesAdvantagesDisadvantages
Poly(ethylene glycol) (PEG) TEG derivatives, PEG 2000, PEG 5000Well-established, biocompatible, improves aqueous solubility, predictable pharmacokinetics.Potential for immunogenicity (anti-PEG antibodies), non-biodegradable, can lead to accumulation.
Polyglycerols (PGs) Hyperbranched PGsNon-immunogenic, highly hydrophilic, low viscosity, good biocompatibility.Synthetic complexity can be higher than linear PEGs.
Poly(amino acids) (PAAs) Polysarcosine (pSar), Polyglutamic acid (PGA)Biocompatible, biodegradable, customizable nature allows for precise control over properties.Potential for residual immunogenicity depending on the specific amino acid sequence.
Polyvinylpyrrolidone (PVP) Povidone, CopovidoneWidely used in pharmaceuticals, good biocompatibility.Can be non-biodegradable and may have limitations in controlling drug release.
Zwitterionic Polymers Poly(carboxybetaine), Poly(sulfobetaine)Excellent resistance to nonspecific protein adsorption, highly hydrophilic.Synthesis and conjugation can be complex and costly.
Polysaccharides Dextran, Hyaluronic Acid, ChitosanBiocompatible, biodegradable, low immunogenicity.Can have batch-to-batch variability, potential for enzymatic degradation in vivo.
Experimental Protocol: Synthesis of a Heterobifunctional TEG-Based Linker

This protocol outlines a general method for synthesizing an amino-TEG-acid linker, a common building block for attaching TEG to different molecules in drug development (e.g., for PROTACs).

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • tert-Butyl bromoacetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Monobenzylation: Dissolve this compound in anhydrous THF. Add sodium hydride portion-wise at 0°C. After stirring for 30 minutes, add one equivalent of benzyl bromide and allow the reaction to warm to room temperature overnight. Purify the resulting mono-benzylated TEG by column chromatography.

  • Alkylation: To the mono-protected this compound, add sodium hydride at 0°C in anhydrous DMF. After 30 minutes, add tert-butyl bromoacetate and stir at room temperature overnight.

  • Acidic Deprotection: Dissolve the product from step 2 in a 1:1 mixture of DCM and TFA and stir at room temperature for 2 hours to remove the tert-butyl protecting group.

  • Hydrogenolysis: Remove the benzyl group by catalytic hydrogenation (e.g., H₂, 10% Pd/C) to yield the final amino-PEG-acid linker.

  • Purification: Purify the final product by reverse-phase HPLC.

Visualization: Decision-Making for Linker Selection

G start Select Linker for Bioconjugate q_solubility Is aqueous solubility a primary concern? start->q_solubility peg_linker Use PEG-based linker (e.g., TEG derivative) q_solubility->peg_linker Yes alkyl_linker Consider Alkyl/Aliphatic linker q_solubility->alkyl_linker No q_immunogenicity Is immunogenicity a known risk for the application? peg_linker->q_immunogenicity q_rigidity Is conformational rigidity required? alkyl_linker->q_rigidity alt_polymer Evaluate PEG Alternatives (pSar, PG, Zwitterionic) q_immunogenicity->alt_polymer Yes flexible Flexible linker is acceptable q_immunogenicity->flexible No q_rigidity->flexible No rigid Incorporate rigid moieties (e.g., alkynes, rings) q_rigidity->rigid Yes

Caption: A decision-making workflow for selecting a bioconjugate linker.

Alternatives in Protein Crystallization

Polyethylene glycols of various molecular weights are the most successful and widely used precipitating agents for the crystallization of proteins and other biological macromolecules. They work by competing for water molecules, thereby increasing the effective concentration of the protein and promoting nucleation and crystal growth. Alternatives are often sought when standard PEG screens fail to produce high-quality crystals.

Comparative Performance of Alternative Precipitants
Precipitant ClassExamplesCharacteristics
Polyethylene Glycols (PEGs) PEG 400, PEG 8000, TEGHighly effective for a wide range of proteins; dominant in commercial screens.
PEG Monomethyl Ethers (PEG-MMEs) PEG-MME 550, PEG-MME 5000Can improve crystal quality for hydrophobic proteins compared to standard PEGs.
Alternative Polymers Polyvinylpyrrolidone (PVP), Poly(acrylic acid), Jeffamines, Polypropylene glycol (PPG)Introduce different polymer chemistry, potentially exploring unique crystallization parameter spaces.
Diols and Alcohols 2-Methyl-2,4-pentanediol (MPD), IsopropanolSmall molecules that act as organic co-solvents to reduce protein solubility.
Experimental Protocol: Screening for Crystals with Alternative Polymers

This protocol describes a general method for setting up a crystallization screen using alternative polymeric precipitants.

Materials:

  • Purified protein solution (e.g., 5-10 mg/mL)

  • Alternative polymer stock solutions (e.g., 20% w/v PEG-MME 5000, 20% w/v PVP K15)

  • Buffer stock solutions (e.g., 1M HEPES pH 7.5, 1M Sodium Acetate pH 4.6)

  • Salt stock solutions (e.g., 2M Ammonium Sulfate, 2M Sodium Chloride)

  • Crystallization plates (e.g., 96-well sitting drop plates)

Procedure:

  • Design the Screen: Create a grid-based screen in a 96-well plate format. Vary the type and concentration of the alternative polymer, the pH of the buffer, and the type and concentration of the salt.

  • Prepare Reservoir Solutions: Using a liquid handling robot or multichannel pipette, dispense the prepared screen conditions into the reservoirs of the crystallization plate (e.g., 50 µL per well).

  • Set Up Drops: In the drop wells, mix a small volume of the protein solution with an equal volume of the corresponding reservoir solution (e.g., 200 nL of protein + 200 nL of reservoir).

  • Seal and Incubate: Seal the plate to prevent evaporation and incubate at a constant temperature (e.g., 20 °C).

  • Monitor for Crystals: Regularly inspect the drops under a microscope over several days to weeks, looking for the formation of crystals, precipitates, or other outcomes.

  • Optimization: If initial crystals ("hits") are found, perform further optimization screens around those conditions by finely varying the precipitant concentration, pH, and other additives.

Visualization: Protein Crystallization Screening Workflow

G start Purified Protein Solution design Design Alternative Polymer Screen start->design setup Set Up Crystallization Plates (Sitting Drop) design->setup incubate Incubate at Constant Temperature setup->incubate monitor Microscopic Inspection incubate->monitor outcome Analyze Outcome monitor->outcome crystals Crystals Found ('Hits') outcome->crystals Success no_crystals No Crystals / Precipitate outcome->no_crystals Failure optimize Optimize Hit Conditions crystals->optimize new_screen Design New Screen no_crystals->new_screen

Caption: A general workflow for protein crystallization screening.

References

A Comparative Guide to Tetraethylene Glycol-Based Linkers for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of their therapeutic success. The linker, a seemingly simple component connecting the target protein binder to the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the final molecule.[1][2] Among the diverse array of linker types, those based on polyethylene glycol (PEG) are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[3][4] This guide provides a detailed comparison of tetraethylene glycol (PEG4)-based linkers and their counterparts of varying lengths, supported by experimental data and comprehensive protocols to aid in PROTAC development.

The Critical Role of the Linker in PROTAC Function

A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] This complex formation is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and chemical composition are critical determinants in achieving the optimal spatial orientation for this ternary complex to form.

An improperly short linker can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, the selection of an optimal linker length is a critical and empirically determined parameter for each new PROTAC system.

Comparing PEG Linker Lengths: A Data-Driven Analysis

Systematic studies have demonstrated that modulating the length of the PEG linker can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation (Dmax). The optimal length is highly dependent on the specific target protein and the recruited E3 ligase.

Below are tables summarizing representative data from studies investigating the impact of PEG linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on TBK1 Degradation

PROTAC Linker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
< 12 atomsTBK1VHLInactiveN/A
~15 atoms (similar to PEG4) TBK1 VHL ~10 >90
21 atomsTBK1VHL396
29 atomsTBK1VHL29276

This table synthesizes data suggesting an optimal linker length for TBK1 degradation, with linkers shorter than 12 atoms being inactive and very long linkers showing reduced potency. A PEG4 linker falls within a potentially optimal range.

Table 2: Effect of PEG Linker Length on BTK Degradation

PROTAC Linker CompositionTarget ProteinE3 LigasePotency
< 4 PEG unitsBTKCRBNImpaired
≥ 4 PEG units (including PEG4) BTK CRBN Potent

This data indicates that for Bruton's Tyrosine Kinase (BTK) degradation, longer PEG linkers (four or more PEG units) are more effective, as shorter linkers are thought to cause steric repulsion that hinders the formation of a stable ternary complex.

Table 3: Comparative Performance of BRD4 Degraders with Varying PEG Linker Lengths

PROTAC LinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG350851.2
PEG4 25 95 1.8
PEG530921.5
PEG675801.1

This representative data for BRD4 degraders highlights how a PEG4 linker can provide a balance of properties, leading to potent degradation, high maximal degradation, and good cell permeability.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex PROTAC PROTAC PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: A diagram illustrating the catalytic mechanism of PROTACs.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation start Design & Synthesize PROTAC Library (varying PEG4 linkers) step1 Cell Culture & PROTAC Treatment start->step1 step2 Assess Protein Degradation (Western Blot / In-Cell ELISA) step1->step2 step4 Evaluate Ternary Complex Formation (e.g., NanoBRET, SPR) step1->step4 step5 Measure Cellular Permeability (e.g., PAMPA, Caco-2) step1->step5 step3 Determine DC50 & Dmax step2->step3 decision Optimal PROTAC Candidate? step3->decision step4->decision step5->decision end Lead Optimization decision->end Yes reiterate Re-design Linker decision->reiterate No reiterate->start

Caption: A typical workflow for the evaluation of PROTAC candidates.

Detailed Experimental Protocols

To aid researchers in the development and evaluation of PROTACs, detailed protocols for key experiments are provided below.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.

  • Cell Transfection:

    • Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Cell Plating and Labeling:

    • Plate the transfected cells in a 96-well plate.

    • Label the cells with the HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC Treatment:

    • Treat the cells with varying concentrations of the PROTAC.

  • Substrate Addition and Signal Measurement:

    • Add the Nano-Glo® Luciferase Assay Substrate.

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.

Protocol 3: Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

  • Preparation of the PAMPA Plate:

    • Coat the filter of a 96-well donor plate with a synthetic lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition:

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Add the PROTAC solutions at a known concentration to the donor plate wells.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • Calculate the permeability coefficient using the concentrations in the donor and acceptor wells and the incubation time and membrane area.

Conclusion

The this compound (PEG4) linker is a versatile and effective component in the design of PROTACs. The experimental data presented in this guide underscore the critical importance of linker length optimization for achieving potent and efficacious targeted protein degradation. While a PEG4 linker has shown to be optimal in some systems, it is imperative for researchers to systematically evaluate a range of linker lengths for each new target protein and E3 ligase combination. By employing the rigorous experimental protocols detailed in this guide, scientists can navigate the complexities of PROTAC design and unlock the full therapeutic potential of this transformative technology.

References

A Comparative Analysis of Tetraethylene Glycol and Alternative Heat Transfer Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate heat transfer fluid is critical for maintaining precise temperature control in experimental and manufacturing processes. This guide provides an objective comparison of the performance of tetraethylene glycol (TEG) against other common heat transfer fluids, including ethylene glycol (EG), propylene glycol (PG), water, and a representative mineral oil. The comparison is supported by experimental data on key thermophysical properties that dictate heat transfer efficiency.

Executive Summary

This compound distinguishes itself as a high-performance heat transfer fluid, particularly suitable for applications requiring high boiling points and thermal stability. While water is an excellent heat transfer medium, its limited operating temperature range and potential for freezing necessitate the use of additives like glycols. Ethylene glycol offers superior heat transfer properties compared to propylene glycol but is toxic. Propylene glycol is favored in applications where low toxicity is a priority. Mineral oils are utilized in very high-temperature applications but generally exhibit lower heat transfer efficiency compared to water and glycol solutions. The choice of the optimal fluid depends on the specific requirements of the application, including the operating temperature range, toxicity constraints, and desired heat transfer performance.

Data Presentation: Thermophysical Property Comparison

The following tables summarize the key thermophysical properties of this compound and its alternatives at various temperatures. These properties are crucial for evaluating the heat transfer performance of a fluid.

Table 1: Thermal Conductivity (W/m·K) of Pure Heat Transfer Fluids

Temperature (°C)This compound (TEG)Ethylene Glycol (EG)Propylene Glycol (PG)WaterMineral Oil (Typical)
00.1930.2420.2010.561~0.140
200.1910.2490.1980.598~0.138
400.1890.2560.1950.631~0.136
600.1870.2610.1920.654~0.134
800.1850.2630.1890.670~0.132
1000.1830.2630.1860.680~0.130

Table 2: Dynamic Viscosity (mPa·s) of Pure Heat Transfer Fluids

Temperature (°C)This compound (TEG)Ethylene Glycol (EG)Propylene Glycol (PG)WaterMineral Oil (Typical)
016555.42401.792~100
2058.3[1]19.860.51.002~30
4025.18.620.10.653~15
6012.54.58.50.467~8
807.02.74.20.355~5
1004.31.82.40.282~3

Table 3: Specific Heat Capacity (kJ/kg·K) of Pure Heat Transfer Fluids

Temperature (°C)This compound (TEG)Ethylene Glycol (EG)Propylene Glycol (PG)WaterMineral Oil (Typical)
02.182.352.434.218~1.80
202.262.412.514.182~1.88
402.342.472.604.179~1.97
602.432.542.684.184~2.05
802.512.612.764.196~2.13
1002.602.692.854.216~2.22

Table 4: Density ( kg/m ³) of Pure Heat Transfer Fluids

Temperature (°C)This compound (TEG)Ethylene Glycol (EG)Propylene Glycol (PG)WaterMineral Oil (Typical)
0114311311054999.8~880
201126[1]11131036998.2~870
40110910961018992.2~860
60109210781000983.2~850
8010751059981971.8~840
10010581040962958.4~830

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the thermophysical properties presented in the tables above.

Measurement of Thermal Conductivity: Transient Hot-Wire Method

The transient hot-wire method is a precise and widely used technique for measuring the thermal conductivity of fluids.

Principle: A thin platinum wire immersed in the fluid serves as both a heating element and a resistance thermometer. A step voltage is applied to the wire, causing its temperature to rise. The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid.

Apparatus:

  • Transient hot-wire apparatus

  • Platinum wire sensor

  • Constant temperature bath

  • Data acquisition system

  • Test cell for the fluid sample

Procedure:

  • The fluid sample is placed in the test cell, and the platinum wire sensor is fully immersed.

  • The test cell is placed in a constant temperature bath to achieve thermal equilibrium at the desired measurement temperature.

  • A short, constant voltage pulse is applied to the platinum wire for a defined duration (typically 1-2 seconds).

  • The change in the wire's resistance, which is proportional to its temperature change, is recorded at high frequency by the data acquisition system.

  • The thermal conductivity is calculated from the slope of the line plotting the temperature rise of the wire against the natural logarithm of time.

Measurement of Viscosity: Capillary Viscometer

The viscosity of the heat transfer fluids is determined using a capillary viscometer, a standard method for measuring fluid flow resistance.

Principle: The time taken for a fixed volume of fluid to flow through a capillary of a known diameter and length under a known pressure differential is directly proportional to its kinematic viscosity. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the fluid's density.

Apparatus:

  • Ubbelohde or similar capillary viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipette and suction bulb

Procedure:

  • The capillary viscometer is thoroughly cleaned and dried.

  • The fluid sample is introduced into the viscometer's reservoir.

  • The viscometer is vertically mounted in a constant temperature bath until the sample reaches the desired temperature.

  • Using a suction bulb, the fluid is drawn up through the capillary to a point above the upper timing mark.

  • The suction is removed, and the fluid is allowed to flow back down through the capillary under gravity.

  • The time taken for the meniscus of the fluid to pass between the upper and lower timing marks is accurately measured with a stopwatch.

  • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

  • The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the fluid at the same temperature.

Measurement of Specific Heat Capacity: Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample.

Principle: A sample of the fluid and a reference material (usually an empty pan) are heated or cooled at a controlled rate. The difference in the amount of heat required to maintain the sample and the reference at the same temperature is measured. This difference in heat flow is directly proportional to the specific heat capacity of the sample.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., aluminum)

  • Microbalance for accurate weighing

  • Purge gas (e.g., nitrogen)

Procedure:

  • A small, accurately weighed sample of the fluid is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas to provide a stable thermal environment.

  • A temperature program is initiated, typically involving an isothermal hold followed by a linear heating ramp through the desired temperature range.

  • The heat flow to the sample and the reference is continuously monitored and recorded as a function of temperature.

  • The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) run under the same conditions.

Visualizations

Logical Flow for Heat Transfer Fluid Comparison

Heat_Transfer_Fluid_Comparison TEG This compound ThermalConductivity Thermal Conductivity TEG->ThermalConductivity Viscosity Viscosity TEG->Viscosity SpecificHeat Specific Heat Capacity TEG->SpecificHeat Density Density TEG->Density EG Ethylene Glycol EG->ThermalConductivity EG->Viscosity EG->SpecificHeat EG->Density PG Propylene Glycol PG->ThermalConductivity PG->Viscosity PG->SpecificHeat PG->Density Water Water Water->ThermalConductivity Water->Viscosity Water->SpecificHeat Water->Density MineralOil Mineral Oil MineralOil->ThermalConductivity MineralOil->Viscosity MineralOil->SpecificHeat MineralOil->Density HeatTransferCoeff Heat Transfer Coefficient ThermalConductivity->HeatTransferCoeff Viscosity->HeatTransferCoeff PumpingPower Pumping Power Viscosity->PumpingPower SpecificHeat->HeatTransferCoeff Density->HeatTransferCoeff Density->PumpingPower HighTemp High-Temperature Applications HeatTransferCoeff->HighTemp LowTemp Low-Temperature (Antifreeze) HeatTransferCoeff->LowTemp General General Purpose HeatTransferCoeff->General PumpingPower->HighTemp PumpingPower->LowTemp PumpingPower->General OperatingRange Operating Temperature Range OperatingRange->HighTemp OperatingRange->LowTemp Toxicity Toxicity FoodPharma Food & Pharma Grade Toxicity->FoodPharma

Caption: Logical workflow for comparing heat transfer fluids.

References

A Comparative Guide: Tetraethylene Glycol (TEG) vs. High Molecular Weight PEGs in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of excipients is a cornerstone of successful drug formulation, profoundly influencing a drug's solubility, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) has long been a benchmark polymer in the pharmaceutical industry, lauded for its biocompatibility, hydrophilicity, and established safety. However, the pursuit of optimized drug delivery systems necessitates a deeper understanding of the nuanced differences between various PEG derivatives. This guide provides a comprehensive comparison of tetraethylene glycol (TEG), a low molecular weight PEG, and high molecular weight (HMW) PEGs, leveraging experimental data to inform formulation decisions.

At a Glance: Key Differences and Advantages

This compound (TEG) and high molecular weight (HMW) PEGs, while chemically related, exhibit distinct physicochemical and biological properties that dictate their suitability for different pharmaceutical applications. The primary advantages of TEG lie in its liquid nature, lower viscosity, and its potential as a linker in prodrugs. In contrast, HMW PEGs excel in their ability to extend the in-vivo circulation time of therapeutic molecules through a phenomenon known as "PEGylation," which creates a hydrophilic shield that reduces immunogenicity and clearance by the reticuloendothelial system.

Physicochemical Properties: A Head-to-Head Comparison

Understanding the fundamental physicochemical characteristics of TEG and HMW PEGs is crucial for predicting their behavior in formulations. The following table summarizes key parameters.

PropertyThis compound (TEG)High Molecular Weight PEGs (e.g., PEG 2000, PEG 5000)Key Advantages of Each
Molecular Weight ( g/mol ) ~194.232,000 - 40,000+TEG: Precise, single molecular weight. HMW PEGs: Wide range allows for tuning of properties.
Physical State (at room temp.) Colorless, viscous liquidWaxy solids or flakesTEG: Ease of handling and incorporation into liquid formulations. HMW PEGs: Suitable for solid dosage forms and creating robust coatings.
Viscosity Relatively lowIncreases significantly with molecular weightTEG: Lower viscosity is beneficial for injectable formulations. HMW PEGs: Higher viscosity can be advantageous for creating hydrogels and controlled-release matrices.
Water Solubility MiscibleGenerally soluble, but may require heating for higher MWsTEG: Excellent water solubility. HMW PEGs: Good water solubility, enabling their use in aqueous environments.
Hygroscopicity Lower than lower glycolsGenerally hygroscopicTEG: Lower hygroscopicity can improve the stability of moisture-sensitive drugs.

Performance in Drug Delivery: A Data-Driven Assessment

The choice between TEG and HMW PEGs significantly impacts the performance of a drug delivery system. Below, we compare their performance based on experimental data in key areas.

Biocompatibility and Cytotoxicity

While PEGs are generally considered biocompatible, studies have shown that cytotoxicity can be molecular weight-dependent. Lower molecular weight PEGs, including triethylene glycol (a close relative of TEG), have demonstrated higher cytotoxicity at high concentrations compared to some HMW PEGs in certain cell lines. However, this is not a universal rule, and the effect can vary depending on the cell type and experimental conditions.[1][2][3]

PEG DerivativeCell LineIC50 Value (mg/mL)Reference
Triethylene Glycol (TEG)HeLa19.8[1]
Triethylene Glycol (TEG)L92912.4[1]
PEG 1000L92922.5
PEG 4000L92920.0
PEG 400Caco-2Significant toxicity at 4 w/v%
PEG 4000Caco-2No cytotoxic effect at 4 w/v%

It is important to note that some studies have found that PEG 400 and PEG 2000 were almost non-cytotoxic at a concentration of 5 mg/mL. This highlights the necessity of evaluating the cytotoxicity of a specific PEG derivative in the relevant biological system.

In Vivo Pharmacokinetics and Biodistribution

A key advantage of HMW PEGs is their ability to prolong the circulation time of conjugated drugs or nanoparticles. The increased hydrodynamic radius of PEGylated entities reduces renal clearance and shields them from the immune system. The circulation half-life of PEGs increases with their molecular weight. For instance, the terminal half-life of PEG in circulation can extend from minutes for low molecular weight PEGs to over a day for PEGs with a molecular weight of 190,000 Da.

Studies on tetra-armed PEGs have shown that those with a molecular weight of ≤ 10 kg/mol tend to distribute to distant organs like the kidney, while PEGs with a molecular weight of ≥ 20 kg/mol are more likely to be delivered to the heart, lung, and liver.

Experimental Protocols

To facilitate direct comparison in a laboratory setting, detailed protocols for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the in vitro cytotoxicity of TEG and HMW PEGs on a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per mL in 100 µL of complete culture medium and allow them to attach overnight.

  • Treatment: Prepare stock solutions of TEG and various HMW PEGs in a suitable solvent (e.g., sterile PBS or culture medium). Dilute the stock solutions to a range of final concentrations in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of PEGs. Include untreated cells as a positive control and wells with medium but no cells as a negative control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the PEG concentration.

Quantification of PEGylation Efficiency on Nanoparticles

Objective: To quantify the amount of TEG or HMW PEG successfully conjugated to the surface of nanoparticles.

Methodology:

  • Nanoparticle Preparation: Synthesize or obtain the nanoparticles to be PEGylated.

  • PEGylation Reaction: React the nanoparticles with an activated form of TEG or HMW PEG (e.g., NHS-ester PEG) under optimized conditions (e.g., pH, temperature, and incubation time).

  • Purification: Remove unreacted PEG and byproducts by methods such as centrifugation, dialysis, or size-exclusion chromatography.

  • Quantification of Free Amino Groups (for amine-reactive PEGylation):

    • Use a colorimetric assay such as the 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay to determine the number of free amino groups on the nanoparticle surface before and after the PEGylation reaction.

    • The difference in the number of free amino groups corresponds to the amount of PEG conjugated to the nanoparticles.

  • Direct Quantification of PEG:

    • For gold nanoparticles, methods involving dissolution with potassium cyanide (KCN) or displacement with dithiothreitol (DTT) followed by quantification of the released PEG using techniques like HPLC can be employed.

  • Data Analysis: Calculate the PEGylation efficiency as the percentage of reacted surface functional groups or the number of PEG molecules per nanoparticle.

Visualizing the Mechanisms: Cellular Uptake Pathways

The molecular weight of PEG plays a crucial role in its mechanism of cellular uptake. This has significant implications for drug delivery, as the pathway of entry can influence the intracellular fate and efficacy of the therapeutic agent.

Figure 1. Differential Cellular Uptake Mechanisms of Low vs. High Molecular Weight PEGs. cluster_low_mw Low Molecular Weight PEGs (e.g., TEG, <2000 Da) cluster_high_mw High Molecular Weight PEGs (>5000 Da) cluster_cell Cell Interior Low_MW_PEG Low MW PEG Passive_Diffusion Passive Diffusion Low_MW_PEG->Passive_Diffusion Primary Pathway Intracellular_Space Intracellular Space Passive_Diffusion->Intracellular_Space High_MW_PEG High MW PEG Passive_Diffusion_High Passive Diffusion (at low concentrations) High_MW_PEG->Passive_Diffusion_High Endocytosis Caveolae-Mediated Endocytosis High_MW_PEG->Endocytosis Primary Pathway (at higher concentrations) Passive_Diffusion_High->Intracellular_Space Endocytosis->Intracellular_Space P_gp P-glycoprotein (P-gp) Efflux Pump Intracellular_Space->P_gp Substrate for Efflux

Caption: Differential cellular uptake of low vs. high MW PEGs.

Low molecular weight PEGs primarily enter cells via passive diffusion, whereas high molecular weight PEGs utilize a combination of passive diffusion and caveolae-mediated endocytosis. Both types of PEGs can be substrates for the P-glycoprotein (P-gp) efflux pump, which can impact their intracellular concentration.

Experimental Workflow: Comparative In Vivo Evaluation of PEGylated Nanoparticles

A systematic in vivo evaluation is essential to determine the therapeutic efficacy and safety of drug delivery systems. The following workflow outlines a comparative study for TEG-ylated and HMW PEG-ylated nanoparticles.

Figure 2. Workflow for Comparative In Vivo Evaluation of PEGylated Nanoparticles. NP_Synthesis Nanoparticle Synthesis PEGylation PEGylation NP_Synthesis->PEGylation TEG_PEGylation TEG Conjugation PEGylation->TEG_PEGylation HMW_PEGylation HMW PEG Conjugation PEGylation->HMW_PEGylation Characterization Physicochemical Characterization (Size, Zeta, Drug Load) TEG_PEGylation->Characterization HMW_PEGylation->Characterization InVivo_Studies In Vivo Studies (Tumor-bearing mice) Characterization->InVivo_Studies Pharmacokinetics Pharmacokinetics (Blood Sampling) InVivo_Studies->Pharmacokinetics Biodistribution Biodistribution (Organ Imaging/Excision) InVivo_Studies->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) InVivo_Studies->Efficacy Toxicity Toxicity Assessment (Body Weight, Histology) InVivo_Studies->Toxicity Data_Analysis Comparative Data Analysis Pharmacokinetics->Data_Analysis Biodistribution->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: A workflow for comparing TEG- and HMW PEG-nanoparticles.

Conclusion

The decision to use this compound or a high molecular weight PEG in drug development is not a one-size-fits-all scenario. TEG offers advantages in liquid formulations and as a discrete linker molecule. HMW PEGs are unparalleled in their ability to extend circulation time and improve the pharmacokinetic profile of therapeutic agents. The experimental data and protocols provided in this guide offer a framework for researchers to make informed, data-driven decisions. A thorough understanding of the distinct properties of these polymers, coupled with rigorous experimental evaluation, is paramount to the development of safe, effective, and innovative drug delivery systems.

References

Unveiling the Cellular Impact of Polyethylene Glycol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular interactions of polyethylene glycol (PEG) derivatives is paramount for advancing therapeutic strategies. This guide offers a comparative analysis of various PEG derivatives, summarizing their effects on cytotoxicity, cellular uptake, and immunological responses, supported by experimental data and detailed protocols.

Polyethylene glycol (PEG) and its derivatives are widely utilized in pharmaceutical formulations to enhance the stability, solubility, and circulation time of therapeutic agents. However, the choice of PEG derivative can significantly influence its biological performance. This guide provides a comparative overview of the cellular effects of different PEG derivatives, including linear PEGs of varying molecular weights, branched PEGs, and PEG-lipid conjugates, to aid in the selection of optimal candidates for drug delivery and other biomedical applications.

Comparative Analysis of Cellular Effects

The cellular response to PEG derivatives is multifaceted and dependent on factors such as molecular weight, architecture, and the nature of the conjugated molecule. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Cytotoxicity of PEG Derivatives

The cytotoxicity of PEG derivatives is a critical consideration in their application. As the data below indicates, molecular weight plays a significant role in determining the cytotoxic potential of linear PEGs.

PEG Derivative (Molecular Weight)Cell LineAssayConcentrationCell Viability (%)Reference
PEG 200Caco-2MTT30% w/v~30%[1]
PEG 300Caco-2MTT30% w/v~25%[1]
PEG 400Caco-2MTT30% w/v~60%[1]
PEG 1000Caco-2MTT30% w/v~50%[1]
PEG 4000Caco-2MTT30% w/v~80%[1]
PEG 8000Caco-2MTT30% w/v~70%
PEG 10,000Caco-2MTT30% w/v~75%
PEG 20,000Caco-2MTT30% w/v~55%
PEG 400L929MTT5 mg/mL~100%
PEG 1000L929MTT5 mg/mLToxic
PEG 2000L929MTT5 mg/mL~100%
PEG 4000L929MTT5 mg/mLToxic
mPEGAHeLa, L929CCK-8-Obvious Cytotoxicity
mPEGMAHeLa, L929CCK-8-Obvious Cytotoxicity

Note: The results from different studies may not be directly comparable due to variations in experimental conditions.

Cellular Uptake of PEGylated Nanoparticles

PEGylation is a common strategy to modulate the cellular uptake of nanoparticles. The architecture and length of the PEG chain can influence the efficiency of internalization.

PEG DerivativeNanoparticle SystemCell LineUptake EfficiencyKey FindingReference
15% PEGylated PLGAPLGA nanoparticles4T1HighMaximum cellular uptake observed with 15% PEGylation.
Linear 2, 5, 10 kDa PEG-HEK-293T, A549SimilarAll linear PEGs showed similar cellular uptake.
10 kDa 4-arm branched PEG-HEK-293T, A549SimilarBranched PEG had similar uptake to linear PEGs.
PEG-PLAMicellesHEK293t, HeLaHighmPEG2K-(PD,LLA)2 copolymer showed high staining efficiency.
PEGylated Gold NanoparticlesGold NanoparticlesC17.2, HUVEC, PC12ReducedPEGylation significantly reduces nanoparticle uptake.
Immunological Response to PEG Derivatives

The immune system can recognize and respond to PEG, leading to the production of anti-PEG antibodies and other immunological reactions. This response is influenced by the PEG's molecular weight and structure.

PEG DerivativeImmune Response ParameterObservationReference
< 20 kDa linear PEGImmunogenicityHigher tendency to initiate immune responses.
> 20 kDa linear PEGImmunogenicityGenerally shows reduced immunogenicity.
mPEG-SC vs. mPEG-SPAIL-2 Secretion (in vitro)No significant difference in camouflaging pancreatic islets.
Branched PEG-lipids"Stealth" PropertiesProvide better stealth properties than linear ones.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assays

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., Caco-2) in a 96-well plate at a density of 1 × 10⁴ cells/well and culture for 7 days.

  • Treatment: Remove the medium and treat the cells with 100 µL of the test solutions (e.g., 30% w/v PEG solutions) for 30 minutes at 37 °C.

  • MTT Addition: Remove the test solutions and add 0.5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Neutral Red (NR) Assay

The Neutral Red assay is a cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • NR Staining: After treatment, remove the test solutions and add a medium containing a specific concentration of Neutral Red.

  • Incubation: Incubate for a defined period to allow for dye uptake.

  • Dye Extraction: Wash the cells and then extract the dye from the lysosomes using a destaining solution.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm). Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Cellular Uptake Analysis

Flow Cytometry

Flow cytometry is used for the quantitative analysis of cellular uptake of fluorescently labeled nanoparticles.

  • Cell Seeding: Seed cells (e.g., 4T1) in a 24-well plate at a density of 1 × 10⁴ cells/well one day before the experiment.

  • Nanoparticle Incubation: Add the fluorescently labeled nanoparticle suspension to each well and incubate for 24 hours.

  • Cell Harvesting: Wash the cells to remove excess nanoparticles and detach them using an appropriate method (e.g., trypsinization).

  • Staining (Optional): Stain cells with viability dyes (e.g., propidium iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of individual cells. Approximately 50,000 cells are typically counted for each analysis. The extent of cellular uptake is quantified by the percentage of fluorescently positive cells and the mean fluorescence intensity.

Immunological Assays

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Detection

ELISA is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-2).

  • Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.

  • Sample Incubation: Add the cell culture supernatants or other biological samples to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope of the cytokine.

  • Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) that binds to the detection antibody.

  • Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength. The concentration of the cytokine is determined by comparing the absorbance to a standard curve.

Visualizing Cellular Processes

To better illustrate the complex cellular interactions of PEG derivatives, the following diagrams, generated using Graphviz, depict a key signaling pathway involved in nanoparticle uptake and a typical experimental workflow.

G cluster_0 Cellular Uptake Pathways for PEGylated Nanoparticles PEGylated_Nanoparticle PEGylated Nanoparticle Clathrin_Mediated_Endocytosis Clathrin-Mediated Endocytosis PEGylated_Nanoparticle->Clathrin_Mediated_Endocytosis Caveolae_Mediated_Endocytosis Caveolae-Mediated Endocytosis PEGylated_Nanoparticle->Caveolae_Mediated_Endocytosis Macropinocytosis Macropinocytosis PEGylated_Nanoparticle->Macropinocytosis Endosome Endosome Clathrin_Mediated_Endocytosis->Endosome Caveolae_Mediated_Endocytosis->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Cytosolic_Release Cytosolic Release (Therapeutic Effect) Endosome->Cytosolic_Release

Caption: Cellular uptake pathways of PEGylated nanoparticles.

G cluster_1 Experimental Workflow for Cellular Effect Analysis PEG_Derivative_Selection Select PEG Derivatives Cell_Culture Cell Culture (e.g., Caco-2, 4T1) PEG_Derivative_Selection->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT, Neutral Red) Cell_Culture->Cytotoxicity_Assay Cellular_Uptake_Study Cellular Uptake Study (Flow Cytometry) Cell_Culture->Cellular_Uptake_Study Immunological_Assay Immunological Assay (ELISA) Cell_Culture->Immunological_Assay Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Cellular_Uptake_Study->Data_Analysis Immunological_Assay->Data_Analysis

Caption: Workflow for analyzing PEG derivative cellular effects.

References

Navigating Gastrointestinal Tolerability: A Comparative Guide to Tetraethylene Glycol and Alternative Excipients

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the right excipient is a critical step in oral drug formulation. An ideal excipient should not only enhance the drug's stability and bioavailability but also be well-tolerated by the gastrointestinal (GI) tract. This guide provides an objective comparison of the GI tolerability of tetraethylene glycol (TEG) with common alternatives, supported by experimental data, to aid in making informed formulation decisions.

This compound, a low molecular weight polyethylene glycol (PEG), has gained attention for its use in novel drug formulations. Its GI tolerability profile is a key consideration for its application. This guide evaluates TEG in the context of other widely used excipients: propylene glycol, glycerin, and the sugar alcohols sorbitol and mannitol.

Comparative Gastrointestinal Tolerability

The selection of an excipient can significantly impact the gastrointestinal side-effect profile of an oral medication. The following table summarizes the known GI effects of this compound and its alternatives.

ExcipientPrimary Gastrointestinal EffectsOnset and DurationDose-Dependency
This compound (TEG) Generally well-tolerated at typical excipient levels. A study on tegomil fumarate (a drug containing TEG) showed a favorable GI profile with a lower incidence, severity, and duration of self-assessed GI events compared to the active moiety alone.[1] Events can include abdominal pain, nausea, and diarrhea.[1]Symptoms are typically transient. In the tegomil fumarate study, the mean duration of GI events was approximately 2.7 days.[1]While not extensively studied for dose-dependency of GI effects, as with other glycols, higher concentrations could potentially increase the incidence and severity of GI symptoms.
Propylene Glycol Generally considered to have low oral toxicity.[2][3] High doses can lead to hyperosmolality and lactic acidosis, which can manifest with GI symptoms.Adverse effects are typically associated with high or prolonged exposure.The risk of adverse effects, including GI disturbances, increases with higher doses.
Glycerin (Glycerol) When administered orally, it can have a laxative effect due to its osmotic properties, drawing water into the gut. This can lead to softer stools and relief from constipation. Side effects can include cramping pain, thirst, nausea, vomiting, and diarrhea.The laxative effect typically occurs within a few hours of oral administration.The laxative effect is dose-dependent.
Sorbitol Known to cause osmotic diarrhea, flatulence, abdominal discomfort, and bloating, particularly at higher doses. The effects are dose-dependent and can vary between individuals.Symptoms usually appear within a few hours of ingestion and resolve once the excipient is eliminated.Doses above 20 grams per day are more likely to cause diarrhea.
Mannitol Similar to sorbitol, it is an osmotic laxative and can cause diarrhea, abdominal discomfort, and flatulence.Effects are generally transient and dose-related.The laxative effect is dependent on the dose administered.

Quantitative Comparison of Gastrointestinal Adverse Events

A randomized, double-blind study comparing tegomil fumarate (TMF), which contains this compound, with dimethyl fumarate (DMF) provides valuable quantitative data on the GI tolerability of a TEG-formulated drug in healthy volunteers.

Gastrointestinal EventTegomil Fumarate (with TEG)Dimethyl Fumarate (Control)
Incidence of any GI event 88.4% of participants83.8% of participants
Mean duration of GI events 2.7 ± 1.9 days3.2 ± 2.2 days
Use of symptomatic therapy for GI events 4.8% of participants7.6% of participants

Data from a 5-week study in healthy volunteers.

Experimental Protocols for Assessing Gastrointestinal Tolerability

Evaluating the GI tolerability of a new excipient or formulation is a multi-step process involving both preclinical and clinical studies.

Preclinical Evaluation

Preclinical models are essential for initial safety and tolerability screening.

  • In Vivo Animal Models: Rodent models are commonly used to assess the acute and sub-chronic oral toxicity of excipients. These studies can identify potential target organs for toxicity and establish a preliminary safety profile.

  • Gastrointestinal Motility Assays: These studies, often conducted in rodents, measure the effect of an excipient on gastric emptying and intestinal transit time. This is particularly relevant for osmotically active excipients like sugar alcohols.

  • Visceral Pain Models: Models such as colorectal distension can be used to assess whether an excipient induces or exacerbates visceral pain.

Preclinical_GI_Tolerability_Workflow cluster_preclinical Preclinical Assessment start New Excipient/Formulation toxicity Acute/Sub-chronic Oral Toxicity Studies (Rodent) start->toxicity motility Gastrointestinal Motility Assays (Rodent) start->motility pain Visceral Pain Models start->pain evaluation Safety & Tolerability Profile Evaluation toxicity->evaluation motility->evaluation pain->evaluation

Preclinical workflow for GI tolerability assessment.
Clinical Evaluation

Human studies are crucial for confirming the GI tolerability of an excipient in the target population.

  • Phase I Studies in Healthy Volunteers: These studies are designed to assess the safety and tolerability of a new formulation. Participants are typically monitored for a range of GI symptoms using standardized questionnaires.

  • Gastrointestinal Tolerability Questionnaires: Standardized and validated questionnaires, such as the Gastrointestinal Symptom Rating Scale (GSRS) or the Modified Overall Gastrointestinal Symptom Scale (MOGISS), are used to systematically collect data on the frequency, severity, and duration of GI symptoms.

  • Clinical Trial Design: A randomized, double-blind, placebo-controlled design is the gold standard for evaluating the GI tolerability of a new formulation.

Clinical_GI_Tolerability_Protocol cluster_clinical Clinical Trial Protocol screening Screening & Enrollment of Healthy Volunteers randomization Randomization (Test Formulation vs. Placebo/Control) screening->randomization treatment Treatment Period (e.g., 5 weeks) randomization->treatment data_collection Daily Symptom Diaries (e.g., MOGISS) treatment->data_collection follow_up Post-Treatment Follow-up treatment->follow_up analysis Statistical Analysis of GI Symptom Data data_collection->analysis

Clinical trial protocol for GI tolerability evaluation.

Signaling Pathways and Mechanisms of Gastrointestinal Effects

The GI effects of excipients are often mediated by their physicochemical properties, particularly their osmotic activity.

GI_Effect_Pathway cluster_pathway Mechanism of Osmotic Excipient-Induced GI Effects ingestion Oral Ingestion of Osmotically Active Excipient (e.g., Sorbitol, Mannitol, Glycerin) lumen Increased Solute Concentration in GI Lumen ingestion->lumen water Water Influx into GI Lumen (Osmosis) lumen->water distension Increased Intraluminal Volume & Gut Distension water->distension motility Increased GI Motility distension->motility symptoms Diarrhea, Bloating, Abdominal Pain motility->symptoms

Signaling pathway of osmotic excipient GI effects.

Conclusion

The selection of an appropriate excipient requires a careful balance of its functional properties and its gastrointestinal tolerability. This compound, as demonstrated in the context of the tegomil fumarate formulation, presents a favorable GI tolerability profile compared to the unformulated active moiety, suggesting it is a promising excipient for oral drug delivery. However, direct comparative studies with other common excipients are limited.

Propylene glycol and glycerin are generally well-tolerated at typical concentrations, though high doses can induce GI disturbances. Sugar alcohols like sorbitol and mannitol are known for their dose-dependent laxative effects.

For drug development professionals, a thorough understanding of the potential GI effects of excipients is paramount. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new formulations to ensure both efficacy and patient comfort. Future head-to-head clinical trials comparing the GI tolerability of various excipients would be invaluable in further guiding formulation decisions.

References

A Comparative Guide to Protein Crystallization with Different Polyethylene Glycols (PEGs)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving high-quality protein crystals is a critical step in structure determination. Polyethylene glycol (PEG) is one of the most successful and widely used precipitating agents in protein crystallization. However, the choice of PEG molecular weight can significantly impact the outcome of crystallization experiments. This guide provides a comparative analysis of different PEGs, supported by experimental data, to aid in the rational selection of crystallization conditions.

The success of a protein crystallization experiment often hinges on finding the optimal precipitant. PEGs, with their varying polymer lengths, offer a versatile tool to manipulate the solubility of proteins and induce crystallization. The mechanism by which PEGs facilitate crystallization is primarily through the "excluded volume" effect, where the polymer effectively crowds the protein molecules, promoting their association and ordering into a crystal lattice.

Comparative Performance of PEGs in Protein Crystallization

The choice of PEG molecular weight is not arbitrary; it can influence the number of crystals, their size, and ultimately, their diffraction quality. While the optimal PEG is protein-dependent, some general trends have been observed in studies with model proteins such as lysozyme.

Key Observations:
  • Higher Molecular Weight PEGs and Diffraction Quality: Studies on the crystallization of hen egg-white lysozyme have shown that crystals grown in higher concentrations of PEG 4000 tend to diffract to a higher resolution. This suggests that for some proteins, higher molecular weight PEGs may promote better-ordered crystals.

  • PEG Concentration and Crystal Number: An increase in PEG concentration has been observed to lead to an increased number of lysozyme crystals. This is consistent with the principle of supersaturation, where a higher concentration of the precipitant drives more protein out of the solution to form crystals.

  • Prevalence of Mid-Range PEGs: Statistical analysis of the Protein Data Bank (PDB) reveals that mid-range molecular weight PEGs, such as PEG 3350 and PEG 4000, are among the most common precipitants found in successful crystallization trials.[1]

Data Presentation: Lysozyme Crystallization with PEG 4000

The following tables summarize quantitative data from a study on the crystallization of hen egg-white lysozyme using PEG 4000 in combination with sodium chloride (NaCl). This data provides a concrete example of how precipitant concentration affects crystallization outcomes.

Table 1: Number of Lysozyme Crystals in Unit Volume with Varying PEG 4000 and NaCl Concentrations

PEG 4000 (% w/v)NaCl (M)Number of Crystals/μL
50.2Few, large crystals
150.2Many, small crystals
200.1Large, clustered crystals

Data adapted from Takahashi et al. (2018).

Table 2: Maximum Resolution of Lysozyme Crystals Grown in Various Concentrations of PEG 4000 and NaCl

PEG 4000 (% w/v)NaCl (M)Maximum Resolution (Å)Mosaicity (°)
150.41.450.25
150.51.400.20
200.31.350.18
200.41.300.15

Data adapted from Takahashi et al. (2018).[2]

Table 3: Solubility of Lysozyme in Various Concentrations of PEG 4000 and NaCl

PEG 4000 (% w/v)NaCl (M)Solubility (mg/mL)
100.312.5
100.510.0
150.38.0
150.56.5

Data adapted from Takahashi et al. (2018).

Experimental Protocols

Detailed and reproducible protocols are essential for successful crystallization. Below are example protocols for the crystallization of hen egg-white lysozyme using different methods with PEG 4000. These can be used as a starting point and optimized for other proteins and PEG molecular weights.

Protocol 1: Batch Crystallization of Lysozyme with PEG 4000

Materials:

  • Hen egg-white lysozyme

  • Polyethylene glycol (PEG) 4000

  • Sodium chloride (NaCl)

  • Sodium acetate buffer (50 mM, pH 4.5)

  • Microbatch crystallization plates or capillaries

Procedure:

  • Protein Preparation: Prepare a stock solution of lysozyme at 18 mg/mL in 50 mM sodium acetate buffer (pH 4.5).

  • Precipitant Solution Preparation: Prepare a precipitant solution containing 15% (w/v) PEG 4000 and 400 mM NaCl in 50 mM sodium acetate buffer (pH 4.5).

  • Crystallization Setup:

    • In a 0.5 mm bore capillary or a well of a microbatch plate, mix the protein and precipitant solutions. The final solution will have the concentrations listed above.[3]

    • Seal the capillary or plate to prevent evaporation.

  • Incubation and Observation: Incubate the setup at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion Crystallization of Lysozyme with PEG 4000

Materials:

  • Hen egg-white lysozyme

  • Polyethylene glycol (PEG) 4000

  • Sodium chloride (NaCl)

  • Sodium acetate buffer (50 mM, pH 4.5)

  • Vapor diffusion crystallization plates (e.g., hanging drop or sitting drop)

  • Coverslips (for hanging drop)

Procedure:

  • Protein Preparation: Prepare a stock solution of lysozyme at 20 mg/mL in 50 mM sodium acetate buffer (pH 4.5).[3]

  • Reservoir Solution Preparation: Prepare a reservoir solution containing 10% (w/v) PEG 4000 and 600 mM NaCl in 50 mM sodium acetate buffer (pH 4.5).[3]

  • Crystallization Setup (Hanging Drop):

    • Pipette 1-2 µL of the protein solution onto a siliconized coverslip.

    • Add an equal volume of the reservoir solution to the protein drop and gently mix by pipetting up and down.

    • Invert the coverslip and seal it over the reservoir well containing 500-1000 µL of the reservoir solution.

  • Incubation and Observation: Incubate the plate at a constant temperature and monitor for crystal growth. The drop will slowly equilibrate with the reservoir via vapor diffusion, increasing the concentration of protein and precipitant in the drop and inducing crystallization.

Logical Workflow for Crystallization Screening with Different PEGs

The following diagram illustrates a typical workflow for screening and optimizing protein crystallization conditions using a variety of PEGs.

experimental_workflow cluster_screening Initial Screening cluster_optimization Optimization Screen Prepare Protein Sample (High Purity & Concentration) PEG_Screen Initial Crystallization Screen (e.g., Commercial kit with various PEGs: PEG 400, PEG 3350, PEG 4000, PEG 8000) Screen->PEG_Screen Observe Observe for Crystal Hits (Microscopy) PEG_Screen->Observe No_Crystals No Crystals or Poor Quality Observe->No_Crystals Unsuccessful Good_Crystals Good Quality Crystals Observe->Good_Crystals Successful No_Crystals->PEG_Screen Re-screen with different conditions or modify protein Optimize Optimize Conditions around Hits (Vary PEG concentration, pH, salt, temperature) Good_Crystals->Optimize Diffraction X-ray Diffraction Analysis Optimize->Diffraction

Figure 1. A logical workflow for protein crystallization experiments using different PEGs.

Signaling Pathway of PEG-Induced Crystallization

The primary mechanism by which PEGs induce protein crystallization is through a depletion interaction, a concept rooted in polymer physics.

peg_crystallization_pathway cluster_solution Initial Solution State cluster_interaction Depletion Interaction cluster_crystallization Crystallization Protein Protein Molecules in Solution Excluded_Volume PEG creates an 'Excluded Volume' around each protein molecule Protein->Excluded_Volume PEG PEG Molecules in Solution PEG->Excluded_Volume Osmotic_Pressure Increased Osmotic Pressure in the bulk solvent Excluded_Volume->Osmotic_Pressure Association Protein-Protein Association Favored Osmotic_Pressure->Association Nucleation Crystal Nucleation Association->Nucleation Growth Crystal Growth Nucleation->Growth

Figure 2. Signaling pathway illustrating PEG-induced protein crystallization via the depletion mechanism.

Conclusion

The selection of the appropriate PEG precipitant is a critical parameter in the success of protein crystallization experiments. While mid-range molecular weight PEGs like PEG 3350 and PEG 4000 are statistically more common in successful crystallizations, the optimal choice remains protein-specific. The provided data on lysozyme crystallization with PEG 4000 demonstrates the significant impact of both PEG and salt concentration on crystal number and quality. Researchers are encouraged to perform initial screens with a broad range of PEGs and subsequently optimize the conditions around any promising hits. The detailed protocols and workflows presented here serve as a valuable starting point for both novice and experienced crystallographers aiming to produce high-quality protein crystals for structural analysis.

References

Safety Operating Guide

Proper Disposal of Tetraethylene Glycol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of tetraethylene glycol are critical for ensuring personnel safety and environmental protection. This document provides a comprehensive overview of the proper procedures for managing this compound waste, from initial handling to final disposal, tailored for researchers, scientists, and drug development professionals.

This compound in its pure form is not classified as a hazardous waste under the federal regulations of the Resource Conservation and Recovery Act (RCRA).[1][2] However, the disposal of used this compound is more complex. Once used in laboratory or industrial processes, it can become contaminated with other substances, such as heavy metals or solvents.[1] This contamination can cause the waste to exhibit hazardous characteristics, necessitating stricter disposal protocols.[1] Therefore, a thorough evaluation of the waste stream is a mandatory first step in determining the appropriate disposal method.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to adhere to fundamental safety measures. Always consult the Safety Data Sheet (SDS) for this compound for specific handling instructions. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact. Ensure adequate ventilation in the area where the chemical is being handled to minimize inhalation exposure. In case of a spill, absorb the material with an inert substance and collect it in a suitable container for disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a clear, multi-step process designed to ensure safety and regulatory compliance.

Step 1: Waste Characterization

The primary and most critical step is to determine if the this compound waste is hazardous.[3] This is achieved through a process known as waste characterization. For glycol-based waste, the most common method is the Toxicity Characteristic Leaching Procedure (TCLP), EPA Method 1311. The TCLP simulates landfill conditions to determine the mobility of organic and inorganic analytes. If the concentration of any of the contaminants listed in the table below is equal to or greater than the regulatory limit, the waste is classified as hazardous.

Step 2: Segregation and Storage

Proper segregation of waste streams is essential. Do not mix this compound waste with other chemical waste unless it has been characterized and deemed compatible for co-disposal. Store the waste in a well-ventilated area in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" if applicable, the name of the chemical, and the accumulation start date.

Step 3: Recycling as a Preferred Option

Whenever possible, recycling should be the preferred method for managing used this compound. Various recycling techniques can remove impurities and restore the glycol to a usable state. This is not only an environmentally friendly option but can also be more cost-effective. Contact a licensed environmental waste management company to determine if your this compound waste is a candidate for recycling.

Step 4: Disposal of Non-Recyclable Waste

If recycling is not a viable option, the waste must be disposed of in accordance with all local, state, and federal regulations.

  • Non-Hazardous Waste: If the TCLP results indicate that the waste is not hazardous, it can typically be disposed of through a licensed industrial waste handler. However, it is crucial to confirm this with your local environmental agency, as some jurisdictions have specific regulations for glycol disposal regardless of its hazardous characteristic. Never pour this compound, hazardous or not, down the drain.

  • Hazardous Waste: If the waste is determined to be hazardous, it must be managed by a licensed hazardous waste contractor. This involves proper packaging, labeling, and transportation to a permitted treatment, storage, and disposal facility (TSDF).

Quantitative Data: TCLP Regulatory Limits

The following table outlines the maximum concentration of contaminants for the toxicity characteristic as defined in 40 CFR § 261.24. If the extract from a representative sample of the this compound waste contains any of these contaminants at a concentration equal to or greater than the regulatory level, it is classified as a hazardous waste.

EPA Hazardous Waste No.ContaminantCAS No.Regulatory Level (mg/L)
D004Arsenic7440-38-25.0
D005Barium7440-39-3100.0
D006Cadmium7440-43-91.0
D007Chromium7440-47-35.0
D008Lead7439-92-15.0
D009Mercury7439-97-60.2
D010Selenium7782-49-21.0
D011Silver7440-22-45.0
D018Benzene71-43-20.5
D019Carbon tetrachloride56-23-50.5
D021Chlorobenzene108-90-7100.0
D022Chloroform67-66-36.0
D0281,2-Dichloroethane107-06-20.5
D0291,1-Dichloroethylene75-35-40.7
D035Methyl ethyl ketone78-93-3200.0
D039Tetrachloroethylene127-18-40.7
D040Trichloroethylene79-01-60.5
D043Vinyl chloride75-01-40.2

Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311

The following is a summarized methodology for the TCLP test. For complete and detailed instructions, refer to the official EPA SW-846 Method 1311 documentation.

1. Sample Preparation:

  • For liquid wastes containing less than 0.5% dry solid material, the waste is filtered through a 0.6 to 0.8 µm glass fiber filter. The filtrate is defined as the TCLP extract.

  • For wastes containing 0.5% or more solids, the liquid portion is separated from the solid phase. The solid material's particle size may be reduced if necessary.

2. Extraction Fluid Selection:

  • The choice of extraction fluid is based on the alkalinity of the solid phase of the waste.

  • A small subsample of the solid phase is mixed with reagent water, and the pH is measured.

  • If the pH is less than 5.0, extraction fluid #1 is used. If the pH is 5.0 or greater, a different procedure is followed to determine the appropriate fluid.

3. Leaching Process:

  • The solid material is placed in an extraction vessel with an amount of the selected extraction fluid equal to 20 times the weight of the solid.

  • The vessel is sealed and rotated in an agitation apparatus for 18 ± 2 hours.

4. Final Separation and Analysis:

  • After agitation, the liquid extract is separated from the solid phase by filtration.

  • This final extract is then analyzed to determine the concentration of the contaminants listed in 40 CFR § 261.24.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TetraethyleneGlycolDisposal start Start: this compound Waste Generated characterize Step 1: Characterize Waste (TCLP Test - EPA Method 1311) start->characterize is_hazardous Does TCLP extract exceed regulatory limits (40 CFR 261.24)? characterize->is_hazardous recycle_option_non_haz Step 2: Evaluate for Recycling is_hazardous->recycle_option_non_haz No recycle_option_haz Step 2: Evaluate for Recycling is_hazardous->recycle_option_haz Yes can_recycle_non_haz Is Recycling Feasible? recycle_option_non_haz->can_recycle_non_haz recycle_non_haz Recycle through a licensed facility can_recycle_non_haz->recycle_non_haz Yes dispose_non_haz Dispose as non-hazardous industrial waste (Consult local regulations) can_recycle_non_haz->dispose_non_haz No can_recycle_haz Is Recycling Feasible? recycle_option_haz->can_recycle_haz recycle_haz Recycle through a licensed hazardous waste recycling facility can_recycle_haz->recycle_haz Yes dispose_haz Dispose as hazardous waste through a licensed contractor at a permitted TSDF can_recycle_haz->dispose_haz No

Caption: this compound Disposal Decision Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the laboratory use of Tetraethylene Glycol, ensuring the protection of researchers and the integrity of scientific work.

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the use of this compound, with a focus on procedural, step-by-step guidance to address specific operational questions. By adhering to these protocols, laboratories can ensure a secure environment and foster a culture of safety.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protective equipment is critical to minimize exposure and prevent injury. The following table summarizes the recommended PPE for various tasks.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles with side-shields or Face ShieldEye protection should conform to appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield should be used when there is a significant risk of splashing.[1][2]
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[2][3][4]
Body Impervious clothing / Laboratory coatLong-sleeved clothing or a lab coat should be worn to prevent skin contact. For larger quantities or significant splash risk, chemical-resistant aprons or suits may be necessary.
Respiratory Suitable respiratorIn well-ventilated areas, respiratory protection may not be required. However, if aerosols or mists are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Glove Material Chemical Resistance

Selecting the appropriate glove material is crucial for preventing skin exposure. Breakthrough time—the time it takes for a chemical to permeate the glove material—is a key factor. While specific breakthrough times for this compound can vary by manufacturer and glove thickness, the following provides a general guideline.

Glove MaterialBreakthrough Time RatingGeneral Recommendation
Nitrile Rubber Good to ExcellentRecommended for short-term splash protection. For a 5-mil or greater thickness, breakthrough is not expected in under 15 minutes.
Neoprene Very GoodOffers good resistance to a range of chemicals and is a suitable alternative to nitrile.
Butyl Rubber ExcellentRecommended for situations requiring longer-duration protection against a variety of chemicals.

Note: This information is a guideline. Always consult the glove manufacturer's specific chemical resistance data for the gloves being used.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize risks and ensure a smooth workflow.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Review Safety Data Sheet (SDS): Before beginning work, all personnel involved should review the SDS for this compound to be familiar with its hazards and safety precautions.

Handling and Use
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe mist or vapors.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.

  • Transferring: When transferring this compound, use appropriate tools and containers to minimize spills.

Spill Management
  • Minor Spills: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Place the contaminated material into a suitable, labeled container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area immediately. If safe to do so, contain the spill to prevent it from entering drains or waterways. Contact your institution's environmental health and safety department for assistance with cleanup.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.

Disposal Plan
  • Waste Characterization: Unused this compound and materials contaminated with it may be classified as hazardous waste. The classification can depend on how it was used and if it has been contaminated with other hazardous substances.

  • Containerization: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.

  • Disposal Route: Dispose of waste this compound in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company to arrange for proper disposal. Never pour this compound down the drain or dispose of it in the regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Experiment & Disposal cluster_emergency 4. Emergency Response a Review SDS b Verify Ventilation (Fume Hood) a->b c Check Emergency Equipment b->c d Don Appropriate PPE c->d e Transfer and Use Chemical d->e Proceed with caution f Perform Experiment e->f k Spill Occurs e->k If spill occurs g Decontaminate Work Area f->g Experiment complete h Segregate and Label Waste g->h i Store Waste Appropriately h->i j Arrange for Professional Disposal i->j j->d For next experiment l Evacuate and Alert Others k->l m Contain Spill (if safe) l->m n Follow Institutional Protocol m->n

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.